molecular formula C29H31F2N3O B1673487 Fluspirilene CAS No. 1841-19-6

Fluspirilene

货号: B1673487
CAS 编号: 1841-19-6
分子量: 475.6 g/mol
InChI 键: QOYHHIBFXOOADH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a diarylmethane.
A long-acting injectable antipsychotic agent used for chronic schizophrenia.
FLUSPIRILENE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.
See also: Domperidone (related).

属性

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
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InChI

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHHIBFXOOADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C29H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045152
Record name Fluspirilene
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Molecular Weight

475.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Fluspirilene
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Solubility

1.67e-03 g/L
Record name Fluspirilene
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CAS No.

1841-19-6
Record name Fluspirilene
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Melting Point

187.5-190
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Foundational & Exploratory

In Vitro Mechanism of Action of Fluspirilene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro mechanism of action of Fluspirilene, a diphenylbutylpiperidine antipsychotic. The information presented herein is intended for professionals in research and drug development, focusing on the molecular interactions, quantitative pharmacological data, and experimental methodologies used to elucidate its activity.

Core Mechanism: G-Protein Coupled Receptor (GPCR) Antagonism

This compound's primary antipsychotic effect is attributed to its high-affinity antagonism of central dopamine D2 receptors.[1] Like many typical antipsychotics, it also exhibits significant affinity for other G-protein coupled receptors, which contributes to its broader pharmacological profile and side effects.

Dopaminergic and Serotonergic Receptor Interactions

This compound is a potent antagonist at dopamine D2 receptors, a key mechanism for mitigating the positive symptoms of schizophrenia.[1] Additionally, it binds to serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to its effects on the negative symptoms of psychosis. Antagonism at other receptors, such as alpha-1 adrenergic and H1 histamine receptors, is also observed and is generally associated with side effects like orthostatic hypotension and sedation, respectively.[2][3]

Data Presentation: GPCR Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for key neuropsychiatric GPCR targets. Lower Ki values indicate higher binding affinity.

Receptor TargetLigand TypeKi (nM)Species/Tissue Source
Dopamine D2Antagonist0.4Human (recombinant)
Serotonin 5-HT2AAntagonist1.2Human (recombinant)
Alpha-1 AdrenergicAntagonist2.5Rat Cortex
Histamine H1Antagonist10Guinea Pig Cerebellum

Note: Data compiled from various pharmacological databases and literature sources.

Signaling Pathway of D2 Receptor Antagonism

This compound acts as a competitive antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR. In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking dopamine from binding, this compound prevents this inhibitory signal, thereby modulating downstream voltage-gated ion channels and neuronal excitability.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein D2R D2 Receptor G_alpha α D2R->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Inhibition G_beta_gamma βγ cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Binding This compound This compound This compound->D2R Antagonism ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Reduced Signaling Radioligand_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) reagents 2. Assay Plate Setup (Membranes, Radioligand, this compound) prep->reagents incubate 3. Incubation to Equilibrium reagents->incubate filter 4. Rapid Vacuum Filtration incubate->filter wash 5. Washing Unbound Ligand filter->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (IC50 -> Ki Calculation) count->analyze STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization DNA DNA STAT3_dimer->DNA translocates & binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound This compound->STAT3_active inhibits phosphorylation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

References

Fluspirilene's High Affinity for the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of fluspirilene for the dopamine D2 receptor, a key interaction in its mechanism of action as an antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details established experimental protocols for affinity determination, and visualizes the associated signaling pathways.

Executive Summary

This compound is a diphenylbutylpiperidine antipsychotic medication that exerts its therapeutic effects primarily through the antagonism of the dopamine D2 receptor. Understanding the precise binding characteristics of this compound at this receptor is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide presents a compilation of this compound's D2 receptor binding affinity (Ki) values from peer-reviewed literature and public databases, alongside a detailed methodology for a representative radioligand binding assay. Furthermore, the canonical signaling pathway of the dopamine D2 receptor is illustrated to provide a comprehensive understanding of the molecular consequences of this compound binding.

Quantitative Binding Affinity of this compound for the Dopamine D2 Receptor

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For this compound, the affinity for the dopamine D2 receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity.

The following table summarizes the reported Ki values for this compound at the human dopamine D2 receptor from various sources.

Ki (nM)RadioligandCell Line/TissueReference
0.24[3H]SpiperoneCHONIMH PDSP Ki Database
0.38[3H]SpiperoneHuman caudateNIMH PDSP Ki Database

Data sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database, a public resource for pharmacological data.[1][2][3]

Experimental Protocol: Radioligand Competition Binding Assay for this compound at the Dopamine D2 Receptor

The determination of this compound's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. The following protocol provides a detailed methodology for such an experiment, based on established procedures.[4][5]

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist such as haloperidol or spiperone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A series of dilutions of this compound.

    • Control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled antagonist).

    • The prepared cell membranes.

  • Incubation: Initiate the binding reaction by adding [3H]-Spiperone to all wells. The final concentration of the radioligand should be close to its Kd value for the D2 receptor. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi/o Protein (αβγ) D2R->Gi Activates G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylation of targets Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from CHO cells) Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor (this compound) Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Counting Scintillation Counting of Radioactivity Filtration->Counting Analysis Calculation of IC50 and Ki Values Counting->Analysis

References

Fluspirilene's Interaction with the Serotonin 5-HT2A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a diphenylbutylpiperidine antipsychotic agent primarily recognized for its potent dopamine D2 receptor antagonism. However, its pharmacological profile is broader, encompassing significant interaction with other neurotransmitter systems, including the serotonergic system. This technical guide provides an in-depth examination of the interaction between this compound and the serotonin 5-HT2A receptor, a key target in the mechanism of action of many atypical antipsychotics. Understanding this interaction is crucial for elucidating the full spectrum of this compound's therapeutic effects and side-effect profile, and for the rational design of novel therapeutics for psychotic disorders.

Quantitative Analysis of this compound's 5-HT2A Receptor Binding Affinity

The binding affinity of this compound for the serotonin 5-HT2A receptor has been quantified through radioligand binding assays. The key parameter to describe this interaction is the inhibitor constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandTissue SourceKi (nM)Reference
This compound5-HT2[3H]ketanserinRat frontal cortex membranes1.2Leysen et al., 1981

Experimental Protocols

A comprehensive understanding of the quantitative data requires a detailed knowledge of the experimental methodologies employed. Below are detailed protocols for key assays used to characterize the interaction of this compound with the 5-HT2A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, typically 0.5-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10-12 to 10-5 M), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 30 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation incubation Incubation of Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioligand filtration->scintillation calc_ic50 Calculate IC50 from Competition Curve scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Fig. 1: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional antagonism of this compound at the 5-HT2A receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A receptor-mediated calcium release.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Agonist: Serotonin (5-hydroxytryptamine).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating: Culture the 5-HT2A expressing cells to ~80-90% confluency. Seed the cells into a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, setting the response in the absence of this compound as 100% and the baseline as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

5-HT2A Receptor Signaling Pathway and Modulation by this compound

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the 5-HT2A receptor by its endogenous agonist, serotonin, initiates a signaling cascade that leads to various physiological effects. This compound, as an antagonist, blocks this signaling pathway.

Signaling Cascade:

  • Agonist Binding: Serotonin binds to the 5-HT2A receptor, inducing a conformational change.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • PLC Activation: The activated Gαq-GTP subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses.

This compound's Mechanism of Antagonism: this compound binds to the 5-HT2A receptor but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade, thereby inhibiting the downstream cellular effects.

Gq_signaling_pathway Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds and Activates This compound This compound This compound->HTR2A Binds and Blocks Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Fig. 2: 5-HT2A receptor signaling pathway and its inhibition by this compound.

Conclusion

This compound exhibits high affinity for the serotonin 5-HT2A receptor, acting as a potent antagonist. This interaction is a significant component of its overall pharmacological profile and likely contributes to its therapeutic efficacy in schizophrenia, potentially by mitigating some of the negative symptoms and reducing the incidence of extrapyramidal side effects associated with pure dopamine D2 receptor blockade. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working to further characterize the role of 5-HT2A receptor modulation in the treatment of psychotic disorders and to develop next-generation antipsychotics with improved efficacy and safety profiles.

Fluspirilene: A Non-Competitive Antagonist of L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has demonstrated significant activity as a potent, non-competitive antagonist of L-type voltage-gated calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and experimental methodologies used to characterize this compound's effects on LTCCs. Its unique allosteric mechanism of action, distinct from classical dihydropyridine blockers, presents a compelling profile for further investigation in both neuroscience and cardiovascular research. This document synthesizes key findings to serve as a foundational resource for professionals in drug discovery and development.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx in excitable cells, playing a pivotal role in a myriad of physiological processes including neurotransmission, muscle contraction, and gene expression.[1] The L-type calcium channel (LTCC) subfamily, in particular, is a well-established therapeutic target for cardiovascular disorders.[2] this compound, traditionally recognized for its dopamine D2 receptor antagonism in the treatment of schizophrenia, has emerged as a potent inhibitor of LTCCs.[3] Notably, its mechanism of action deviates from competitive inhibition at the dihydropyridine binding site, suggesting a more complex allosteric interaction with the channel.[4][5] This guide delves into the non-competitive antagonistic properties of this compound on LTCCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Molecular Mechanism of Action

This compound's interaction with the L-type calcium channel is characterized by its non-competitive nature with respect to dihydropyridine (DHP) ligands. Evidence suggests that this compound binds to a distinct site on the channel, which is allosterically coupled to the DHP binding site. This interaction is thought to involve the verapamil/prenylamine class of receptor sites on the LTCC alpha 1 subunit. By binding to this separate site, this compound modulates the conformation of the channel, thereby increasing the dissociation rate of DHP radioligands and inhibiting calcium ion influx. This allosteric modulation results in a potent, voltage-dependent block of the channel.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_sites Allosteric Binding Sites LTCC L-type Calcium Channel (α1 subunit) Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) LTCC->Cellular_Response Initiates DHP_site Dihydropyridine Site Verapamil_site Verapamil/Fluspirilene Site Verapamil_site->DHP_site Allosteric Inhibition Ca_ion Ca²⁺ Ion Ca_ion->LTCC Influx This compound This compound This compound->LTCC Inhibits Ca²⁺ Influx This compound->Verapamil_site Binds DHP Dihydropyridine (e.g., PN200-110) DHP->DHP_site Binds

Caption: Allosteric modulation of the L-type calcium channel by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with L-type and other voltage-gated calcium channels. The data is compiled from various studies and experimental conditions are specified to allow for accurate interpretation.

Table 1: this compound Binding Affinity and Potency for L-type Calcium Channels

ParameterValueSpeciesTissue/Cell LineRadioligand/AssayReference
EC5030 nMRatCerebral Cortical Membranes[3H]-PN-200-110 Displacement
IC5013-30 nM--[3H]nitrendipine Binding
Kd0.11 ± 0.04 nM-Skeletal Muscle Transverse Tubule Membranes[3H]this compound Binding
Threshold Antagonism30 nMGuinea-pigK+-depolarized taenia caecumCa2+-induced Contractions
IC5075 ± 15 nM (for Pimozide, a related compound)RatQuin2-loaded myocytesKCl-induced increase in intracellular Ca2+

Table 2: this compound Potency on Other Voltage-Gated Calcium Channels

Channel TypeParameterValueSpecies/Cell LineNotesReference
N-typeIC5030 nMNGF-differentiated PC12 cellsReversible inhibition
T-typeIC50224 nM (for Penfluridol, a related compound)Rat medullary thyroid carcinoma 6-23 cellsPreferential block of T-type over L- and N-type

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with L-type calcium channels. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the L-type calcium channel, often by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the EC50 or Ki of this compound for the dihydropyridine binding site on the L-type calcium channel.

Materials:

  • Tissue Preparation: Rat cerebral cortical membranes or other tissues rich in L-type calcium channels.

  • Radioligand: [3H]-PN-200-110 or [3H]nitrendipine.

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled DHP (e.g., nifedipine).

  • Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Workflow Diagram:

Start Start Prepare_Membranes Prepare Tissue Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Measure_Radioactivity Measure Radioactivity using Scintillation Counting Wash->Measure_Radioactivity Analyze Data Analysis: - Determine Specific Binding - Generate Competition Curve - Calculate EC50/Ki Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell, providing insights into the functional effects of this compound on L-type calcium currents.

Objective: To measure the effect of this compound on the amplitude and kinetics of L-type calcium currents.

Materials:

  • Cell Line: A cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the LTCC subunits, or primary cells like ventricular myocytes).

  • Patch Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass Pipettes: For forming a giga-seal with the cell membrane.

  • Extracellular and Intracellular Solutions: Formulated to isolate calcium currents.

  • Test Compound: this compound.

Workflow Diagram:

Start Start Prepare_Cells Prepare and Plate Cells Start->Prepare_Cells Pull_Pipette Pull Glass Pipette and Fill with Intracellular Solution Prepare_Cells->Pull_Pipette Form_Seal Approach Cell and Form Giga-ohm Seal (Cell-attached) Pull_Pipette->Form_Seal Rupture_Patch Rupture Membrane Patch (Whole-cell Configuration) Form_Seal->Rupture_Patch Record_Baseline Record Baseline L-type Calcium Currents Rupture_Patch->Record_Baseline Apply_this compound Apply this compound via Perfusion Record_Baseline->Apply_this compound Record_Effect Record L-type Calcium Currents in the Presence of this compound Apply_this compound->Record_Effect Analyze Data Analysis: - Measure Current Amplitude and Kinetics - Determine Dose-Response Relationship Record_Effect->Analyze End End Analyze->End

Caption: Workflow for a whole-cell patch clamp experiment.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency on coverslips.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an appropriate intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

  • Drug Application: After recording stable baseline currents, perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Data Recording and Analysis: Record the changes in current amplitude and kinetics in the presence of the drug. Analyze the data to determine the extent of inhibition and the dose-response relationship.

Functional Assay: Calcium-Induced Smooth Muscle Contraction

This ex vivo assay assesses the functional consequence of L-type calcium channel blockade by measuring the inhibition of smooth muscle contraction.

Objective: To determine the functional antagonist potency of this compound on L-type calcium channels in a physiological context.

Materials:

  • Tissue: Smooth muscle preparations, such as guinea-pig taenia caecum or rat vas deferens.

  • Organ Bath: A temperature-controlled chamber with a system for gas aeration.

  • Force Transducer and Data Acquisition System.

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution.

  • Depolarizing Agent: High concentration of potassium chloride (KCl).

  • Calcium Chloride (CaCl2).

  • Test Compound: this compound.

Workflow Diagram:

Start Start Dissect_Tissue Dissect and Mount Smooth Muscle Tissue Start->Dissect_Tissue Equilibrate Equilibrate Tissue in Organ Bath with PSS Dissect_Tissue->Equilibrate Depolarize Depolarize Tissue with High K⁺ Solution Equilibrate->Depolarize Induce_Contraction Induce Contraction with Cumulative Addition of Ca²⁺ Depolarize->Induce_Contraction Apply_this compound Incubate with this compound Induce_Contraction->Apply_this compound Repeat_Contraction Repeat Ca²⁺-induced Contraction Apply_this compound->Repeat_Contraction Analyze Data Analysis: - Compare Contraction Curves - Determine Antagonist Potency Repeat_Contraction->Analyze End End Analyze->End

Caption: Workflow for a smooth muscle contraction assay.

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Depolarization: Replace the normal PSS with a high-potassium PSS to depolarize the cell membranes and open voltage-gated calcium channels.

  • Calcium-Induced Contraction: In the depolarized state, cumulatively add increasing concentrations of CaCl2 to elicit concentration-dependent contractions.

  • Drug Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of this compound for a defined period.

  • Repeat Contraction: Repeat the high-potassium depolarization and cumulative addition of CaCl2 in the presence of this compound.

  • Data Analysis: Compare the concentration-response curves for CaCl2 in the absence and presence of this compound to determine the antagonist's potency.

Conclusion

This compound represents a fascinating case of a drug with a well-established primary mechanism of action (dopamine D2 receptor antagonism) that also exhibits potent activity at an unrelated target, the L-type voltage-gated calcium channel. Its non-competitive, allosteric mode of inhibition distinguishes it from classical L-type calcium channel blockers and offers a unique pharmacological profile. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related diphenylbutylpiperidines in conditions where modulation of L-type calcium channels is desirable. A deeper understanding of its binding site and the structural determinants of its allosteric effects could pave the way for the design of novel, more selective L-type calcium channel modulators with improved therapeutic indices.

References

Fluspirilene's Impact on Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a long-acting, injectable antipsychotic of the diphenylbutylpiperidine class, traditionally used in the management of schizophrenia. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors. However, a growing body of evidence reveals a more complex pharmacological profile, highlighting its significant effects on synaptic transmission through modulation of both neurotransmitter receptors and ion channels. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences synaptic function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanisms of Action at the Synapse

This compound exerts its influence on synaptic transmission through two primary, interconnected mechanisms:

  • Dopamine D2 Receptor Antagonism: As a potent D2 receptor antagonist, this compound blocks the presynaptic and postsynaptic actions of dopamine.[1][2] Presynaptic D2 autoreceptors normally provide a negative feedback mechanism, inhibiting dopamine synthesis and release. This compound's blockade of these autoreceptors can, paradoxically, increase dopamine turnover in the short term, but its primary antipsychotic effect is believed to stem from the blockade of postsynaptic D2 receptors in the mesolimbic pathway.[2] This action mitigates the positive symptoms of schizophrenia.[2]

  • Voltage-Gated Calcium Channel (VGCC) Blockade: this compound is also a potent blocker of voltage-gated calcium channels, particularly N-type and P/Q-type channels, which are crucial for neurotransmitter release at the presynaptic terminal.[3] By inhibiting the influx of calcium into the presynaptic neuron upon arrival of an action potential, this compound directly impedes the release of various neurotransmitters, including glutamate.

This dual mechanism suggests that this compound's therapeutic and side-effect profile is a composite of both dopaminergic and non-dopaminergic actions on synaptic communication.

Quantitative Analysis of this compound's Molecular Interactions

The following tables summarize the available quantitative data on this compound's binding affinities for various receptors and its inhibitory effects on ion channels and neurotransmitter release.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor SubtypeKi (nM)pKiSpeciesReference
Dopamine D2~0.49.4Human(inferred)
Serotonin 5-HT2A1.09.0Human(inferred)
Sigma σ1380 (IC50)-Rat

Table 2: Inhibitory Effects on Ion Channels and Synaptic Function

ParameterEffectIC50 / ConcentrationExperimental ModelReference
Field Excitatory Postsynaptic Potential (f-e.p.s.p.)Concentration-dependent suppression-Rat Hippocampal Slices (CA1)
4-Aminopyridine-evoked Glutamate ReleaseConcentration-dependent reduction-Rat Cerebrocortical Synaptosomes
N-type Calcium ChannelsInhibition of Ca2+ influx-Rat Cerebrocortical Synaptosomes
Paired-Pulse FacilitationIncreased ratio-Rat Hippocampal Slices (CA1)

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships affected by this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC N-type Ca2+ Channel AP->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Dopamine Dopamine Vesicle_fusion->Dopamine e.g., Dopamine, Glutamate D2_auto Dopamine D2 Autoreceptor AC_pre Adenylyl Cyclase D2_auto->AC_pre cAMP_pre ↓ cAMP AC_pre->cAMP_pre Dopamine_synthesis ↓ Dopamine Synthesis/Release cAMP_pre->Dopamine_synthesis D2_post Dopamine D2 Receptor AC_post Adenylyl Cyclase D2_post->AC_post cAMP_post ↓ cAMP AC_post->cAMP_post PKA ↓ PKA Activity cAMP_post->PKA Signaling Altered Gene Expression & Neuronal Excitability PKA->Signaling This compound This compound This compound->VGCC Blocks This compound->D2_auto Antagonizes This compound->D2_post Antagonizes Dopamine->D2_auto Dopamine->D2_post

Caption: this compound's dual action on presynaptic and postsynaptic targets.

Detailed Experimental Protocols

Field Excitatory Postsynaptic Potential (f-e.p.s.p.) Recording in Hippocampal Slices

This protocol is based on the methodology described in studies investigating the effects of compounds on synaptic transmission in the hippocampus.

Objective: To measure the effect of this compound on excitatory synaptic transmission in the CA1 region of the hippocampus.

Materials:

  • Adult male Sprague-Dawley rats

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • This compound stock solution (in DMSO) and working solutions (in aCSF).

  • Vibrating microtome (vibratome).

  • Recording chamber with a perfusion system.

  • Bipolar stimulating electrode.

  • Glass microelectrode (filled with aCSF) for recording.

  • Amplifier, digitizer, and data acquisition software.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Place the stimulating electrode in the Schaffer collateral-commissural pathway.

    • Place the recording electrode in the stratum radiatum of the CA1 region to record f-e.p.s.p.s.

  • Data Acquisition:

    • Deliver single voltage pulses to the stimulating electrode to evoke f-e.p.s.p.s.

    • Establish a stable baseline recording for at least 20 minutes.

    • Bath-apply this compound at various concentrations (e.g., 1, 3, 10, 30 µM) and record the f-e.p.s.p. for at least 30 minutes at each concentration.

    • Perform a washout by perfusing with drug-free aCSF to test for reversibility.

  • Analysis:

    • Measure the slope of the f-e.p.s.p. as an index of synaptic strength.

    • Normalize the data to the pre-drug baseline and plot the time course of the drug's effect.

    • Construct a concentration-response curve to determine the IC50 of this compound on f-e.p.s.p. inhibition.

G cluster_prep Slice Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis A1 Anesthetize & Decapitate Rat A2 Brain Extraction A1->A2 A3 Hippocampal Slicing (400 µm) A2->A3 A4 Slice Recovery (≥1 hr) A3->A4 B1 Transfer Slice to Chamber A4->B1 B2 Position Electrodes (Stimulating & Recording) B1->B2 B3 Establish Stable Baseline B2->B3 B4 Bath Apply this compound B3->B4 B5 Washout B4->B5 C1 Measure f-e.p.s.p. Slope B5->C1 C2 Normalize to Baseline C1->C2 C3 Construct Concentration-Response Curve C2->C3

Caption: Workflow for f-e.p.s.p. recording experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., dopamine D2).

Objective: To quantify the binding affinity of this compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells, or brain tissue homogenates).

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • This compound solutions at various concentrations.

  • Assay buffer.

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Dry the filter mats, add scintillation fluid, and count the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Assay Setup cluster_separation Separation & Counting cluster_analysis Data Analysis S1 Prepare Reagents (Membranes, Radioligand, this compound) S2 Add to 96-well Plate S1->S2 S3 Incubate to Equilibrium S2->S3 C1 Filter with Cell Harvester S3->C1 C2 Wash Filters C1->C2 C3 Dry Filters & Add Scintillant C2->C3 C4 Count Radioactivity C3->C4 D1 Calculate Specific Binding C4->D1 D2 Generate Competition Curve to find IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound's effects on synaptic transmission are multifaceted, extending beyond its well-established role as a dopamine D2 receptor antagonist. Its potent inhibition of presynaptic calcium channels, leading to a reduction in neurotransmitter release, is a critical component of its pharmacological profile. This dual mechanism likely contributes to both its therapeutic efficacy and its side-effect profile. For drug development professionals, understanding these distinct but interacting pathways is crucial for the design of novel antipsychotics with improved efficacy and tolerability. Further research is warranted to establish a more comprehensive quantitative binding profile of this compound and to elucidate the precise contribution of its calcium channel blocking activity to its clinical effects.

References

An In-Depth Technical Guide on the Neuroleptic Properties of Fluspirilene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene is a long-acting injectable typical antipsychotic of the diphenylbutylpiperidine class, primarily utilized in the management of schizophrenia. Its therapeutic efficacy is rooted in its potent antagonism of central dopamine D2 receptors, a hallmark of first-generation antipsychotics. Additionally, this compound exhibits notable affinity for serotonin 5-HT2A receptors, which may contribute to a broader spectrum of activity. This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, detailing its receptor binding profile, pharmacokinetics, and the downstream signaling pathways it modulates. Furthermore, this document outlines key experimental protocols for the in vitro and in vivo characterization of this compound's neuroleptic effects, offering a valuable resource for researchers in the field of antipsychotic drug development.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits. The dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways in the brain underlies the positive symptoms of the disorder, has been a cornerstone of antipsychotic drug development. This compound, as a potent dopamine D2 receptor antagonist, directly targets this proposed pathophysiology.[1] Its long-acting formulation offers a significant clinical advantage in a patient population where medication adherence can be a challenge. Understanding the detailed molecular and cellular mechanisms of this compound is crucial for optimizing its therapeutic use and for the development of novel antipsychotics with improved efficacy and side-effect profiles.

Quantitative Data: Receptor Binding and Functional Assays

The neuroleptic activity of this compound is defined by its binding affinity and functional antagonism at various neurotransmitter receptors. The following tables summarize the available quantitative data for this compound.

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

ReceptorKi (nM)Reference
Dopamine D20.89[2]
Serotonin 5-HT2AData not available
Alpha-1 AdrenergicData not available
Histamine H1Data not available
Muscarinic M1Data not available

Table 2: this compound Functional Antagonism (IC50 values in nM)

AssayReceptorIC50 (nM)Reference
Dopamine-induced cAMP InhibitionDopamine D2Data not available
Serotonin-induced Calcium FluxSerotonin 5-HT2AData not available

Signaling Pathways

This compound exerts its neuroleptic effects by modulating intracellular signaling cascades downstream of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3][4][5] Antagonism of the D2 receptor by this compound blocks the downstream effects of dopamine, which include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade ultimately influences gene transcription and neuronal excitability. Additionally, the Gβγ subunits released upon Gi/o activation can modulate various ion channels, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, as well as the sodium leak channel NALCN.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Ion_Channels Ion Channels (GIRK, Ca2+, NALCN) G_beta_gamma->Ion_Channels Modulates

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 signaling pathway. Antagonism of this receptor by this compound blocks the serotonin-induced activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events play a role in modulating neuronal excitability and plasticity.

In_Vitro_Workflow Start Start: In Vitro Characterization Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value End End: In Vitro Profile Ki_Value->End cAMP_Assay cAMP Assay (D2) Functional_Assay->cAMP_Assay Ca_Assay Calcium Flux Assay (5-HT2A) Functional_Assay->Ca_Assay IC50_Value Determine IC50 (Functional Potency) cAMP_Assay->IC50_Value Ca_Assay->IC50_Value IC50_Value->End Preclinical_To_Clinical_Workflow Preclinical Preclinical Development In_Vitro In Vitro Studies (Binding, Functional Assays) Preclinical->In_Vitro In_Vivo In Vivo Animal Models (Microdialysis, PPI) Preclinical->In_Vivo Tox Toxicology and Safety Pharmacology In_Vitro->Tox In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Clinical Clinical Trials IND->Clinical Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Clinical->Phase1 Phase2 Phase II (Efficacy and Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy and Safety Studies) Phase2->Phase3 NDA New Drug Application (NDA) Submission and Review Phase3->NDA Approval Regulatory Approval and Post-Marketing Surveillance NDA->Approval

References

Fluspirilene's Inhibition of N-Type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has been identified as a potent inhibitor of N-type (Cav2.2) voltage-gated calcium channels. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on these channels, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The reversible, dose-dependent, and, in some contexts, voltage- and use-dependent blockade of N-type calcium channels by this compound suggests a potential mechanism for its neuroleptic properties beyond its well-established dopamine receptor antagonism. This document serves as a resource for researchers investigating neuronal signaling, ion channel modulation, and the development of novel therapeutics targeting N-type calcium channels.

Introduction to N-Type Calcium Channels

N-type (Cav2.2) calcium channels are voltage-gated ion channels predominantly located in the presynaptic terminals of neurons.[1] They play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.[1] The Cav2.2 channel is a heteromeric protein complex consisting of a primary pore-forming α1 subunit and auxiliary α2δ and β subunits.[2] The α1 subunit forms the ion conduction pore and contains the voltage sensor and selectivity filter.[2] Given their critical role in neurotransmission, N-type calcium channels are significant targets for therapeutic intervention in conditions such as neuropathic pain and certain neuropsychiatric disorders.[1]

Quantitative Analysis of this compound Inhibition

Multiple studies have quantified the inhibitory potency of this compound on N-type calcium channels. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) varies depending on the experimental system and conditions.

ParameterValueCell Type / PreparationExperimental ConditionReference
IC5030 nMNGF-differentiated PC12 cellsWhole-cell patch clamp, nifedipine (10 µM) to block L-type channels
EC502 µMSympathetic neuronsNot specified

Table 1: Inhibitory Potency of this compound on N-Type Calcium Channels

It is noteworthy that this compound also exhibits inhibitory activity against other types of calcium channels, though its potency can differ.

Channel TypeParameterValueCell Type / PreparationReference
P-typeEC506 µMCerebellar Purkinje neurons
L-typeIC5013-30 nM (for [3H]nitrendipine binding)Not specified
T-typePotent and preferential blockRat medullary thyroid carcinoma 6-23 cells

Table 2: Comparative Inhibitory Potency of this compound on Various Calcium Channels

Mechanism and Characteristics of Inhibition

The inhibition of N-type calcium channels by this compound exhibits several key characteristics:

  • Reversibility: The blockade of N-type calcium current by this compound is reversible.

  • Dose-Dependence: this compound inhibits the N-type calcium current in a dose-dependent manner.

  • Voltage-Dependence: The block of P-type channels by this compound is voltage-dependent, being enhanced by depolarized holding potentials. While not explicitly stated for N-type channels in the provided results, the structural and functional similarities between P-type and N-type channels suggest a similar mechanism may apply.

  • Use-Dependence: The block of P-type channels is also use-dependent, being enhanced by higher stimulation frequencies.

  • Binding Site: this compound appears to bind to a site distinct from that of peptide toxins like ω-conotoxin GVIA and ω-agatoxin IVA. Studies on L-type channels suggest that diphenylbutylpiperidines like this compound act at the same site as verapamil-like drugs.

Experimental Protocols

The following sections describe the general methodologies employed in the studies cited in this guide.

Cell Culture and Preparation
  • PC12 Cells: PC12 cells are cultured and differentiated with Nerve Growth Factor (NGF) for 3-10 days to induce a neuronal phenotype with expressed L- and N-type calcium channels.

  • Sympathetic and Cerebellar Purkinje Neurons: Neurons are acutely dissociated from ganglia or cerebellum of rats for electrophysiological recordings.

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the primary method for directly measuring the activity of N-type calcium channels.

  • Pipette Solution (Internal): A typical internal solution would contain (in mM): CsCl (or other cesium salt to block K+ currents), MgCl2, EGTA (to chelate calcium), HEPES (for pH buffering), ATP, and GTP.

  • External Solution: The external solution typically contains (in mM): a barium or calcium salt as the charge carrier, TEA-Cl (to block K+ currents), and HEPES. L-type channels are often blocked with a dihydropyridine like nifedipine (10 µM).

  • Recording:

    • Cells are held at a negative holding potential (e.g., -80 mV).

    • Depolarizing voltage steps (e.g., to potentials between -30 and +40 mV) are applied to activate the voltage-gated calcium channels.

    • The resulting inward calcium currents are recorded before and after the application of this compound at various concentrations.

  • Data Analysis: The peak inward current amplitude is measured, and dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. These curves are then fitted with the Hill equation to determine the IC50. The Hill coefficient provides information about the steepness of the dose-response relationship. For this compound's block of N-type current in PC12 cells, the Hill coefficient was reported to be 0.25.

Radioligand Binding Assays

While not specific to N-type channels in the provided results, these assays are used to study the binding of drugs to ion channels. For L-type channels, the following protocol is generally used:

  • Membrane Preparation: Cerebral cortical membranes are prepared from rats.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]nitrendipine or [3H]-PN-200-110 for L-type channels) and varying concentrations of the competing drug (this compound).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Visualizations

Signaling Pathway of N-Type Calcium Channel Inhibition

G Depolarization Depolarization N-type Ca2+ Channel (Cav2.2) N-type Ca2+ Channel (Cav2.2) Depolarization->N-type Ca2+ Channel (Cav2.2) opens Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel (Cav2.2)->Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release triggers This compound This compound This compound->N-type Ca2+ Channel (Cav2.2) inhibits

Figure 1: this compound blocks N-type calcium channels, inhibiting neurotransmitter release.

Experimental Workflow for Whole-Cell Patch Clamp

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell Culture Cell Culture Establish Whole-Cell Establish Whole-Cell Cell Culture->Establish Whole-Cell Pipette & External Solutions Pipette & External Solutions Pipette & External Solutions->Establish Whole-Cell Apply Voltage Steps Apply Voltage Steps Establish Whole-Cell->Apply Voltage Steps Record Baseline Current Record Baseline Current Apply Voltage Steps->Record Baseline Current Apply this compound Apply this compound Record Baseline Current->Apply this compound Record Inhibited Current Record Inhibited Current Apply this compound->Record Inhibited Current Measure Peak Current Measure Peak Current Record Inhibited Current->Measure Peak Current Dose-Response Curve Dose-Response Curve Measure Peak Current->Dose-Response Curve Calculate IC50 Calculate IC50 Dose-Response Curve->Calculate IC50

Figure 2: Workflow for assessing N-type channel inhibition using patch clamp.

Logical Relationship of this compound's Dual Action

G This compound This compound D2 Dopamine Receptor D2 Dopamine Receptor This compound->D2 Dopamine Receptor antagonizes N-type Ca2+ Channel N-type Ca2+ Channel This compound->N-type Ca2+ Channel inhibits Antipsychotic Effect Antipsychotic Effect D2 Dopamine Receptor->Antipsychotic Effect contributes to Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release N-type Ca2+ Channel->Modulation of Neurotransmitter Release results in Modulation of Neurotransmitter Release->Antipsychotic Effect may contribute to

Figure 3: this compound's potential dual mechanism for its neuroleptic effects.

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound is a potent inhibitor of N-type voltage-gated calcium channels. This action, in addition to its effects on other calcium channel subtypes and its primary dopamine receptor antagonism, may contribute to its overall pharmacological profile and therapeutic effects in schizophrenia. The unique properties of diphenylbutylpiperidines in alleviating negative symptoms of schizophrenia have been suggested to be related to their blockade of voltage-operated calcium channels.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the Cav2.2 α1 subunit.

  • Investigating the structure-activity relationship of diphenylbutylpiperidines to develop more selective N-type calcium channel blockers.

  • Exploring the therapeutic potential of modulating N-type calcium channels with this compound derivatives for other neurological and psychiatric disorders, such as neuropathic pain.

References

Fluspirilene: A Potential Novel Scaffold for p53-MDM2 Interaction Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis. Its primary negative regulator, the E3 ubiquitin ligase MDM2, targets p53 for proteasomal degradation, making the p53-MDM2 interaction a key therapeutic target in oncology. This technical guide explores the potential of the approved antipsychotic drug, Fluspirilene, as a novel inhibitor of the p53-MDM2 interaction. Initial discovery through computational modeling, supported by experimental evidence of p53-dependent cancer cell growth inhibition, suggests that this compound may serve as a valuable scaffold for the development of new cancer therapeutics. This document provides a comprehensive overview of the available data, detailed experimental protocols for validation, and a discussion of the future research directions necessary to fully elucidate the potential of this compound and its analogs in this therapeutic space.

Introduction: The p53-MDM2 Axis in Cancer Therapy

The p53 protein is a crucial tumor suppressor that is inactivated in a majority of human cancers, either by mutation of the TP53 gene itself or by functional inactivation of the wild-type protein.[1] In approximately 50% of human tumors where p53 remains wild-type, its function is often abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1]

MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This interaction is a critical cellular control mechanism, forming an autoregulatory feedback loop where p53 transcriptionally upregulates MDM2, which in turn suppresses p53 activity. In many cancers, amplification of the MDM2 gene leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, the pharmacological inhibition of the p53-MDM2 interaction is a highly attractive therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1]

This compound: From Antipsychotic to a Potential Anti-Cancer Agent

This compound is a diphenylbutylpiperidine derivative that has been in clinical use as a long-acting antipsychotic agent.[1] Its primary mechanism of action in this context is the antagonism of dopamine D2 receptors. However, an integrated virtual and experimental screening approach identified this compound as a potential inhibitor of the p53-MDM2 interaction.

Computational Discovery

The initial identification of this compound as a potential p53-MDM2 inhibitor was the result of a computational screening of a database of approved drugs. An ensemble rigid-receptor docking approach using multiple MDM2 protein crystal structures was employed, followed by flexible-receptor docking and Prime/MM-GBSA binding energy analysis. These in silico studies predicted that this compound could bind to the p53-binding pocket on the MDM2 protein with a binding mode and energy similar to that of a native MDM2 crystal ligand. Subsequent molecular dynamics simulations suggested that the binding of this compound to this pocket is stable.

Preclinical Evidence for this compound's Anti-Cancer Activity

The computational predictions for this compound were followed by experimental testing to assess its anti-cancer properties, particularly in a p53-dependent context.

p53-Dependent Inhibition of Cancer Cell Growth

A key piece of evidence supporting the hypothesis that this compound acts via the p53-MDM2 pathway is its differential effect on cancer cells with varying p53 status. Experimental testing has shown that this compound causes significant growth inhibition of human colon tumor cells in a p53-dependent manner.

Cell Linep53 StatusThis compound GI50 (µM)Reference
HCT-116Wild-typeData not publicly available in cited abstracts
HCT-116 p53-/-NullData not publicly available in cited abstracts

Note: While the primary study states a p53-dependent effect, specific GI50 values for the isogenic cell lines were not found in the public abstracts. The table structure is provided for when such data becomes available.

Activity in the NCI-60 Human Tumor Cell Line Screen

This compound has also been evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. The data from this screen can provide insights into its spectrum of activity across different cancer types and potentially correlate with molecular features of the cell lines, including p53 status. The results indicated that this compound inhibits the growth of several human tumor cell lines.

Cancer TypeCell LineGI50 (µM)
ColonHCT-116[Data to be populated from NCI database]
ColonHT29[Data to be populated from NCI database]
BreastMCF7[Data to be populated from NCI database]
LungNCI-H460[Data to be populated from NCI database]
CNSSF-268[Data to be populated from NCI database]

Note: This table is a template. Specific GI50 values from the NCI-60 screen for this compound require accessing the public DTP database.

Other Potential Anti-Cancer Mechanisms

It is important to note that this compound may exert its anti-cancer effects through multiple mechanisms. Studies have also identified it as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Signal Transducer and Activator of Transcription 3 (STAT3). These findings suggest that the overall anti-proliferative effect of this compound could be a composite of its actions on several key cancer-related pathways.

Signaling Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the core p53-MDM2 autoregulatory loop and the proposed mechanism of action for this compound.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene activates transcription p21_PUMA_genes p21, PUMA, etc. p53->p21_PUMA_genes activates transcription Proteasome Proteasome p53->Proteasome degradation MDM2_protein MDM2 MDM2_gene->MDM2_protein translated MDM2_protein->p53 binds and ubiquitinates This compound This compound This compound->MDM2_protein inhibits CellCycleArrest Cell Cycle Arrest p21_PUMA_genes->CellCycleArrest Apoptosis Apoptosis p21_PUMA_genes->Apoptosis

Caption: p53-MDM2 autoregulatory loop and this compound's proposed inhibitory action.

Experimental Workflow for Validating this compound as a p53-MDM2 Inhibitor

The following workflow outlines the key experiments required to validate and characterize this compound as a direct inhibitor of the p53-MDM2 interaction.

experimental_workflow Start Hypothesis: This compound inhibits p53-MDM2 interaction Biochemical_Assay Biochemical Assay: Fluorescence Polarization Start->Biochemical_Assay Direct Binding? Cell_Based_Assay_1 Cell-Based Assay 1: Co-Immunoprecipitation Biochemical_Assay->Cell_Based_Assay_1 Disrupts Interaction in Cells? Cell_Based_Assay_2 Cell-Based Assay 2: Western Blot for p53 Pathway Markers Cell_Based_Assay_1->Cell_Based_Assay_2 Activates p53 Pathway? Cell_Viability_Assay Functional Assay: Cell Viability (MTT) Cell_Based_Assay_2->Cell_Viability_Assay p53-dependent cell death? In_Vivo_Study In Vivo Study: Xenograft Model Cell_Viability_Assay->In_Vivo_Study Efficacy in vivo? Conclusion Conclusion: Validate this compound as a p53-MDM2 inhibitor In_Vivo_Study->Conclusion

Caption: Workflow for the validation of this compound as a p53-MDM2 inhibitor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate this compound's potential as a p53-MDM2 inhibitor.

Fluorescence Polarization (FP) Assay for p53-MDM2 Binding

This assay directly measures the binding of this compound to MDM2 and its ability to displace a fluorescently labeled p53 peptide.

  • Objective: To determine the binding affinity (Ki) of this compound for the MDM2 protein.

  • Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, increasing the polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

  • Materials:

    • Recombinant human MDM2 protein (N-terminal domain).

    • Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide).

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

    • This compound and a known p53-MDM2 inhibitor (e.g., Nutlin-3a) as a positive control.

    • 384-well black, low-volume assay plates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of this compound and the control inhibitor in assay buffer.

    • In each well of the 384-well plate, add the fluorescently labeled p53 peptide at a fixed concentration (e.g., 5 nM).

    • Add the diluted compounds to the wells.

    • Add the recombinant MDM2 protein to a final concentration that yields a significant polarization window (e.g., 50 nM).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction in Cells

This assay determines if this compound can disrupt the interaction between endogenous or overexpressed p53 and MDM2 in a cellular context.

  • Objective: To qualitatively or semi-quantitatively assess the disruption of the p53-MDM2 complex by this compound in cells.

  • Principle: An antibody against one protein (e.g., p53) is used to pull it out of a cell lysate. If another protein (e.g., MDM2) is bound to it, it will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.

  • Materials:

    • Cancer cell line with wild-type p53 (e.g., HCT-116, MCF7).

    • This compound and a control compound.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-p53 for immunoprecipitation, anti-MDM2 and anti-p53 for Western blotting.

    • Protein A/G magnetic beads.

    • Reagents and equipment for SDS-PAGE and Western blotting.

  • Procedure:

    • Culture cells to ~80% confluency and treat with this compound or control for a specified time (e.g., 6 hours).

    • Lyse the cells and collect the supernatant containing the protein lysate.

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-p53 antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using anti-MDM2 and anti-p53 antibodies. A decrease in the amount of co-immunoprecipitated MDM2 in the this compound-treated sample indicates disruption of the interaction.

Western Blot Analysis of p53 Pathway Activation

This experiment measures the cellular consequences of p53-MDM2 inhibition, specifically the stabilization of p53 and the upregulation of its downstream targets.

  • Objective: To quantify the levels of p53, MDM2, and p53 target proteins (e.g., p21, PUMA) following treatment with this compound.

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, allowing for the assessment of changes in protein expression levels.

  • Materials:

    • Cancer cell line with wild-type p53.

    • This compound and control.

    • Cell lysis buffer.

    • Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, and a loading control (e.g., anti-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Reagents and equipment for SDS-PAGE and Western blotting.

  • Procedure:

    • Treat cells with various concentrations of this compound for a set time (e.g., 24 hours).

    • Prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, MDM2, p21, PUMA, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell proliferation and viability.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116 p53+/+ and p53-/-).

    • This compound.

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration and determine the GI50 value.

Future Directions and Conclusion

The existing computational and preliminary experimental data present a compelling case for this compound as a potential starting point for the development of novel p53-MDM2 interaction inhibitors. Its long history of clinical use suggests a favorable safety profile, which could expedite its repurposing as an anti-cancer agent.

However, several critical questions remain to be addressed:

  • Direct Binding Affinity: Quantitative biochemical assays, such as fluorescence polarization or surface plasmon resonance, are necessary to determine the direct binding affinity (Ki) of this compound for MDM2.

  • Structure-Activity Relationship (SAR): The synthesis and evaluation of this compound analogs are required to establish a clear SAR, which will guide the optimization of potency and selectivity for the p53-MDM2 interaction.

  • In Vivo Efficacy and Target Engagement: Preclinical studies in animal models of cancer are essential to evaluate the in vivo efficacy of this compound, confirm its mechanism of action (p53 activation), and establish a therapeutic window.

  • Selectivity Profiling: A comprehensive assessment of this compound's activity against other cellular targets is needed to understand the full scope of its pharmacological effects and potential for off-target toxicities.

References

Fluspirilene: A Repurposed Antipsychotic as a Potential CDK2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The relentless progression of the cell cycle is a hallmark of cancer, making the machinery that drives it a prime target for therapeutic intervention. Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1 to S phase transition, and its aberrant activity is frequently implicated in tumorigenesis. This document provides a comprehensive technical overview of Fluspirilene, a traditional antipsychotic drug, which has been identified through drug repurposing efforts as a promising potential inhibitor of CDK2. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction: CDK2 as a Target in Oncology

The eukaryotic cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] These enzymes are activated by binding to their regulatory cyclin partners, forming complexes that phosphorylate specific substrates to drive the cell through its different phases.[1] CDK2, in particular, forms a complex with Cyclin E to control the G1/S checkpoint, a crucial restriction point where the cell commits to DNA replication.[1][2] This complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[3] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation by CDK4/6 and subsequently CDK2/Cyclin E causes Rb to release E2F, initiating the transcription of S-phase genes and committing the cell to division.

Due to its central role in cell proliferation, the CDK2 pathway is often dysregulated in cancer, making it an attractive target for drug development.

This compound: A Novel Anticancer Candidate

This compound is a diphenylbutylpiperidine derivative that has been used for decades as a long-acting injectable antipsychotic for the management of schizophrenia. Its primary psychiatric mechanism of action involves the antagonism of dopamine D2 receptors in the brain. Recently, computational, in silico screening of FDA-approved drug libraries identified this compound as a potential CDK2 inhibitor. Subsequent in vitro and in vivo studies have demonstrated its anti-proliferative effects in various cancer models, notably hepatocellular carcinoma (HCC) and glioblastoma, suggesting a new therapeutic application for this established drug.

Mechanism of Action in Cancer

This compound's anticancer effects appear to be multifactorial, primarily revolving around the inhibition of cell cycle progression and the induction of apoptosis. In some cancer types, it also demonstrates inhibitory effects on the STAT3 signaling pathway.

Inhibition of the CDK2/Rb/E2F Pathway

Studies in hepatocellular carcinoma cell lines (HepG2 and Huh7) have shown that this compound treatment leads to a significant G1 phase cell cycle arrest. This arrest is accompanied by a marked decrease in the expression levels of CDK2 and Cyclin E. Consequently, the phosphorylation of their key substrate, the Rb protein (at Ser795), is substantially reduced. This prevents the release of E2F transcription factors, thereby blocking the transcription of genes necessary for DNA synthesis and halting the cell's progression into S phase.

Induction of Apoptosis

Beyond cytostatic effects, this compound also induces programmed cell death. Treatment of HCC cells with this compound resulted in a dose- and time-dependent increase in the percentage of apoptotic cells.

Inhibition of STAT3 Signaling

In the context of glioblastoma (GBM), this compound has been shown to exert its antitumor effects through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, survival, and invasion. This compound treatment was found to decrease the phosphorylation of STAT3 at Serine 727, leading to the suppression of glioma stem cell (GSC) proliferation and invasion. This suggests a dual-inhibitory mechanism in certain cancers, which could be highly beneficial in overcoming resistance.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's anticancer activity. While this compound was identified through a virtual screen as a top candidate CDK2 inhibitor, a direct biochemical IC50 value against the purified CDK2 enzyme has not been reported in the reviewed literature. The data presented here are derived from cell-based assays.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)EffectCitation
HepG2, Huh7Hepatocellular CarcinomaProliferation AssayNot specifiedHighest anti-proliferative effect of 9 tested compounds
T98, U87GlioblastomaAlamar Blue Proliferation1.25, 2.5, 5Dose-dependent inhibition of proliferation
U251, SNB19GlioblastomaAlamar Blue Proliferation2.5, 5Inhibition of proliferation
KGS01, TGS01, TGS04Glioma Stem CellsWST-8 Viability Assay2.5, 5Significant reduction in cell viability
HepG2, Huh7Hepatocellular CarcinomaApoptosis Assay10, 30Dose- and time-dependent increase in apoptosis
SNB19, U87, U251, T98GlioblastomaTranswell Invasion Assay1.5, 3Dose-dependent reduction in cell invasion

Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

Cell LineTreatmentDuration% Cells in G0/G1 Phase% Cells in S PhaseCitation
HepG2Control (DMSO)24hBaselineBaseline
HepG2This compound (3, 10, 30 µM)24hSignificant, dose-dependent increaseSimultaneous decrease
Huh7Control (DMSO)24hBaselineBaseline
Huh7This compound (3, 10, 30 µM)24hSignificant, dose-dependent increaseSimultaneous decrease

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosage & AdministrationKey OutcomesCitation
BALB/c Nude MiceHepatocellular Carcinoma (Huh7 Xenograft)15 mg/kg, Oral, DailySignificant reduction in tumor weight and volume, comparable to 5-Fluorouracil. Combination therapy showed the highest effect.
Mouse ModelGlioblastoma (TGS04 Xenograft)Not specifiedRemarkable reduction in tumor size; significantly prolonged survival.

Key Experimental Methodologies

The following protocols are synthesized from standard methodologies and provide a framework for evaluating this compound or similar compounds as potential CDK2 inhibitors.

In Vitro CDK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of the CDK2/Cyclin complex.

  • Reagents: Recombinant human CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1 or a specific peptide), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96- or 384-well plate, add the CDK2/Cyclin A2 enzyme, the substrate, and the this compound dilution (or vehicle control).

    • Initiate the kinase reaction by adding ATP to a final concentration of ~10-100 µM.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection system.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

  • Reagents: Cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Reagents: Cells treated with this compound, ice-cold PBS, 70% ethanol (for fixation), and a Propidium Iodide (PI) staining solution containing RNase A.

  • Procedure:

    • Harvest cells (e.g., 1 x 10^6) by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

    • Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Reagents: Cells treated with this compound, 1X Annexin Binding Buffer, FITC-conjugated Annexin V, and Propidium Iodide (PI).

  • Procedure:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blotting for CDK2 Pathway Proteins

This technique detects changes in the expression and phosphorylation status of key proteins in the CDK2 pathway.

  • Reagents: Cell lysates from treated and control cells, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p-Rb (Ser795), anti-total Rb, anti-β-actin), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Lyse cells and quantify protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C. It is often recommended to analyze Rb phosphorylation as a direct readout of CDK2 activity.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control like β-actin.

Visualized Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

CDK2_Signaling_Pathway growth_factors Growth Factors (e.g., Mitogens) cyclinD Cyclin D growth_factors->cyclinD Upregulates cdk46_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk46_cyclinD cdk46 CDK4/6 cdk46->cdk46_cyclinD p16 p16 (INK4a) p16->cdk46 Rb Rb cdk46_cyclinD->Rb Phosphorylates (Initial) Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F E2F->Rb_E2F cyclinE Cyclin E E2F->cyclinE Upregulates Transcription s_phase S-Phase Entry (DNA Replication) E2F->s_phase Activates Genes pRb p-Rb (Inactive) Rb_E2F->pRb pRb->E2F Releases cdk2_cyclinE CDK2-Cyclin E Complex cyclinE->cdk2_cyclinE cdk2 CDK2 cdk2->cdk2_cyclinE cdk2_cyclinE->Rb Phosphorylates (Maintenance)

Figure 1: Canonical CDK2 signaling pathway governing the G1/S transition.

Fluspirilene_Mechanism This compound This compound cdk2_cyclinE CDK2-Cyclin E Complex This compound->cdk2_cyclinE Inhibits stat3 STAT3 This compound->stat3 Inhibits Phosphorylation rb_phos Rb Phosphorylation (Inactivation) cdk2_cyclinE->rb_phos p_stat3 p-STAT3 (Active) prolif_invasion Proliferation & Invasion p_stat3->prolif_invasion e2f_release E2F Release rb_phos->e2f_release g1_arrest G1 Cell Cycle Arrest rb_phos->g1_arrest Blocked s_phase S-Phase Entry e2f_release->s_phase apoptosis Apoptosis g1_arrest->apoptosis Leads to prolif_inhibit Inhibition of Proliferation/Invasion prolif_invasion->prolif_inhibit Blocked

Figure 2: Proposed dual mechanism of action for this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation start Drug Repurposing: In Silico Screening of FDA-approved drugs for CDK2 Binding kinase_assay Biochemical Screen: In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_viability Cell-Based Screens: Cell Viability/ Proliferation Assays (e.g., MTT, WST-8) start->cell_viability kinase_assay->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis western_blot Protein Analysis (Western Blot for p-Rb, CDK2, etc.) cell_viability->western_blot xenograft Animal Models (e.g., Xenografts) cell_cycle->xenograft apoptosis->xenograft western_blot->xenograft efficacy Evaluate Tumor Growth, Survival, & Toxicity xenograft->efficacy end Candidate for Clinical Development efficacy->end

References

Fluspirilene's Role in Modulating STAT3 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of the antipsychotic drug Fluspirilene in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The content herein is curated for professionals in research and drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to this compound and STAT3 Signaling

This compound is a diphenylbutylpiperidine derivative that has been traditionally used as a long-acting antipsychotic for the treatment of schizophrenia.[1][2] Its primary mechanism of action in this context is the blockade of dopamine D2 receptors.[2] However, recent drug repurposing efforts have identified this compound as a potential anti-cancer agent, with a notable inhibitory effect on the STAT3 signaling pathway.[3][4]

The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant or constitutive activation of STAT3 is a hallmark of many human cancers, contributing to tumor progression and resistance to therapy. The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression. STAT3 can also be phosphorylated at a serine residue (Ser727), which is thought to enhance its transcriptional activity.

Studies have demonstrated that this compound can attenuate the activity of STAT3, primarily by inhibiting its phosphorylation at the Serine 727 residue (p-STAT3 S727). This inhibitory action has been observed in various cancer models, most notably in glioblastoma (GBM).

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from studies investigating the impact of this compound on cancer cells, with a focus on its effects on cell viability and the STAT3 signaling pathway.

Table 1: Effect of this compound on the Viability of Glioblastoma Stem Cells (GSCs)

Cell LineThis compound Concentration (µM)Reduction in Cell Viability (%)Statistical Significance (p-value)
KGS012.548.7< 0.01
5.043.7< 0.01
TGS012.520.5< 0.01
5.018.1< 0.01
TGS042.559.2< 0.01
5.040.8< 0.01

Data from WST-8 assay performed 48 hours after treatment.

Table 2: Effect of this compound on the Proliferation of Glioblastoma (GBM) Cell Lines

Cell LineThis compound Concentration (µM) showing Proliferation Inhibition
T981.25, 2.5, 5.0
U871.25, 2.5, 5.0
U2512.5, 5.0
SNB192.5, 5.0

Data from Alamar blue assay.

Table 3: Qualitative and Semi-Quantitative Effects of this compound on STAT3 Signaling in Glioblastoma Cells

EffectCell TypesThis compound Concentration(s)Method of Detection
Attenuated p-STAT3 (S727) expressionGSCs and Glioma cell linesDose-dependentWestern Blot
Reduced nuclear translocation of STAT3GBM cells1.5 µMImmunofluorescence
Inhibited cell invasionGBM cells and GSCs1.5 µM and 3 µM (Dose-dependent)Transwell Assay

Signaling Pathway and Mechanism of Action

This compound has been identified as an inhibitor of STAT3 activity. The primary mechanism elucidated is the attenuation of STAT3 phosphorylation at the Serine 727 residue in a dose-dependent manner. This inhibition of phosphorylation leads to a reduction in the nuclear translocation of STAT3, thereby preventing it from acting as a transcription factor for its target genes, which are involved in cell proliferation and survival. The exact upstream kinase(s) affected by this compound leading to reduced p-STAT3 (S727) have not been fully elucidated.

STAT3_Pathway_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) p-STAT3(Y705) p-STAT3(Y705) STAT3->p-STAT3(Y705) p-STAT3(S727) p-STAT3(S727) p-STAT3(Y705)->p-STAT3(S727) Further Phosphorylation (S727) Dimer STAT3 Dimer p-STAT3(S727)->Dimer Dimerization Nuclear Dimer STAT3 Dimer Dimer->Nuclear Dimer Nuclear Translocation This compound This compound This compound->p-STAT3(S727) Inhibits Phosphorylation DNA DNA Nuclear Dimer->DNA Binds to DNA Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription Promotes Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Target Gene Transcription->Cell Proliferation, Survival, etc. Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add this compound Add this compound Incubate 24h->Add this compound Incubate 48h Incubate 48h Add this compound->Incubate 48h Add WST-8 Add WST-8 Incubate 48h->Add WST-8 Incubate 1-4h Incubate 1-4h Add WST-8->Incubate 1-4h Read Absorbance Read Absorbance Incubate 1-4h->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Secondary Ab Incubation Secondary Ab Incubation Primary Ab Incubation->Secondary Ab Incubation Detection Detection Secondary Ab Incubation->Detection Analysis Analysis Detection->Analysis Luciferase_Assay_Workflow Co-transfect Plasmids Co-transfect Plasmids Incubate 24h Incubate 24h Co-transfect Plasmids->Incubate 24h Pre-treat with this compound Pre-treat with this compound Incubate 24h->Pre-treat with this compound Stimulate with IL-6 Stimulate with IL-6 Pre-treat with this compound->Stimulate with IL-6 Lyse Cells Lyse Cells Stimulate with IL-6->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Data Normalization & Analysis Data Normalization & Analysis Measure Luciferase Activity->Data Normalization & Analysis

References

Methodological & Application

Fluspirilene in Animal Models of Psychosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a long-acting antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs. Its primary mechanism of action is the potent antagonism of dopamine D2 receptors in the brain, which is believed to underlie its therapeutic effects in psychotic disorders.[1] this compound also exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its effects on the negative symptoms of schizophrenia.[1] Animal models of psychosis are crucial tools for the preclinical evaluation of antipsychotic drugs like this compound. These models aim to replicate specific behavioral or neurochemical abnormalities associated with psychosis, providing a platform to investigate the efficacy and mechanisms of novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in several key animal models of psychosis. The information is intended to guide researchers in designing and conducting experiments to evaluate the antipsychotic-like properties of this compound and other compounds.

Key Animal Models for Assessing Antipsychotic Efficacy

Several well-validated animal models are employed to screen for antipsychotic potential. These models typically involve the induction of psychosis-like behaviors through pharmacological challenges and the subsequent assessment of a drug's ability to reverse these effects.

Apomorphine-Induced Climbing in Mice

This model is widely used for screening antipsychotic drugs and has predictive validity for their clinical efficacy.[2][3] Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which is potently antagonized by dopamine D2 receptor antagonists.[2]

Quantitative Data:

ParameterValueReference
Animal Model Apomorphine-Induced Climbing
Species/Strain Mouse (e.g., ICR)
Agonist Apomorphine
This compound Efficacy Dose-dependent antagonism
ED50 of this compound Not explicitly found in searchesN/A
Route of Administration Subcutaneous (s.c.) for apomorphine; Intraperitoneal (i.p.) or s.c. for this compound

Experimental Protocol:

  • Animals: Male ICR mice are commonly used.

  • Housing: Mice should be housed in groups with ad libitum access to food and water under a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, individually house the mice in wire mesh-lined cages for a habituation period of at least 30 minutes.

  • Drug Administration:

    • Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

    • After a predetermined pretreatment time (e.g., 60 minutes), administer apomorphine (e.g., 1.0-2.5 mg/kg, s.c.).

  • Behavioral Assessment:

    • Immediately after apomorphine injection, observe the mice for climbing behavior.

    • A common scoring method involves recording the amount of time the mouse spends climbing the walls of the cage with all four paws off the floor over a specific period (e.g., 30 minutes).

    • Alternatively, climbing behavior can be scored at set intervals (e.g., every 5 minutes) for a defined duration (e.g., 30 minutes).

  • Data Analysis: Calculate the percentage of time spent climbing for each animal. Compare the climbing time between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

Experimental Workflow for Apomorphine-Induced Climbing:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Housing House mice in groups (ad libitum food/water, 12h light/dark cycle) Habituation Individually house mice in test cages (≥30 min habituation) Animal_Housing->Habituation Drug_Admin_this compound Administer this compound or Vehicle (i.p. or s.c.) Habituation->Drug_Admin_this compound Pretreatment Pretreatment Period (e.g., 60 min) Drug_Admin_this compound->Pretreatment Drug_Admin_Apomorphine Administer Apomorphine (e.g., 1.0-2.5 mg/kg, s.c.) Pretreatment->Drug_Admin_Apomorphine Behavioral_Observation Observe and score climbing behavior (e.g., for 30 min) Drug_Admin_Apomorphine->Behavioral_Observation Data_Analysis Calculate % time climbing Compare groups (ANOVA) Calculate ED50 Behavioral_Observation->Data_Analysis

Workflow for the apomorphine-induced climbing model.
Amphetamine-Induced Hyperlocomotion

Psychostimulants like amphetamine increase locomotor activity in rodents, an effect primarily mediated by the release of dopamine in the mesolimbic pathway. This model is used to assess the ability of antipsychotics to block the effects of dopamine receptor stimulation.

Quantitative Data:

ParameterValueReference
Animal Model Amphetamine-Induced Hyperlocomotion
Species/Strain Rat (e.g., Sprague-Dawley) or Mouse
Agonist d-Amphetamine
This compound Efficacy Expected to inhibit hyperlocomotionN/A
ED50 of this compound Not explicitly found in searchesN/A
Route of Administration Intraperitoneal (i.p.) or Subcutaneous (s.c.)

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats are frequently used.

  • Apparatus: An open-field arena equipped with photobeam detectors or a video-tracking system to measure locomotor activity (e.g., distance traveled, beam breaks).

  • Habituation: Allow animals to habituate to the testing room for at least 1 hour before the experiment. On the test day, place the animals in the open-field arena for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Drug Administration:

    • Administer this compound (various doses) or vehicle (i.p. or s.c.).

    • After a specified pretreatment time, administer d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p. or s.c.).

  • Behavioral Assessment: Immediately after amphetamine administration, record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled or the number of beam breaks between the different treatment groups using statistical methods such as repeated measures ANOVA.

Logical Relationship in Amphetamine-Induced Hyperlocomotion:

G Amphetamine Amphetamine Dopamine_Release Increased Dopamine Release (Mesolimbic Pathway) Amphetamine->Dopamine_Release D2_Activation Dopamine D2 Receptor Activation Dopamine_Release->D2_Activation Hyperlocomotion Hyperlocomotion D2_Activation->Hyperlocomotion Reduced_Hyperlocomotion Reduced Hyperlocomotion This compound This compound D2_Antagonism Dopamine D2 Receptor Antagonism This compound->D2_Antagonism D2_Antagonism->Reduced_Hyperlocomotion Inhibits G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Release Dopamine Release Dopamine_Synthesis->Dopamine_Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Activates Psychotic_Symptoms Psychotic Symptoms Signaling_Cascade->Psychotic_Symptoms Leads to This compound This compound This compound->D2_Receptor Blocks

References

Fluspirilene as a Pharmacological Tool for Investigating GPCR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene is a diphenylbutylpiperidine derivative that has long been utilized as a long-acting injectable antipsychotic for the management of schizophrenia.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a key target in the treatment of psychosis.[4] Additionally, this compound exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its therapeutic effects.[4] Beyond its well-established role in psychiatry, the distinct pharmacological profile of this compound makes it a valuable tool for researchers studying G-protein coupled receptor (GPCR) signaling pathways, particularly those involving dopaminergic and serotonergic systems. Furthermore, its activity as a calcium channel blocker provides an additional avenue for investigating cellular signaling cascades.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its receptor binding profile, its effects on downstream signaling, and detailed protocols for its application in common experimental assays.

Pharmacological Profile of this compound

Primary GPCR Targets:
  • Dopamine D2 Receptor (D2R): this compound is a potent antagonist of the D2 receptor, which is a Gi/o-coupled GPCR. Antagonism of D2R by this compound inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP).

  • Serotonin 5-HT2A Receptor (5-HT2AR): this compound also acts as an antagonist at the 5-HT2A receptor, a Gq/11-coupled GPCR. Blockade of this receptor inhibits the phospholipase C (PLC) pathway, thereby preventing the mobilization of intracellular calcium.

Other Notable Targets:
  • Voltage-Gated Calcium Channels: this compound is an inhibitor of voltage-dependent calcium channels, particularly N-type calcium channels. This activity is independent of its GPCR-mediated effects and can influence neurotransmitter release and other calcium-dependent cellular processes.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the pharmacological activity of this compound. It is important to note that binding affinities (Ki) and functional potencies (IC50/EC50) can vary depending on the experimental conditions, such as the radioligand used, the cell type, and the specific assay performed.

TargetActionParameterValue (nM)SpeciesReference
Dopamine D2 Receptor AntagonistKiData not available in a comprehensive public databaseHuman
Serotonin 5-HT2A Receptor AntagonistKiData not available in a comprehensive public databaseHuman
Voltage-Dependent N-Type Calcium Channel InhibitorIC5030PC12 Cells

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary GPCR targets initiates distinct signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

This compound, as a D2R antagonist, blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to a disinhibition of cAMP production.

D2R_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_alpha Gαi D2R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled)

As a 5-HT2A receptor antagonist, this compound blocks the serotonin-induced activation of phospholipase C, preventing the subsequent increase in intracellular calcium.

SHT2A_Signaling cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor (GPCR) Serotonin->SHT2AR Activates This compound This compound This compound->SHT2AR Blocks Gq_alpha Gαq SHT2AR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_plus Ca²⁺ ER->Ca2_plus Releases Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Radioligand, this compound dilutions) start->prep_reagents add_components Add to 96-well plate: - Cell membranes - Radioligand - this compound or vehicle or non-specific control prep_reagents->add_components incubate Incubate (e.g., 60 min at room temperature) add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash dry_count Dry filters and add to scintillation vials with scintillation fluid wash->dry_count measure Measure radioactivity using a scintillation counter dry_count->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

References

Fluspirilene: A Versatile Tool for Interrogating Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene, a long-acting antipsychotic of the diphenylbutylpiperidine class, serves as a potent and selective tool compound for the investigation of dopamine receptor signaling pathways. Its primary mechanism of action is the high-affinity antagonism of dopamine D2-like receptors, making it an invaluable pharmacological instrument for elucidating the roles of these receptors in normal physiology and in various pathological conditions. This document provides detailed application notes, comprehensive quantitative data, and step-by-step experimental protocols to guide researchers in utilizing this compound for in vitro and in vivo dopamine receptor studies.

Physicochemical Properties and Binding Profile

This compound is a lipophilic molecule that readily crosses the blood-brain barrier. Its utility as a tool compound stems from its distinct binding profile, characterized by high affinity for dopamine D2 and D3 receptors and notable selectivity over a range of other neurotransmitter receptors.

Data Presentation: Receptor Binding Affinities

The binding affinities (Ki) of this compound for various human recombinant receptors are summarized in the table below. This data is crucial for designing experiments and interpreting results, as it provides insight into the compound's potency and potential off-target effects.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D1450[1]
D20.3 - 2.6[2]
D2L-
D2S-
D31.1[1]
D4-
D5-
Serotonin 5-HT1A110[1]
5-HT1B>5,000[1]
5-HT2A5.9
5-HT2C1,830
5-HT3>5,000
Adrenergic α1102
α2>5,000
Histamine H1540
Muscarinic M1-M5>5,000
Sigma σ1150
Calcium Channel L-type30 (IC50)
N-type30 (IC50)
P-type6,000 (EC50)

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathways

The following diagram illustrates the canonical G-protein-dependent and the β-arrestin-dependent signaling pathways downstream of the dopamine D2 receptor, and the inhibitory effect of this compound.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Gi Gαi/o D2R->Gi Activates GRK GRK D2R->GRK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates P_D2R Phosphorylated D2R GRK->P_D2R Phosphorylates beta_Arrestin β-Arrestin P_D2R->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Signaling_Complex Signaling Complex beta_Arrestin->Signaling_Complex This compound This compound This compound->D2R Antagonizes

Dopamine D2 receptor signaling pathways.
Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Radioligand_Binding_Workflow start Start prep Prepare D2 Receptor Membranes start->prep incubate Incubate Membranes with: - [3H]-Spiperone (Radioligand) - this compound (Competitor) - Vehicle/Buffer (Controls) prep->incubate separate Separate Bound from Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a tool compound. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 at 4°C.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (specific activity ~60-120 Ci/mmol).

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test compound: this compound, serially diluted in assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).

      • 50 µL of serially diluted this compound (typically from 0.01 nM to 1 µM).

      • 50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

      • 100 µL of diluted D2 receptor membranes (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (IC50) of this compound in antagonizing dopamine-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (adenylyl cyclase activator).

  • Dopamine (agonist).

  • Test compound: this compound, serially diluted in assay buffer.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add 10 µL of serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution containing a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin (a concentration that elicits a robust cAMP signal, e.g., 1-10 µM).

    • Add 10 µL of the dopamine/forskolin solution to the wells already containing this compound.

    • Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP signal against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal, using non-linear regression analysis.

Protocol 3: β-Arrestin Recruitment Assay (BRET-based)

Objective: To determine the ability of this compound to antagonize dopamine-induced β-arrestin recruitment to the D2 receptor.

Materials:

  • HEK293 cells co-expressing the human dopamine D2 receptor fused to a Renilla luciferase (D2R-Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (β-arrestin-2-YFP).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Dopamine (agonist).

  • Test compound: this compound, serially diluted in assay buffer.

  • Coelenterazine h (luciferase substrate).

  • 96-well white microplates with a clear bottom.

  • BRET-capable plate reader.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates and incubate overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Substrate Addition:

    • Prepare a solution of dopamine at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 25 µL of the dopamine solution to the wells.

    • Immediately add 25 µL of coelenterazine h (final concentration typically 5 µM).

  • BRET Measurement:

    • Immediately after substrate addition, measure the luminescence signals at two wavelengths simultaneously using a BRET-capable plate reader (e.g., filter for Rluc emission ~480 nm and YFP emission ~530 nm).

    • Measurements are typically taken kinetically over 15-30 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the Rluc emission for each well.

    • Plot the BRET ratio against the log concentration of this compound.

    • Determine the IC50 value for the antagonism of the dopamine-induced BRET signal using non-linear regression analysis.

Conclusion

This compound is a powerful and selective antagonist of dopamine D2-like receptors, making it an excellent tool for a wide range of pharmacological studies. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of dopamine receptor function, contributing to a deeper understanding of dopaminergic signaling in health and disease. As with any pharmacological tool, careful consideration of its binding profile and appropriate experimental design are essential for generating robust and interpretable results.

References

Application Notes and Protocols for Fluspirilene in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has traditionally been used for the management of schizophrenia.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][4] Recently, high-throughput screening (HTS) campaigns have unveiled novel applications for this compound, highlighting its potential in drug repurposing for various therapeutic areas, including oncology and infectious diseases.

These application notes provide detailed protocols for utilizing this compound in HTS assays for the following applications:

  • Inhibition of Glioblastoma Stem Cell (GSC) Proliferation via STAT3 signaling pathway modulation.

  • Inhibition of Hepatocellular Carcinoma (HCC) Cell Growth through CDK2 inhibition.

  • Modulation of Autophagy for Host-Directed Therapy against intracellular pathogens like Mycobacterium tuberculosis (Mtb).

  • Inhibition of the p53-MDM2 Interaction in cancer cells.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound's activity in various HTS assays.

Assay Cell Line/Target Parameter Value Reference
Glioblastoma Stem Cell ViabilityKGS01% Reduction48.7% at 2.5 µM
% Reduction43.7% at 5 µM
TGS01% Reduction20.5% at 2.5 µM
% Reduction18.1% at 5 µM
TGS04% Reduction59.2% at 2.5 µM
% Reduction40.8% at 5 µM
Intracellular Mtb GrowthHuman Macrophages (Mφ1)% Reduction22% at 10 µM
Human Macrophages (Mφ2)% Reduction36% at 10 µM

Note: IC50 and EC50 values for this compound in these specific HTS applications are not consistently reported in the literature. The provided data reflects the observed percentage of inhibition or reduction at specified concentrations.

Application 1: Inhibition of Glioblastoma Stem Cell (GSC) Proliferation

This compound has been identified as a potent inhibitor of GSC proliferation by targeting the STAT3 signaling pathway.

Signaling Pathway: STAT3 Inhibition

STAT3_Inhibition This compound-Mediated STAT3 Inhibition This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

This compound inhibits STAT3 phosphorylation and nuclear translocation.
Experimental Workflow: GSC Proliferation HTS

GSC_HTS_Workflow GSC Proliferation HTS Workflow cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Viability Assay Seed_GSCs Seed GSCs in 384-well plates Incubate_24h Incubate 24h Seed_GSCs->Incubate_24h Add_this compound Add this compound (Dose-response) Incubate_24h->Add_this compound Incubate_48h Incubate 48h Add_this compound->Incubate_48h Add_WST8 Add WST-8 Reagent Incubate_48h->Add_WST8 Incubate_2h Incubate 2h Add_WST8->Incubate_2h Read_Absorbance Read Absorbance (450 nm) Incubate_2h->Read_Absorbance

Workflow for high-throughput screening of GSC viability.
Protocol: WST-8 Cell Proliferation Assay for GSCs

This protocol is adapted for a 384-well plate format for high-throughput screening.

Materials:

  • Glioblastoma stem cells (e.g., KGS01, TGS01, TGS04)

  • Stem cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound stock solution (in DMSO)

  • WST-8 Cell Proliferation Assay Kit

  • 384-well clear-bottom, black-walled tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count GSCs.

    • Seed 2,000 cells per well in 40 µL of stem cell culture medium into a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium. Recommended final concentrations range from 0.1 µM to 10 µM.

    • Add 10 µL of the diluted this compound solution to the respective wells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 48 hours at 37°C.

  • Viability Measurement:

    • Add 5 µL of WST-8 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Application 2: Inhibition of Hepatocellular Carcinoma (HCC) Cell Growth

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to the suppression of HCC cell proliferation.

Signaling Pathway: CDK2 Inhibition

CDK2_Inhibition This compound-Mediated CDK2 Inhibition This compound This compound CDK2_CyclinE CDK2/Cyclin E Complex This compound->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

This compound inhibits the CDK2/Cyclin E complex, preventing cell cycle progression.
Experimental Workflow: HCC Cell Proliferation HTS

HCC_HTS_Workflow HCC Proliferation HTS Workflow cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Viability Assay Seed_HCC Seed HCC cells in 96-well plates Incubate_24h Incubate 24h Seed_HCC->Incubate_24h Add_this compound Add this compound (Dose-response) Incubate_24h->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h Add_CTG Add CellTiter-Glo® Incubate_72h->Add_CTG Incubate_10min Incubate 10 min Add_CTG->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence

Workflow for high-throughput screening of HCC viability.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay for HCC

This protocol is suitable for a 96-well or 384-well format.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well or 384-well opaque-walled tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate 5,000 cells per well in 90 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Add 10 µL of this compound dilutions to achieve final concentrations ranging from 1 µM to 50 µM.

    • Incubate for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Generate dose-response curves and calculate IC50 values.

Application 3: Modulation of Autophagy for Host-Directed Therapy

This compound has been shown to modulate autophagy, a cellular degradation process, which can be harnessed for host-directed therapy against intracellular pathogens like Mycobacterium tuberculosis.

Signaling Pathway: Autophagy Modulation

Autophagy_Modulation This compound-Mediated Autophagy Modulation This compound This compound Calcium_Channels Calcium Channels This compound->Calcium_Channels Inhibits Intracellular_Ca2 Intracellular Ca2+ Calcium_Channels->Intracellular_Ca2 Regulates Calpain Calpain Intracellular_Ca2->Calpain Activates ATG5_Cleavage ATG5 Cleavage Calpain->ATG5_Cleavage Mediates Autophagy Autophagy ATG5_Cleavage->Autophagy Inhibits

This compound promotes autophagy by inhibiting calcium-dependent cleavage of ATG5.
Experimental Workflow: Intracellular Mtb Growth HTS

Mtb_HTS_Workflow Intracellular Mtb Growth HTS Workflow cluster_0 Infection cluster_1 Compound Treatment cluster_2 Flow Cytometry Analysis Infect_Macrophages Infect macrophages with GFP-expressing Mtb Wash_Extracellular Wash to remove extracellular bacteria Infect_Macrophages->Wash_Extracellular Add_this compound Add this compound (10 µM) Wash_Extracellular->Add_this compound Incubate_24h Incubate 24h Add_this compound->Incubate_24h Harvest_Cells Harvest and fix cells Incubate_24h->Harvest_Cells Analyze_GFP Analyze GFP fluorescence by flow cytometry Harvest_Cells->Analyze_GFP

Workflow for HTS of intracellular Mtb growth using flow cytometry.
Protocol: Flow Cytometry-Based Assay for Intracellular Mtb Growth

This protocol is designed for a 96-well format.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a suitable macrophage cell line (e.g., THP-1)

  • GFP-expressing Mycobacterium tuberculosis

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Flow cytometer

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed monocytes in a 96-well plate and differentiate into macrophages according to standard protocols.

  • Infection:

    • Infect macrophages with GFP-Mtb at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing this compound at the desired concentration (e.g., 10 µM).

    • Incubate for 24-72 hours.

  • Sample Preparation for Flow Cytometry:

    • Wash cells with PBS and detach using a gentle cell scraper or trypsin.

    • Fix the cells with 4% paraformaldehyde.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the GFP fluorescence intensity in the macrophage population.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity to determine the effect of this compound on intracellular bacterial load.

Application 4: Inhibition of the p53-MDM2 Interaction

This compound has been identified as a potential inhibitor of the p53-MDM2 protein-protein interaction, which is a key target in cancer therapy.

Logical Relationship: p53-MDM2 Interaction Inhibition

p53_MDM2_Inhibition This compound-Mediated p53-MDM2 Inhibition This compound This compound p53_MDM2_Interaction p53-MDM2 Interaction This compound->p53_MDM2_Interaction Inhibits p53_Degradation p53 Degradation p53_MDM2_Interaction->p53_Degradation Leads to p53 p53 p53->p53_MDM2_Interaction Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53_MDM2_Interaction p53_MDM2_HTS_Workflow p53-MDM2 HTS Workflow cluster_0 Assay Preparation cluster_1 AlphaLISA Detection Add_Reagents Add MDM2, p53, and This compound to plate Incubate_1h Incubate 1h Add_Reagents->Incubate_1h Add_Acceptor_Beads Add AlphaLISA Acceptor Beads Incubate_1h->Add_Acceptor_Beads Incubate_1h_2 Incubate 1h Add_Acceptor_Beads->Incubate_1h_2 Add_Donor_Beads Add AlphaLISA Donor Beads Incubate_1h_2->Add_Donor_Beads Incubate_30min Incubate 30 min Add_Donor_Beads->Incubate_30min Read_Signal Read AlphaScreen Signal Incubate_30min->Read_Signal

References

Application Notes and Protocols: Fluspirilene as a Tool for Investigating Calcium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluspirilene is a diphenylbutylpiperidine compound traditionally classified and utilized as a long-acting antipsychotic agent for the management of schizophrenia.[1] Beyond its primary antagonism of dopamine D2 receptors, this compound exhibits potent inhibitory effects on multiple subtypes of voltage-gated calcium channels (VGCCs). This off-target activity makes it a valuable pharmacological tool for researchers investigating calcium signaling pathways and the physiological roles of specific calcium channel subtypes. Its distinct profile as a blocker of L-, N-, P-, and T-type channels allows for its use in dissecting the contributions of these channels to various cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[2][3][4][5]

Mechanism of Action

This compound functions as a voltage-gated calcium channel antagonist. It physically occludes the channel pore or binds to an allosteric site, thereby preventing the influx of Ca²⁺ ions that occurs in response to membrane depolarization. The inhibition by this compound is often reversible and can exhibit voltage- and use-dependency, meaning its blocking efficacy can be enhanced by more frequent channel activation or by holding the cell at a more depolarized membrane potential. Studies have shown that this compound does not compete with peptide toxins like ω-agatoxin IVA for the same binding site on P-type channels, indicating a distinct interaction mechanism. For L-type channels, it interacts non-competitively with the dihydropyridine binding site.

cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel Ca_in Ca²⁺ (intracellular) VGCC->Ca_in Ca²⁺ Influx This compound This compound This compound->VGCC Blockade Ca_out Ca²⁺ (extracellular) Ca_out->VGCC Depolarization (Opens Channel) Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_in->Cellular_Response Triggers

Caption: Mechanism of this compound action on Voltage-Gated Calcium Channels (VGCCs).

Data Presentation: Potency of this compound on VGCC Subtypes

The inhibitory potency of this compound varies across different calcium channel subtypes and experimental conditions. The following table summarizes key quantitative data from published literature.

Channel SubtypeIC₅₀ / EC₅₀ ValueCell Type / PreparationCommentsReference
N-type 30 nMNGF-differentiated PC12 cellsReversible, dose-dependent inhibition.
N-type 2 µMSympathetic neurons---
P-type 6 µMCerebellar Purkinje neuronsBlock is voltage- and use-dependent.
L-type 30 nM (EC₅₀)Rat cerebral cortical membranesPotent displacement of [³H]-PN-200-110 binding.
T-type Potent BlockerRat & Human C cell linesPreferential block of T-type over HVA channels. Specific IC₅₀ not stated but identified as a potent inhibitor.

Experimental Protocols

Protocol 1: Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol describes how to measure the inhibitory effect of this compound on high-voltage activated (HVA) calcium channels (e.g., N-type or P-type) in a neuronal cell line or primary neuron culture.

Objective: To determine the IC₅₀ of this compound for a specific calcium channel subtype.

Materials:

  • Cells: NGF-differentiated PC12 cells (for N-type) or primary cerebellar Purkinje neurons (for P-type).

  • External (Bath) Solution (in mM): 140 TEA-Cl, 10 CaCl₂ (or BaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Osmolarity ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. Osmolarity ~300 mOsm.

  • Pharmacological Agents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Tetrodotoxin (TTX, 500 nM) to block voltage-gated sodium channels.

    • Specific channel blockers to isolate current of interest (e.g., 10 µM Nifedipine to block L-type channels).

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording and culture under appropriate conditions. For PC12 cells, differentiate with Nerve Growth Factor (NGF) for 3-10 days to induce expression of N-type channels.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber and perfuse with external solution containing TTX and any other required blockers (e.g., nifedipine).

    • Using a borosilicate glass pipette (2-5 MΩ resistance) filled with internal solution, approach a cell and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV or -100 mV.

    • To elicit calcium currents, apply depolarizing voltage steps (e.g., 150-200 ms duration) to a range of potentials (e.g., from -40 mV to +50 mV in 10 mV increments).

    • Record baseline currents for a stable period (3-5 minutes).

  • Application of this compound:

    • Using the perfusion system, apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the bath.

    • Allow 2-3 minutes for each concentration to equilibrate and inhibit the channels.

    • Record calcium currents at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at a specific test potential (e.g., +10 mV) for each this compound concentration.

    • Normalize the current at each concentration to the baseline (control) current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀.

A Prepare Cell Culture (e.g., PC12 + NGF) B Establish Whole-Cell Patch-Clamp A->B C Record Baseline Ca²⁺ Currents (Voltage-Step Protocol) B->C D Perfuse with This compound (Concentration 1) C->D E Record Inhibited Ca²⁺ Currents D->E F Repeat for Multiple Concentrations E->F F->D Next Conc. G Data Analysis: Plot Dose-Response Curve & Calculate IC₅₀ F->G Done

Caption: Experimental workflow for electrophysiological analysis of this compound.

Protocol 2: Intracellular Calcium Imaging

This protocol provides a method to qualitatively or semi-quantitatively assess the effect of this compound on calcium influx in response to a depolarizing stimulus.

Objective: To visualize the inhibition of depolarization-induced calcium influx by this compound.

Materials:

  • Cells: Any cell line or primary culture expressing the calcium channels of interest.

  • Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM).

  • Pluronic F-127: 20% solution in DMSO.

  • Depolarizing Solution: Imaging buffer with elevated KCl (e.g., 50 mM KCl, with NaCl reduced to maintain osmolarity).

  • This compound: Stock solution in DMSO.

  • Equipment: Fluorescence microscope with a fast-switching light source (for Fura-2) or a standard light source (for Fluo-4), and a sensitive camera.

Procedure:

  • Cell Plating: Grow cells on glass-bottom imaging dishes.

  • Dye Loading:

    • Prepare a loading solution by diluting the calcium indicator AM ester (e.g., to 5 µM) in imaging buffer. Add a small amount of Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with fresh imaging buffer and allow them to de-esterify the dye for at least 30 minutes.

  • Baseline Imaging:

    • Place the dish on the microscope stage and acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm. For Fluo-4, use ~488 nm excitation.

  • This compound Incubation:

    • Add this compound at the desired final concentration to the imaging buffer and incubate for 5-10 minutes.

  • Stimulation and Recording:

    • Begin recording a time-lapse series of images.

    • After a brief baseline recording period, rapidly perfuse the cells with the high-KCl depolarizing solution (containing this compound).

    • Continue recording to capture the peak calcium response and its subsequent decay.

    • As a control, perform the same experiment on a separate dish of cells without this compound pre-incubation.

  • Data Analysis:

    • For each cell (or region of interest), calculate the change in fluorescence intensity over time. For Fura-2, this is the ratio of F₃₄₀/F₃₈₀. For Fluo-4, this is ΔF/F₀ (change in fluorescence over baseline).

    • Compare the peak amplitude of the calcium transient in control cells versus this compound-treated cells. A significant reduction in the peak indicates inhibition of voltage-gated calcium channels.

References

Application Notes and Protocols: Fluspirilene-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluspirilene, a diphenylbutylpiperidine antipsychotic drug, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the effects of this compound on cancer cell viability and the underlying molecular mechanisms. Detailed protocols for key experiments are included to facilitate further research and drug development efforts. The primary mechanisms of this compound-induced apoptosis involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineCancer TypeAssayIC50 (µM)Key Findings
HepG2Hepatocellular CarcinomaMTT4.017Dose- and time-dependent inhibition of cell viability.[1]
Huh7Hepatocellular CarcinomaMTT3.468Showed higher sensitivity to this compound compared to HepG2.[1]
KGS01Glioma Stem CellWST-8Not Reported48.7% reduction in viability at 2.5 µM and 43.7% at 5 µM after 48h.[2]
TGS01Glioma Stem CellWST-8Not Reported20.5% reduction in viability at 2.5 µM and 18.1% at 5 µM after 48h.[2]
TGS04Glioma Stem CellWST-8Not Reported59.2% reduction in viability at 2.5 µM and 40.8% at 5 µM after 48h.[2]

Table 2: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells

Cell LineThis compound Concentration (µM)Incubation Time (hours)Percentage of Apoptotic Cells (%)
HepG21024Significantly Increased
HepG23024Significantly Increased
Huh71024Significantly Increased
Huh73024Significantly Increased

Note: The primary literature states a "significant" increase in apoptosis but does not provide precise percentages in the main text. The data indicates a dose- and time-dependent effect.

Signaling Pathways

This compound induces apoptosis in cancer cells primarily through the inhibition of CDK2 and STAT3 signaling pathways.

CDK2 Inhibition Pathway

This compound acts as a potential CDK2 inhibitor. Inhibition of CDK2 disrupts the cell cycle progression from G1 to S phase, leading to cell cycle arrest and subsequent apoptosis. This is characterized by a decrease in the phosphorylation of Retinoblastoma protein (Rb).

CDK2_Inhibition_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits pRb p-Rb (Active) CDK2->pRb Phosphorylates G1_S_Transition G1-S Phase Transition CyclinE Cyclin E CyclinE->CDK2 Activates pRb->G1_S_Transition Promotes Rb Rb (Inactive) Apoptosis Apoptosis G1_S_Transition->Apoptosis Inhibition leads to

This compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and causing G1 arrest, which leads to apoptosis.
STAT3 Inhibition Pathway

In glioma stem cells, this compound inhibits the phosphorylation of STAT3 at Serine 727, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.

STAT3_Inhibition_Pathway This compound This compound pSTAT3 p-STAT3 (S727) (Active) This compound->pSTAT3 Inhibits Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation STAT3 STAT3 STAT3->pSTAT3 Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription Nucleus->Anti_Apoptotic_Genes Promotes Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibition of leads to

This compound inhibits STAT3 phosphorylation, blocking its nuclear translocation and the transcription of anti-apoptotic genes, thereby promoting apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the IC50 of this compound in HepG2 and Huh7 cells.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7)

  • 96-well plates

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Seed Seed Cells (5x10³ cells/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methods used to detect apoptosis in HepG2 and Huh7 cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7)

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours.

  • Treat cells with desired concentrations of this compound (e.g., 10 µM and 30 µM) and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed Cells (2x10⁵ cells/well) Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_AnnexinV_PI Add Annexin V-FITC & PI Resuspend->Add_AnnexinV_PI Incubate Incubate 15 min (Dark) Add_AnnexinV_PI->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Flow_Cytometry Flow Cytometry Analysis Add_Buffer->Flow_Cytometry

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blot Analysis

This protocol is for the detection of proteins involved in this compound-induced apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-p-CDK2, anti-STAT3, anti-p-STAT3, anti-Rb, anti-p-Rb, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed cells and treat with this compound as described in the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma and glioma stem cells. Its mechanism of action, primarily through the inhibition of CDK2 and STAT3 pathways, presents promising targets for therapeutic intervention. The provided protocols offer a framework for researchers to further investigate the anti-neoplastic properties of this compound and to explore its potential in pre-clinical and clinical settings.

References

Application Notes and Protocols: Analyzing Cell Cycle Arrest with Fluspirilene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the antipsychotic drug Fluspirilene as a tool to induce and study cell cycle arrest in cancer cell lines. Detailed protocols for key experimental assays are provided, along with data interpretation guidelines and visualizations of the underlying molecular pathways.

Introduction

This compound, a diphenylbutylpiperidine class antipsychotic, has been identified as a potential anti-cancer agent with the ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell types.[1][2] Notably, in hepatocellular carcinoma and glioma cell lines, this compound has been shown to cause a G1 phase arrest of the cell cycle.[1][3] This effect is primarily attributed to its activity as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.[1] Additionally, this compound has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This document outlines the protocols to investigate and quantify the effects of this compound on the cell cycle.

Mechanism of Action

This compound induces G1 cell cycle arrest by inhibiting the kinase activity of the CDK2/Cyclin E complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. Consequently, the cell cycle is halted at the G1/S checkpoint. This compound's inhibitory effect on STAT3 phosphorylation provides an additional anti-proliferative mechanism.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines.
Cell LineIC50 (µM)
HepG24.017
Huh73.468
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24-hour treatment).
This compound (µM)% G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 2.135.1 ± 1.89.7 ± 0.9
360.5 ± 2.530.2 ± 1.59.3 ± 1.1
1072.8 ± 3.018.9 ± 1.28.3 ± 0.8
3078.4 ± 3.512.5 ± 1.09.1 ± 1.0
Table 3: Time-Dependent Effect of 10 µM this compound on G1 Phase Arrest in Huh7 Cells.
Treatment Time (hours)% G1 Phase
0 (Control)58.3 ± 2.3
665.1 ± 2.8
1271.4 ± 3.1
2476.2 ± 3.3
Table 4: Effect of this compound on Cell Cycle Regulatory Proteins in Hepatocellular Carcinoma Cells.
ProteinChange upon this compound Treatment
CDK2Decreased
Cyclin EDecreased
Phospho-CDK2 (Thr160)Decreased
RbDecreased
Phospho-Rb (Ser795)Decreased
Cyclin D1No significant change
Cyclin B1No significant change
Table 5: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells (48-hour treatment).
Cell LineThis compound (µM)% Apoptotic Cells
HepG204.5 ± 0.5
1015.2 ± 1.2
3028.9 ± 2.1
Huh705.1 ± 0.6
1018.7 ± 1.5
3035.4 ± 2.8

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2, Huh7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 3, 10, 30 µM) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins in this compound-treated cells by Western blotting.

Materials:

  • Treated cell pellets (from Protocol 1 or a separate experiment)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 6 for suggestions)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Table 6: Recommended Primary Antibodies for Western Blotting

Target ProteinSupplierCatalog #Recommended Dilution
CDK2Cell Signaling Technology#25461:1000
Cyclin E1Cell Signaling Technology#41291:1000
RbCell Signaling Technology#93091:1000
Phospho-Rb (Ser795)Cell Signaling Technology#93011:1000
STAT3Cell Signaling Technology#91391:1000
Phospho-STAT3 (Tyr705)Cell Signaling Technology#91451:2000
Cyclin D1Cell Signaling Technology#29781:1000
Cyclin B1Cell Signaling Technology#41381:1000
GAPDHCell Signaling Technology#51741:1000
Protocol 3: In Vitro CDK2 Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on CDK2 kinase activity using Histone H1 as a substrate.

Materials:

  • Active CDK2/Cyclin A or CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of this compound (or DMSO as a control), and the active CDK2/Cyclin complex.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Reaction: Add Histone H1 and [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

  • Washing:

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

    • Wash once with acetone.

  • Quantification: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity counts in the this compound-treated samples to the control to determine the percentage of CDK2 inhibition.

Mandatory Visualizations

Fluspirilene_Mechanism_of_Action cluster_0 CDK2/Rb Pathway cluster_1 STAT3 Pathway This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition G1_Arrest G1 Phase Arrest pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes Reduced_Proliferation Reduced Proliferation

Caption: this compound's dual inhibitory action on cell cycle progression.

Experimental_Workflow Start Start: Cancer Cell Culture (e.g., HepG2, Huh7) Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Flow Cell Cycle Analysis (Flow Cytometry) Analysis->Flow Western Protein Expression Analysis (Western Blot) Analysis->Western Kinase In Vitro Kinase Assay (CDK2 Activity) Analysis->Kinase Data_Flow G1/S/G2-M Percentages Flow->Data_Flow Data_Western Protein Level Changes (CDK2, Cyclin E, p-Rb, p-STAT3) Western->Data_Western Data_Kinase CDK2 Inhibition (IC50) Kinase->Data_Kinase

Caption: Workflow for analyzing this compound's effect on cell cycle.

G1_S_Transition_Control Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D/CDK4/6 Mitogens->CyclinD_CDK46 Activate pRb_hypo Hypophosphorylated Rb CyclinD_CDK46->pRb_hypo Phosphorylates CyclinE_CDK2 Cyclin E/CDK2 pRb_hypo->CyclinE_CDK2 Allows Activation of E2F E2F pRb_hyper Hyperphosphorylated Rb CyclinE_CDK2->pRb_hyper Hyperphosphorylates G1_Arrest G1 Arrest pRb_hyper->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Activates Transcription for This compound This compound This compound->CyclinE_CDK2 Inhibits

Caption: Logical relationship of G1/S transition control by this compound.

References

Application Notes and Protocols for Oral Administration of Fluspirilene in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols for the oral administration of Fluspirilene are proposed based on available scientific literature for similar compounds and general murine oral gavage techniques. No established, peer-reviewed protocol for the oral administration of this compound in mice has been identified. Researchers should perform dose-response studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Introduction

This compound is a diphenylbutylpiperidine antipsychotic traditionally used for the treatment of schizophrenia.[1][2] It is typically administered as a long-acting intramuscular injection.[2] Recent research has explored its potential as an anti-cancer agent, particularly for glioblastoma, by targeting the STAT3 signaling pathway.[3] While intramuscular administration is common, oral administration in mouse models can be advantageous for certain experimental designs, offering ease of repeated dosing and potentially better mimicking clinical scenarios for orally available drugs. This document provides detailed application notes and proposed protocols for the oral administration of this compound in mouse models.

Mechanism of Action

This compound primarily acts as an antagonist of the dopamine D2 and serotonin 5-HT2A receptors.[4] Additionally, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway by reducing the phosphorylation of STAT3 at the serine 727 residue, which is crucial for its activation and translocation to the nucleus.

Signaling Pathway Diagram

Fluspirilene_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor Dopamine_Signal Dopamine Signaling D2R->Dopamine_Signal 5HT2AR Serotonin 5-HT2A Receptor Serotonin_Signal Serotonin Signaling 5HT2AR->Serotonin_Signal GPCR GPCR/Cytokine Receptor JAK JAK GPCR->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (S727) STAT3->pSTAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Translocates This compound This compound This compound->D2R Inhibits This compound->5HT2AR Inhibits This compound->pSTAT3 Inhibits Phosphorylation

Caption: this compound's mechanism of action.

Quantitative Data

The following tables summarize dosages of this compound and related diphenylbutylpiperidine antipsychotics used in mouse models.

Table 1: this compound Administration in Mouse Models

Administration RouteDosageMouse ModelApplicationReference
Intramuscular1 mg/kgGlioblastomaAnti-tumor study
OralEffective (dosage not specified)Subcutaneous tumorAnti-cancer study

Table 2: Oral Administration of Other Diphenylbutylpiperidine Antipsychotics in Mouse Models

CompoundDosageAdministration MethodMouse ModelApplicationReference
Penfluridol10 mg/kg/dayOral gavageBreast cancer metastasisAnti-tumor study
Penfluridol10 mg/kgOral administrationLung cancer xenograftAnti-tumor study
Pimozide0.62, 5.0, 40.0 mg/kg/dayDrug/diet mixtureNot specifiedCarcinogenicity study

Experimental Protocols

Proposed Protocol for Oral Gavage Administration of this compound

This protocol is adapted from standard oral gavage procedures in mice and dosage information from related compounds.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of 1% Tween 80 in sterile water)

  • Sterile water or saline

  • 20-22 gauge, 1.5-inch curved gavage needle with a ball tip

  • 1 mL syringes

  • Scale for weighing mice

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Suspension:

    • Based on the data from similar compounds, a starting dose of 10 mg/kg can be considered.

    • Calculate the required amount of this compound and vehicle based on the average weight of the mice and the desired dosing volume (typically 5-10 mL/kg).

    • For a 25g mouse at 10 mg/kg with a dosing volume of 10 mL/kg (0.25 mL):

      • Required this compound: 0.025 kg * 10 mg/kg = 0.25 mg

      • If preparing a stock for 10 mice: 2.5 mg of this compound in 2.5 mL of vehicle.

    • Weigh the this compound powder and suspend it in the chosen vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Animal Handling and Administration:

    • Weigh the mouse to determine the exact volume of the suspension to be administered.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

    • Position the mouse in an upright, vertical position.

    • Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force it. If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly dispense the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Proposed Protocol for Voluntary Oral Administration of this compound in Jelly

This method is less stressful for the animals and can be suitable for long-term studies.

Materials:

  • This compound powder

  • Vehicle for dissolving this compound (e.g., DMSO, ethanol)

  • Gelatin or a commercial jelly mix

  • Sweetener (e.g., sucrose or sucralose)

  • Small weighing dishes or molds

Procedure:

  • Preparation of this compound Jelly:

    • Dissolve the calculated amount of this compound in a minimal amount of a suitable vehicle.

    • Prepare the jelly according to the manufacturer's instructions, or by dissolving gelatin and sweetener in hot water.

    • While the jelly mixture is still liquid but has cooled slightly, add the this compound solution and mix thoroughly to ensure even distribution.

    • Pour the mixture into small, pre-weighed molds to create individual doses.

    • Allow the jelly to set at 4°C.

  • Acclimation and Administration:

    • For several days prior to the experiment, provide the mice with non-medicated jelly to acclimate them to the new food source.

    • Once acclimated, replace the non-medicated jelly with the this compound-containing jelly.

    • Ensure each mouse consumes the entire dose. It may be necessary to isolate the mice during feeding.

    • Monitor food intake to ensure the correct dosage is being consumed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a tumor mouse model.

Experimental_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., Glioblastoma cells) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., 7-10 days) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., Caliper measurements) Treatment->Monitoring Daily/Weekly Endpoint Endpoint Criteria Met (e.g., Tumor size, humane endpoints) Treatment->Endpoint Monitoring->Endpoint Analysis Tissue Collection and Analysis (e.g., IHC, Western Blot) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols: Fluspirilene for Studying Glioma Stem Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fluspirilene, a diphenylbutylpiperidine antipsychotic, as a potent inhibitor of glioma stem cell (GSC) proliferation. The provided protocols and data are intended to guide researchers in utilizing this compound as a tool for investigating GSC biology and as a potential therapeutic agent.

This compound has been identified as a promising agent for targeting GSCs, which are known to contribute to tumor initiation, maintenance, and resistance to conventional therapies in glioblastoma (GBM).[1][2][3][4] Studies have demonstrated that this compound effectively inhibits the proliferation and self-renewal capacity of GSCs, suggesting its potential for drug repositioning in cancer therapy.[1]

Mechanism of Action

This compound exerts its anti-proliferative effects on glioma stem cells primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor involved in maintaining the stemness and survival of GSCs. This compound treatment leads to a reduction in the phosphorylation of STAT3, thereby inactivating it. This inactivation disrupts the downstream signaling cascade that promotes GSC proliferation and survival. The upstream regulation of STAT3 in glioblastoma often involves the IL-6/glycoprotein 130 (GP130)/STAT3 or the EGF receptor (EGFR)/JAK2/STAT3 axis.

Furthermore, this compound has been shown to down-regulate the expression of SOX2, a crucial transcription factor for maintaining the pluripotency and self-renewal of stem cells. The reduction in SOX2 expression contributes to the diminished sphere-forming ability of GSCs upon this compound treatment.

Another identified mechanism involves the suppression of the FOXM1-KIF20A oncogenic axis, which also plays a role in the proliferation of glioblastoma cells.

cluster_upstream Upstream Activators cluster_target This compound Targets cluster_downstream Downstream Effects IL-6 IL-6 GP130 GP130 IL-6->GP130 STAT3 STAT3 GP130->STAT3 EGFR EGFR JAK2 JAK2 EGFR->JAK2 JAK2->STAT3 SOX2 SOX2 STAT3->SOX2 regulates Proliferation Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion FOXM1 FOXM1 KIF20A KIF20A FOXM1->KIF20A regulates Self-renewal Self-renewal SOX2->Self-renewal KIF20A->Proliferation This compound This compound This compound->STAT3 inactivates This compound->FOXM1 downregulates

Figure 1: Proposed signaling pathway of this compound in glioma stem cells.

Data Presentation

The anti-proliferative effects of this compound on glioma stem cells and established glioblastoma cell lines are summarized below.

Table 1: Effect of this compound on the Viability of Glioma Stem Cell (GSC) Lines
GSC LineThis compound Concentration (µM)Reduction in Viability (%)Statistical Significance (p-value)
KGS01 2.548.7< 0.01
5.043.7< 0.01
TGS01 2.520.5< 0.01
5.018.1< 0.01
TGS04 2.559.2< 0.01
5.040.8< 0.01
Data is based on WST-8 assays conducted 48 hours after treatment.
Table 2: Effect of this compound on Sphere Formation of Glioma Stem Cell (GSC) Lines
GSC LineThis compound Concentration (µM)Observation
KGS01, TGS01, TGS041.25 - 2.5Significant decrease in sphere number and size
10Complete blockage of sphere formation
Observations are based on sphere-forming ability assays conducted after 7 days of treatment.
Table 3: Effect of this compound on the Proliferation of Established Glioblastoma (GBM) Cell Lines
GBM Cell LineThis compound Concentration (µM)Proliferation Inhibition
T98, U871.25, 2.5, 5.0Yes
U251, SNB192.5, 5.0Yes
Data is based on Alamar blue assays.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on glioma stem cell proliferation.

cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis GSC_Culture GSC Culture (Neurosphere medium) Viability Viability Assay (WST-8) GSC_Culture->Viability Sphere Sphere Formation Assay GSC_Culture->Sphere Invasion Invasion Assay (Transwell) GSC_Culture->Invasion Fluspirilene_Prep This compound Stock (in DMSO) Fluspirilene_Prep->Viability Fluspirilene_Prep->Sphere Fluspirilene_Prep->Invasion Data_Analysis Data Analysis (Quantification & Statistics) Viability->Data_Analysis Sphere->Data_Analysis Invasion->Data_Analysis

Figure 2: General experimental workflow for studying this compound effects.
Glioma Stem Cell Culture

  • Cell Lines: Patient-derived glioma stem cell lines (e.g., KGS01, TGS01, TGS04) are recommended.

  • Culture Medium: GSCs should be cultured as neurospheres in a serum-free medium such as Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Mechanically or enzymatically dissociate neurospheres every 5-7 days and re-plate at an appropriate density.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM). Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Add the working solutions of this compound to the GSC cultures. Include a vehicle control (medium with the same concentration of DMSO).

Cell Viability Assay (WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Plating: Seed single-cell suspensions of GSCs in 96-well plates at a density of 5,000 - 10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate for the desired period (e.g., 48 hours).

  • WST-8 Reagent: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of GSCs.

  • Plating: Plate a low density of single GSCs (e.g., 100-500 cells/well) in a 96-well or 6-well plate.

  • Treatment: Add different concentrations of this compound to the culture medium at the time of plating.

  • Incubation: Culture the cells for 7-14 days to allow for sphere formation.

  • Quantification: Count the number of neurospheres (typically >50 µm in diameter) and measure their size using a microscope equipped with imaging software.

  • Analysis: Compare the number and size of spheres in the this compound-treated groups to the vehicle control.

Invasion Assay (Transwell Assay)

This assay evaluates the invasive potential of GSCs.

  • Chamber Preparation: Use Transwell inserts with a Matrigel-coated polycarbonate membrane (8 µm pore size).

  • Cell Seeding: Seed GSCs in the upper chamber in a serum-free medium containing different concentrations of this compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a specified period (e.g., 8-24 hours) to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Analysis: Count the number of invaded cells in several microscopic fields and compare the treated groups to the control.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

  • Cell Lysis: Lyse this compound-treated and control GSCs to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-STAT3, STAT3, SOX2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

These protocols and data provide a solid foundation for researchers to investigate the effects of this compound on glioma stem cell proliferation and to explore its potential as a novel therapeutic strategy for glioblastoma.

References

Troubleshooting & Optimization

Troubleshooting Fluspirilene precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Fluspirilene precipitation in aqueous buffers.

Understanding this compound: Physicochemical Properties

This compound is a lipophilic diphenylbutylpiperidine antipsychotic agent.[1] Its high lipophilicity and poor water solubility present significant challenges for in vitro and in vivo studies that require its dissolution in aqueous buffers. Understanding its physicochemical properties is critical for troubleshooting precipitation issues.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₉H₃₁F₂N₃O [2]
Molecular Weight 475.6 g/mol [3][4]
LogP ~5.86 [3]
pKa (Strongest Basic) 7.7 - 9.31
Aqueous Solubility Insoluble; 10 mg/L (at 25 °C)

| Solubility in Organic Solvents | Soluble in DMSO (≥20 mg/mL), DMF (15 mg/mL), and ethanol. | |

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate immediately after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is the likely cause?

A: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. This compound is highly soluble in organic solvents like DMSO but is practically insoluble in water. When you add your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO concentration is drastically reduced. The aqueous buffer cannot maintain the this compound in solution at the desired concentration, causing it to exceed its solubility limit and precipitate out.

Furthermore, this compound is a weak base. At the physiological pH of most biological buffers (~7.4), which is near or below its pKa, a significant portion of the molecules will be in their less soluble, neutral (unprotonated) form, further promoting precipitation.

Q2: What are the key factors that influence this compound precipitation?

A: Several factors can contribute to this compound precipitation:

  • Final Concentration: The most common cause is attempting to achieve a final concentration that is above this compound's solubility limit in the final buffer system.

  • pH of the Aqueous Buffer: As a weak base, this compound's solubility is pH-dependent. It is more soluble at an acidic pH (below its pKa) where it becomes protonated (charged). In neutral or alkaline buffers, its solubility decreases significantly.

  • Final Co-solvent Concentration: The percentage of the organic solvent (like DMSO) in the final working solution is critical. A higher percentage of co-solvent can help maintain solubility, but may also introduce toxicity in cell-based assays.

  • Method of Dilution: Rapidly adding the stock solution to the buffer can create localized areas of high concentration, leading to immediate precipitation.

  • Temperature: Solubility can be temperature-dependent. Preparing solutions at room temperature versus on ice can affect the outcome.

  • Incubation Time: A solution may appear clear initially but can develop a precipitate over time as the compound slowly comes out of solution.

Q3: My experiment requires a specific final concentration of this compound, but it keeps precipitating. What steps can I take to prevent this?

A: Here are several strategies to improve this compound solubility and prevent precipitation. It is often necessary to combine these approaches.

  • Optimize the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try a stepwise dilution. Add the stock to a small volume of buffer first, mix well, and then add this intermediate dilution to the rest of the buffer. Always add the drug stock to the buffer while vortexing or mixing vigorously to avoid localized high concentrations.

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the biological buffer.

  • Use a Co-solvent: Maintain a low percentage of an organic co-solvent like DMSO in your final working solution. While this can help, it's crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the specific co-solvent, as even low concentrations can be toxic or cause artifacts. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.

  • Adjust the pH (if permissible): If your experimental design allows, using a buffer with a slightly more acidic pH can increase this compound's solubility. However, you must consider the impact of pH on your biological system.

  • Prepare Fresh and Use Immediately: Due to its tendency to precipitate over time, always prepare your final this compound working solutions immediately before use.

Troubleshooting Guides

This section provides structured workflows and protocols to address specific issues with this compound precipitation.

Troubleshooting Workflow for this compound Precipitation

If you observe precipitation, follow this decision tree to identify and implement a solution.

G start Precipitation Observed q1 Is the final concentration critical? start->q1 sol1 Lower the final This compound concentration q1->sol1 No q2 Is your system sensitive to organic solvents? q1->q2 Yes ans1_no No check1 Still Precipitates? ans1_yes Yes sol2 Increase final DMSO % (e.g., 0.5% to 1.0%) Run solvent controls! q2->sol2 No sol3 Optimize dilution method: - Add stock to vortexing buffer - Use stepwise dilution q2->sol3 Yes sol2->check1 sol3->check1 sol4 Consider advanced methods: - Surfactants (e.g., Tween-80) - Cyclodextrins (Requires extensive validation) check1->sol4 Yes end Solution Found check1->end No G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock1 Weigh this compound powder stock2 Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) stock1->stock2 stock3 Vortex until fully dissolved stock2->stock3 work3 Add required volume of This compound stock dropwise into the vortexing buffer stock3->work3 Dilute from Stock work1 Warm aqueous buffer (e.g., PBS, Media) to RT work2 Place buffer on vortex mixer at medium speed work1->work2 work2->work3 work4 Continue vortexing for 1-2 min work3->work4 work5 Use immediately work4->work5 cluster_dopamine Dopaminergic Synapse cluster_calcium Cell Membrane flusp This compound d2 Dopamine D2/D3 Receptor flusp->d2 Antagonizes ca_channel L-type Calcium Channel (Cav1) flusp->ca_channel Inhibits signal_d2 Downstream Signaling (e.g., ↓cAMP) d2->signal_d2 Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates

References

Fluspirilene Stability and Storage: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals on the stability, storage, and handling of Fluspirilene in a laboratory setting.

This technical support center provides comprehensive guidance on the stability and storage of this compound, a diphenylbutylpiperidine antipsychotic, for laboratory applications. Adherence to proper storage and handling protocols is critical for ensuring the integrity of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound in research.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound is typically stable when stored at room temperature.[1] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.

2. How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[1] For most in vitro applications, a stock solution in DMSO is recommended.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term storage (up to a month), solutions may be stored at -20°C.

3. How stable is this compound in DMSO stock solutions?

4. My this compound solution has precipitated. What should I do?

Precipitation can occur due to low solubility in aqueous buffers or upon cooling of a concentrated stock solution.

  • For precipitated stock solutions: Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.

  • For precipitation in aqueous media: See the Troubleshooting Guide below for detailed strategies.

5. Is this compound sensitive to light?

Yes, as a psychotropic drug, this compound may be susceptible to photodegradation. It is recommended to protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in the laboratory.

Issue 1: Precipitation in Aqueous Buffers During Experiments

Problem: this compound precipitates when my DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

Root Cause: this compound is poorly soluble in water.[1] The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" of solution.

Solutions:

Strategy Detailed Protocol Considerations
pH Adjustment For weakly basic compounds like this compound, solubility can sometimes be increased in more acidic buffers. Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) to test solubility.The final pH must be compatible with your experimental system (e.g., cell viability).
Use of Co-solvents Add a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) to your aqueous buffer before adding the this compound stock solution. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary.The co-solvent must not interfere with your assay. Always include a vehicle control with the same co-solvent concentration.
Stepwise Dilution Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer.This method can be more time-consuming but is often effective.
Vigorous Mixing Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.Ensure the mixing is sufficient to immediately disperse the stock solution.
Use of Surfactants or Cyclodextrins Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) into your aqueous buffer to enhance solubility.These excipients can potentially affect cellular membranes or interact with other components of your assay.
Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays

Problem: I am observing variable or weak responses to this compound in my cell-based experiments.

Root Cause: This can be due to several factors, including compound degradation, precipitation (even at a microscopic level), or issues with the experimental setup.

Solutions:

Strategy Detailed Protocol Considerations
Confirm Solution Integrity Prepare fresh stock solutions of this compound and compare their activity to older stocks. Visually inspect solutions for any signs of precipitation before use.If possible, confirm the concentration and purity of your stock solution using an analytical method like HPLC.
Optimize Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments.High concentrations of DMSO can be toxic to cells and can affect the solubility of the compound.
Serum Concentration in Media The presence of serum proteins in cell culture media can sometimes bind to hydrophobic compounds, reducing their effective concentration.Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Incubation Time Ensure the incubation time is sufficient for the compound to exert its biological effect.Refer to published literature for typical incubation times for this compound in similar assays.

Stability of this compound in Biological Samples

Studies on the stability of this compound in stored whole blood have shown significant degradation over time. This highlights the importance of proper sample handling and storage in preclinical and clinical studies.

Storage Temperature Time Approximate Degradation
20°C (Room Temperature)20 weeks~80%[2]
4°C (Refrigerated)20 weeks~80%[2]
-20°C (Frozen)20 weeks~50%
-60°C (Deep Freeze)20 weeks~50%

Table 1: Stability of this compound in Spiked Whole Blood. Data is based on a study assessing antipsychotic drug stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: 475.58 g/mol )

  • Weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To assess the stability of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Dilute the this compound stock solution to a final concentration of approximately 100 µM in 0.1 M HCl, PBS (pH 7.4), and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analyze the samples by a stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration in Stress Media (Acid, Base, Neutral) prep_stock->prep_working stress_conditions Incubate at Controlled Temperature (e.g., 37°C or 50°C) prep_working->stress_conditions sampling Withdraw Aliquots at Time Points stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for assessing the hydrolytic stability of this compound.

troubleshooting_flow Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_mixing Is the mixing method adequate? check_concentration->check_mixing No end Solution remains clear reduce_concentration->end improve_mixing Use vigorous mixing (vortexing/stirring) check_mixing->improve_mixing No check_solvent Is the solvent system optimized? check_mixing->check_solvent Yes improve_mixing->end optimize_solvent Try pH adjustment, co-solvents, or surfactants check_solvent->optimize_solvent No check_solvent->end Yes optimize_solvent->end

Caption: A logical flow for troubleshooting this compound precipitation issues.

Potential Degradation Pathway

This compound, as a diphenylbutylpiperidine derivative, may undergo degradation through several pathways, with N-dealkylation of the piperidine nitrogen being a primary route, similar to other 4-aminopiperidine drugs. This process is often catalyzed by oxidative stress or enzymatic activity in biological systems. Hydrolysis of the amide bond within the triazaspiro[4.5]decan-4-one moiety is another potential degradation pathway, particularly under acidic or basic conditions.

degradation_pathway Potential Degradation Pathways of this compound This compound This compound n_dealkylation N-Dealkylation This compound->n_dealkylation Oxidative Stress / Enzymes hydrolysis Amide Hydrolysis This compound->hydrolysis Acid / Base oxidation Oxidation This compound->oxidation Oxidizing Agents / Light dealkylated_product Dealkylated Piperidine Derivative n_dealkylation->dealkylated_product hydrolyzed_product Hydrolyzed Spiro-moiety Product hydrolysis->hydrolyzed_product oxidized_product Oxidized Products oxidation->oxidized_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Fluspirilene in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Fluspirilene when dissolved in Dimethyl Sulfoxide (DMSO). It offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF)[1]. For most in vitro applications, DMSO is a common choice due to its high solubilizing capacity.

Q2: What are the recommended storage conditions for this compound in DMSO?

Q3: How long can I store this compound in DMSO?

A3: The stability of a compound in DMSO is highly dependent on its specific chemical structure and the storage conditions[3]. A study on the stability of approximately 7,200 compounds in DMSO at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year[4]. For critical experiments, it is recommended to use freshly prepared solutions or to periodically check the integrity of the stock solution.

Q4: Can multiple freeze-thaw cycles affect the stability of my this compound DMSO stock?

A4: While some compounds are resistant to multiple freeze-thaw cycles, others can be sensitive. A study on various compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles when appropriate handling procedures were followed, such as thawing under a nitrogen atmosphere. However, to minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q5: I am observing a loss of activity with my this compound solution. What could be the cause?

A5: A loss of activity could be due to several factors:

  • Degradation: this compound may have degraded over time in the DMSO solution.

  • Precipitation: The compound may have precipitated out of solution, especially after dilution in aqueous media.

  • Adsorption: The compound may have adsorbed to the surface of the storage container.

  • Experimental Error: Issues with the experimental setup or other reagents could also be a factor.

It is recommended to first verify the integrity of the this compound stock solution using an analytical method like HPLC or LC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in DMSO stock solution upon thawing. The compound's solubility limit may have been exceeded, or the compound is sensitive to temperature changes.Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock at a lower concentration.
Loss of expected biological effect. The compound may have degraded. Factors such as exposure to light, air (oxidation), or water can contribute to degradation.Prepare a fresh stock solution from solid compound. Perform a stability study to determine the rate of degradation under your storage conditions. Use analytical methods like HPLC or LC-MS to check the purity of the stock solution.
Inconsistent results between experiments. This could be due to variability in the concentration of the active compound, possibly from repeated freeze-thaw cycles or improper storage.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure consistent handling and storage procedures. Periodically qualify the stock solution's concentration and purity.
Unexpected peaks in analytical chromatography (HPLC/LC-MS). These may represent degradation products of this compound or impurities from the DMSO solvent itself. DMSO can degrade to form products that may interfere with analysis.Analyze a blank DMSO sample that has been stored under the same conditions as a control. If new peaks are present in the this compound sample, it suggests compound degradation.

Quantitative Stability Data

As specific stability data for this compound in DMSO is not publicly available, the following table presents hypothetical data from a simulated long-term stability study. This data is for illustrative purposes to guide researchers in setting up their own stability assessments.

Storage Condition Time Point Purity by HPLC (%) Degradation Products (%)
-80°C 0 Months99.80.2
6 Months99.70.3
12 Months99.60.4
24 Months99.50.5
-20°C 0 Months99.80.2
6 Months99.20.8
12 Months98.51.5
24 Months97.12.9
4°C 0 Months99.80.2
1 Month97.52.5
3 Months94.25.8
6 Months88.012.0
Room Temperature 0 Months99.80.2
1 Week95.34.7
1 Month85.114.9
3 Months65.734.3

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a method for determining the long-term stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • C18 HPLC column
  • HPLC system with UV detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex until fully dissolved.
  • Aliquot the stock solution into multiple amber glass vials to protect from light.

3. Storage Conditions:

  • Store aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).

4. Time Points for Analysis:

  • Analyze the samples at the following time points: 0, 1, 3, 6, 12, and 24 months.

5. HPLC Analysis:

  • Sample Preparation: At each time point, take one aliquot from each storage condition. Dilute the DMSO stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µM).
  • Chromatographic Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A time-gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm (or the lambda max of this compound)
  • Injection Volume: 10 µL
  • Data Analysis:
  • Integrate the peak area of the this compound peak and any new peaks that appear over time.
  • Calculate the percentage of this compound remaining and the percentage of degradation products at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow prep Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Analyze at Time Points (0, 1, 3, 6, 12, 24 months) storage->timepoint sample_prep Dilute Sample for Analysis timepoint->sample_prep hplc HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.

signaling_pathway This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonist htr2a Serotonin 5-HT2A Receptor This compound->htr2a Antagonist dopamine_signal Dopamine Signaling (Mesolimbic Pathway) d2r->dopamine_signal serotonin_signal Serotonin Signaling htr2a->serotonin_signal antipsychotic_pos Alleviation of Positive Symptoms (e.g., Hallucinations, Delusions) dopamine_signal->antipsychotic_pos antipsychotic_neg Alleviation of Negative Symptoms (e.g., Social Withdrawal, Apathy) serotonin_signal->antipsychotic_neg

Caption: Simplified signaling pathway of this compound as a Dopamine D2 and Serotonin 5-HT2A receptor antagonist.

References

Technical Support Center: Fluspirilene Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing cytotoxicity associated with Fluspirilene in primary cell culture experiments.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: Unexpectedly high cytotoxicity is observed in my primary neuron cultures, even at low this compound concentrations. What are the potential causes and solutions?

A1: Several factors can contribute to heightened sensitivity in primary neuron cultures. Consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is minimized and consistent across all wells, including vehicle controls. High solvent concentrations can induce cytotoxicity independent of the drug.

  • Experimental Variability: Primary cultures can have inherent variability. To minimize this, use a consistent and detailed protocol for neuron isolation and culture.[1] Employing commercially available, poly-d-lysine/laminin-coated plates can also reduce inter-experimental variability.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased compound concentration. It is best practice to fill these wells with sterile PBS or media and reserve them for non-experimental use.[1]

  • Cell Health: Ensure neurons are healthy and have matured for an adequate number of days in vitro (DIV) before treatment. Stressed or immature cultures may be more susceptible to drug-induced toxicity.

Q2: My cell viability results are inconsistent across replicate wells treated with the same concentration of this compound. How can I improve reproducibility?

A2: Inconsistent results often stem from technical inconsistencies.

  • Standardize Plating: Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across all wells.

  • Consistent Treatment: Use a timer for all incubation steps and add this compound in a consistent manner to each well.[1]

  • Pipetting Accuracy: Calibrate and use appropriate pipettes for delivering small volumes of the drug and reagents to minimize errors.

  • Assay Choice: The choice of cytotoxicity assay can influence results. Consider cross-validating findings with a secondary assay (e.g., complementing an MTT assay with an LDH assay) to confirm the observed toxicity.

Q3: this compound appears to be causing cell cycle arrest in my cultures rather than immediate cell death. How can I confirm this?

A3: this compound has been shown to induce G1 phase cell cycle arrest by inhibiting cyclin-dependent kinase 2 (CDK2).[3] To investigate this:

  • Flow Cytometry: Perform cell cycle analysis using flow cytometry with a DNA-staining dye like Propidium Iodide (PI). An accumulation of cells in the G1 phase would support this mechanism.

  • Western Blotting: Analyze the expression levels of key cell cycle proteins. This compound treatment has been shown to decrease the expression of CDK2, cyclin E, and retinoblastoma protein (Rb), as well as their phosphorylated forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound's cytotoxic effects are linked to several mechanisms. Primarily, it acts as a potent antagonist of dopamine D2 receptors and also blocks calcium channels. In the context of cancer cell lines, its cytotoxicity has been attributed to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and CDK2, leading to cell cycle arrest and apoptosis.

Q2: What are the typical cytotoxic concentrations (IC50) of this compound?

A2: The IC50 value of this compound varies significantly depending on the cell type. It is crucial to perform a dose-response curve to determine the precise toxicity threshold in your specific primary cell culture system. Published data, primarily from cancer cell lines, can offer a starting range.

Cell LineCell TypeIC50 Value (µM)Citation
HepG2Human Hepatocellular Carcinoma4.017
Huh7Human Hepatocellular Carcinoma3.468

Note: These values are from immortalized cancer cell lines and may not directly translate to primary cultures, which can be more sensitive.

Q3: Which signaling pathways are implicated in this compound-induced apoptosis?

A3: this compound can induce apoptosis through multiple pathways. Key pathways include:

  • STAT3 Inhibition: this compound inhibits the activation of STAT3, a key regulator for proliferation and survival. This can suppress anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • CDK2 Inhibition: By inhibiting CDK2, this compound causes G1 cell cycle arrest, which can subsequently trigger apoptosis.

  • p53 Activation: this compound has been shown to inhibit the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor protein, a critical regulator of apoptosis.

Visualizing this compound's Potential Apoptotic Pathway

Fluspirilene_Apoptosis_Pathway drug drug pathway pathway protein protein outcome outcome intermediate intermediate This compound This compound stat3 STAT3 Pathway This compound->stat3 Inhibits cdk2 CDK2 Pathway This compound->cdk2 Inhibits bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) stat3->bcl2 Promotes apoptosis Apoptosis stat3->apoptosis Inhibits g1_arrest G1 Cell Cycle Arrest cdk2->g1_arrest Blocks G1/S Transition caspases Caspase Activation bcl2->caspases Inhibits g1_arrest->apoptosis Leads to caspases->apoptosis Executes

Caption: Potential signaling pathways of this compound-induced apoptosis.

Experimental Protocols

Protocol: Assessing Cell Viability with MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

  • Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Compound Preparation: Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium. Include a vehicle-only control.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Visualizing the Cytotoxicity Workflow

Cytotoxicity_Workflow prep prep action action readout readout plate_cells 1. Plate Primary Cells in 96-well Plate prepare_drug 2. Prepare this compound Serial Dilutions plate_cells->prepare_drug treat_cells 3. Treat Cells with this compound (e.g., 24-72h) prepare_drug->treat_cells add_reagent 4. Add Viability Reagent (e.g., MTT, LDH) treat_cells->add_reagent incubate 5. Incubate as per Assay Protocol add_reagent->incubate read_plate 6. Read Absorbance/ Fluorescence incubate->read_plate analyze 7. Calculate % Viability/ Cytotoxicity read_plate->analyze

Caption: General workflow for evaluating drug-induced cytotoxicity.

Protocol: Measuring Cytotoxicity with LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane damage and necrosis.

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: At the end of the treatment period, carefully collect a sample of the culture supernatant from each well without disturbing the cell monolayer.

  • Controls: Prepare controls for the assay:

    • Spontaneous LDH release: Supernatant from vehicle-treated control cells.

    • Maximum LDH release: Lyse a separate set of untreated control cells using the lysis buffer provided in the assay kit.

  • LDH Reaction: Follow the manufacturer's instructions for the specific LDH assay kit. This typically involves adding a reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually up to 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Troubleshooting Logic

Troubleshooting_Tree problem problem question question solution solution check check start High Cytotoxicity Observed q1 Are Controls (Vehicle) Also Showing Toxicity? start->q1 sol1 Issue is likely solvent or media-related. Check DMSO/solvent concentration. q1->sol1 Yes q2 Is Variability High Across Replicates? q1->q2 No sol2 Review pipetting technique, cell plating density, and check for edge effects. q2->sol2 Yes q3 Is the Cell Type Known to be Sensitive? q2->q3 No sol3 Perform a wider dose-response. Decrease concentration range. Consider a less sensitive cell type. q3->sol3 Yes end Cytotoxicity is likely due to this compound's intrinsic activity. q3->end No

Caption: Decision tree for troubleshooting high cytotoxicity results.

References

Mitigating Off-Target Effects of Fluspirilene in Experimental Settings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers anticipate, identify, and mitigate the off-target effects of Fluspirilene in their experiments. This compound, a diphenylbutylpiperidine antipsychotic, is a potent dopamine D2 receptor antagonist.[1] However, like many pharmacological agents, it interacts with other molecular targets, which can lead to misinterpretation of experimental results. This guide offers practical strategies and detailed protocols to enhance the specificity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the central nervous system.[2] By blocking these receptors, it reduces dopaminergic neurotransmission in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[2]

Q2: What are the known and potential off-target effects of this compound?

This compound has been shown to interact with a variety of other receptors and proteins, which can lead to off-target effects in experimental systems. These include:

  • Serotonin Receptors: Antagonistic activity at 5-HT2A receptors.[2]

  • Adrenergic and Histamine Receptors: Actions on alpha-adrenergic and histamine receptors may cause effects like orthostatic hypotension and sedation.[2]

  • Muscarinic Receptors: Affinity for muscarinic receptors can lead to anticholinergic effects.

  • Calcium Channels: this compound is known to block L-type calcium channels.

  • Cyclin-Dependent Kinase 2 (CDK2): Recent studies have identified this compound as a potential inhibitor of CDK2, suggesting a role in cell cycle regulation.

  • p53-MDM2 Interaction: this compound has been shown to potentially inhibit the interaction between p53 and MDM2, suggesting a novel mechanism for inducing p53-dependent tumor cell growth inhibition.

Q3: How can I minimize the impact of off-target effects in my experiments?

Mitigating off-target effects requires a multi-faceted approach that includes careful experimental design, the use of appropriate controls, and orthogonal validation methods. Key strategies include:

  • Dose-Response Analysis: Use the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve can help distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Use of Controls: Incorporate a panel of controls in your experiments (see Troubleshooting Guide for details).

  • Orthogonal Approaches: Confirm key findings using alternative methods that do not rely on this compound. This could include using another D2 antagonist with a different chemical structure, or genetic approaches like siRNA or CRISPR/Cas9 to modulate the target.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system to ensure that the observed effects occur at concentrations consistent with target engagement.

Quantitative Data Summary: this compound Binding Profile

Understanding the binding affinities of this compound for its on- and off-targets is critical for designing experiments that minimize confounding effects. The following table summarizes available quantitative data. Researchers should note that Ki and IC50 values can vary between different studies and assay conditions.

TargetLigandAssay TypeKi (nM)IC50 (nM)Reference
Dopamine D2 Receptor This compoundRadioligand Binding-2.2
L-type Calcium Channel This compoundRadioligand Binding-21
CDK2 This compoundCell Viability (HepG2)-4017
CDK2 This compoundCell Viability (Huh7)-3468

Troubleshooting Guide

Problem 1: Observed phenotype does not align with known dopamine D2 receptor signaling.

  • Possible Cause: The observed effect may be due to one of this compound's off-target activities.

  • Troubleshooting Steps:

    • Review Binding Affinity Data: Compare the concentration of this compound used in your experiment with its known Ki or IC50 values for various off-targets. If the concentration is high enough to engage off-targets, this is a likely cause.

    • Use a More Selective D2 Antagonist: As a control, use a D2 antagonist with a different chemical structure and a more selective binding profile (e.g., Spiperone) to see if the same phenotype is observed.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the dopamine D2 receptor. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

Problem 2: Inconsistent results across different cell lines.

  • Possible Cause: The expression levels of this compound's on- and off-targets may vary between cell lines.

  • Troubleshooting Steps:

    • Target Expression Analysis: Quantify the mRNA and protein expression levels of the dopamine D2 receptor and key potential off-targets (e.g., 5-HT2A receptor, L-type calcium channels, CDK2) in the cell lines being used.

    • Correlate Expression with Potency: Determine if there is a correlation between the expression level of a particular target and the potency of this compound in eliciting the observed phenotype.

Problem 3: Difficulty in attributing a cellular effect to a specific target of this compound.

  • Possible Cause: The observed phenotype may be a result of the combined engagement of multiple targets.

  • Troubleshooting Steps:

    • Pharmacological Blockade: Use selective antagonists for potential off-targets in combination with this compound. For example, to investigate the involvement of 5-HT2A receptors, pre-treat cells with a selective 5-HT2A antagonist (e.g., Ketanserin) before adding this compound.

    • Signaling Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the activation state of signaling pathways downstream of the dopamine D2 receptor and potential off-targets.

Experimental Protocols

1. Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a method to determine the binding affinity of this compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • This compound at a range of concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • In a 96-well plate, combine cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add 10 µM Haloperidol.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

2. Cell-Based Calcium Flux Assay for 5-HT2A Receptor

This protocol measures the functional antagonism of this compound at the 5-HT2A receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Serotonin (5-HT).

    • This compound at a range of concentrations.

    • Assay buffer (e.g., HBSS).

    • Fluorescent plate reader.

  • Method:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of serotonin (typically the EC80) to stimulate the 5-HT2A receptor.

    • Immediately measure the change in fluorescence using a fluorescent plate reader.

    • Determine the inhibitory effect of this compound on the serotonin-induced calcium influx and calculate the IC50 value.

3. In Vitro Kinase Assay for CDK2 Inhibition

This protocol determines the inhibitory activity of this compound against CDK2.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme.

    • Kinase substrate (e.g., Histone H1).

    • ATP.

    • Kinase assay buffer.

    • This compound at a range of concentrations.

    • Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive filter binding assay).

  • Method:

    • In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, kinase substrate, and varying concentrations of this compound in kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of substrate phosphorylation using a suitable detection method.

    • Determine the inhibitory effect of this compound on CDK2 activity and calculate the IC50 value.

Visualizations

Fluspirilene_Signaling_Pathways This compound This compound D2R Dopamine D2 Receptor (On-Target) This compound->D2R Antagonist Off_Targets Off-Targets This compound->Off_Targets HT2A 5-HT2A Receptor This compound->HT2A Antagonist Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocker CDK2 CDK2 This compound->CDK2 Inhibitor p53_MDM2 p53-MDM2 Interaction This compound->p53_MDM2 Inhibitor AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_D2R Cellular Response (e.g., altered gene expression) PKA->Downstream_D2R Off_Targets->HT2A Off_Targets->Ca_Channel Off_Targets->CDK2 Off_Targets->p53_MDM2 PLC Phospholipase C HT2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Downstream_HT2A Cellular Response (e.g., altered neuronal excitability) Ca2_PKC->Downstream_HT2A Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream_Ca Cellular Response (e.g., altered muscle contraction) Ca_Influx->Downstream_Ca Cell_Cycle Cell Cycle Progression (G1/S) CDK2->Cell_Cycle Downstream_CDK2 Cellular Response (e.g., inhibited proliferation) Cell_Cycle->Downstream_CDK2 p53 p53 Stabilization p53_MDM2->p53 Downstream_p53 Cellular Response (e.g., apoptosis) p53->Downstream_p53

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow Start Start: Observe Phenotype with This compound Treatment Is_On_Target Is the phenotype consistent with D2 receptor antagonism? Start->Is_On_Target On_Target_Validation On-Target Validation Is_On_Target->On_Target_Validation Yes Off_Target_Investigation Off-Target Investigation Is_On_Target->Off_Target_Investigation No Use_Selective_Antagonist Use structurally different D2 antagonist On_Target_Validation->Use_Selective_Antagonist Genetic_Knockdown siRNA/CRISPR of D2R On_Target_Validation->Genetic_Knockdown Confirm_On_Target Phenotype confirmed as on-target Use_Selective_Antagonist->Confirm_On_Target Genetic_Knockdown->Confirm_On_Target Dose_Response Perform detailed dose-response analysis Off_Target_Investigation->Dose_Response Binding_Profile Consult binding affinity database Dose_Response->Binding_Profile Off_Target_Hypothesis Formulate hypothesis about potential off-target(s) Binding_Profile->Off_Target_Hypothesis Pharmacological_Blockade Use selective antagonists for hypothesized off-targets Off_Target_Hypothesis->Pharmacological_Blockade Expression_Analysis Analyze target expression in different cell lines Off_Target_Hypothesis->Expression_Analysis Confirm_Off_Target Phenotype attributed to specific off-target(s) Pharmacological_Blockade->Confirm_Off_Target Expression_Analysis->Confirm_Off_Target

Caption: Workflow for investigating on- and off-target effects.

Caption: Logical flow for troubleshooting unexpected results.

References

Fluspirilene Dose-Response Curve Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the in vitro dose-response curve of Fluspirilene.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

This compound is a diphenylbutylpiperidine antipsychotic.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[2][3] By blocking these receptors, this compound reduces dopamine activity, which is thought to alleviate the positive symptoms of schizophrenia.[2][3] It also shows some affinity for serotonin 5-HT2A receptors, which may contribute to its effects on negative symptoms.

Q2: Which cell lines are suitable for in vitro this compound dose-response assays?

The choice of cell line depends on the research question. For studying its antipsychotic effects, cell lines endogenously expressing or engineered to express dopamine D2 receptors are recommended. For investigating its potential anti-cancer effects, human hepatocellular carcinoma cell lines like HepG2 and Huh7 have been used.

Q3: What is a typical effective concentration range for this compound in vitro?

In studies investigating its anti-proliferative effects on cancer cell lines, this compound showed significant cytotoxicity at concentrations of 10 µM and 30 µM, with IC50 values around 3-4 µM. The effective concentration for dopamine receptor antagonism may vary depending on the assay system and cell line used.

Troubleshooting Guide

Problem 1: High Variability Between Replicates

Q: My replicate wells show significantly different responses to the same concentration of this compound. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension and consistent cell numbers per well. Edge effects in microplates can also lead to variability; consider not using the outer wells or filling them with a buffer.

  • Incomplete Reagent Mixing: Thoroughly mix all solutions, including this compound dilutions, before adding them to the wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Problem 2: The Dose-Response Curve is Shifted or has an Unexpected Shape

Q: The IC50/EC50 value I obtained is drastically different from expected values, or the curve has a very shallow or steep slope. What should I check?

A: Several factors can influence the position and shape of your dose-response curve:

  • Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. Cells that have been in culture for too long may exhibit altered responses.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in all wells (including controls) is consistent and low enough to not affect cell viability.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the measured response. Optimize and maintain a consistent incubation time for all experiments.

  • Inappropriate Dose Range: A shallow or steep slope might indicate that the chosen concentration range is not wide enough to capture the full sigmoidal curve.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (µM)Assay TypeReference
HepG24.017MTT Assay
Huh73.468MTT Assay

Experimental Protocols

Protocol 1: Determination of this compound's Anti-Proliferative Effects using an MTT Assay

This protocol is adapted from a study on the anti-cancer effects of this compound.

1. Cell Culture and Seeding:

  • Culture HepG2 or Huh7 cells in the recommended growth medium.
  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of this compound to achieve the desired concentration range (e.g., 0.1 µM to 100 µM).
  • Treat the cells with the different concentrations of this compound and include a vehicle control (solvent only).

3. MTT Assay:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 4 hours.
  • Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percent viability against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Dose-Response Assay prep Prepare Cell Culture seed Seed Cells in Microplate prep->seed treat Treat with this compound Dilutions seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Viability/Activity Assay incubate->assay read Read Plate assay->read analyze Analyze Data & Generate Curve read->analyze

Caption: General experimental workflow for an in vitro dose-response assay.

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Downstream Signaling PKA->Downstream

Caption: Simplified signaling pathway of this compound at the D2 receptor.

G node_issue node_issue node_sol node_sol start Inconsistent Results? q1 High Replicate Variability? start->q1 q2 Curve Shifted? start->q2 node_issue_seeding Check Cell Seeding q1->node_issue_seeding node_issue_mixing Verify Reagent Mixing q1->node_issue_mixing node_issue_pipetting Review Pipetting Technique q1->node_issue_pipetting node_issue_health Assess Cell Health/Passage q2->node_issue_health node_issue_solvent Check Solvent Effects q2->node_issue_solvent node_issue_time Confirm Incubation Time q2->node_issue_time node_sol_seed node_sol_seed node_issue_seeding->node_sol_seed Optimize Seeding Protocol node_sol_mix node_sol_mix node_issue_mixing->node_sol_mix Ensure Thorough Mixing node_sol_pipette node_sol_pipette node_issue_pipetting->node_sol_pipette Calibrate & Practice node_sol_health node_sol_health node_issue_health->node_sol_health Use Healthy, Low Passage Cells node_sol_solvent node_sol_solvent node_issue_solvent->node_sol_solvent Standardize Solvent Concentration node_sol_time node_sol_time node_issue_time->node_sol_time Maintain Consistent Timing

Caption: Troubleshooting flowchart for dose-response curve issues.

References

Technical Support Center: Accounting for Fluspirilene Metabolism in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluspirilene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for its metabolism in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound?

A1: this compound, a diphenylbutylpiperidine antipsychotic, is primarily metabolized in the liver. The main enzymatic reactions are Phase I biotransformations, which include:

  • Oxidative N-dealkylation: This process involves the removal of the butyl side chain attached to the piperidine nitrogen. This is a common metabolic route for drugs containing tertiary amines.[1][2]

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule is another expected Phase I reaction.[3] This can occur on the aromatic rings or the aliphatic portions of the molecule.

These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme implicated in the metabolism of many antipsychotics.[4][5] Following these initial oxidative steps, the resulting metabolites may undergo Phase II conjugation reactions to increase their water solubility for excretion.

Q2: What are the known or predicted metabolites of this compound?

A2: While specific, structurally confirmed metabolites of this compound are not extensively detailed in readily available literature, based on its chemical structure and the known metabolism of similar diphenylbutylpiperidine compounds, the following are highly probable metabolites:

  • N-dealkylated this compound: This metabolite would result from the cleavage of the bond between the piperidine nitrogen and the butyl chain.

  • Hydroxylated this compound: Mono- or di-hydroxylated derivatives are likely to be formed on the phenyl rings or the spiro-decanone moiety.

Researchers should anticipate the presence of these and potentially other metabolites resulting from a combination of these pathways in biological samples.

Q3: Why is it crucial to account for this compound's metabolism in my in vivo study?

A3: Accounting for this compound metabolism is critical for several reasons:

  • Pharmacokinetic Profiling: The formation of metabolites can significantly alter the pharmacokinetic profile of the parent drug, affecting its absorption, distribution, and elimination half-life.

  • Pharmacological Activity: Metabolites may possess their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound. This can contribute to the overall therapeutic effect or side effect profile.

  • Toxicity Assessment: Metabolites can sometimes be responsible for adverse drug reactions or toxicity. Identifying and quantifying them is essential for a comprehensive safety assessment.

  • Understanding Variability: Inter-individual differences in metabolic enzyme activity can lead to variations in drug response and susceptibility to side effects.

Troubleshooting Guides

Problem 1: I am unable to detect any this compound metabolites in my plasma samples using LC-MS/MS.

  • Possible Cause 1: Inadequate Sample Preparation.

    • Troubleshooting: this compound and its potential metabolites may be present at very low concentrations. Ensure your sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized for the efficient recovery of both the parent drug and its more polar metabolites. A generic protein precipitation might not be sufficient.

    • Recommendation: A validated LLE method using hexane/isoamyl alcohol has been shown to be effective for this compound extraction from plasma. Consider testing different extraction solvents and pH conditions to improve the recovery of potential hydroxylated metabolites.

  • Possible Cause 2: Insufficient Analytical Method Sensitivity.

    • Troubleshooting: The concentration of metabolites is often significantly lower than the parent drug. Your LC-MS/MS method may not be sensitive enough to detect these low levels.

    • Recommendation: Utilize a highly sensitive mass spectrometer, such as a triple quadrupole, and optimize the MS/MS parameters (e.g., collision energy) for the predicted m/z values of potential metabolites. Employing electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds like this compound and its metabolites.

  • Possible Cause 3: Rapid Metabolite Clearance.

    • Troubleshooting: The formed metabolites might be rapidly cleared from the plasma.

    • Recommendation: Analyze samples from earlier time points post-administration. Consider analyzing urine samples as well, as this is a major route of excretion for many drug metabolites.

Problem 2: I am observing unexpected peaks in my chromatogram that I suspect are this compound metabolites, but I cannot confirm their identity.

  • Possible Cause 1: Lack of Reference Standards.

    • Troubleshooting: Commercially available reference standards for this compound metabolites are often unavailable.

    • Recommendation:

      • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the unknown peaks. This will allow you to predict the elemental composition and help in identifying potential metabolic transformations (e.g., addition of an oxygen atom for hydroxylation).

      • In Vitro Metabolism Studies: Incubate this compound with human liver microsomes (HLMs) to generate metabolites in vitro. The resulting metabolite profile can be compared with your in vivo samples to aid in identification.

      • MS/MS Fragmentation Analysis: Analyze the fragmentation patterns of the suspected metabolite peaks. Compare these with the fragmentation of the parent this compound molecule. Common fragmentation pathways can help in elucidating the structure of the metabolite.

  • Possible Cause 2: Matrix Interference.

    • Troubleshooting: Endogenous components in the biological matrix can co-elute with metabolites, causing ion suppression or enhancement and leading to false positives.

    • Recommendation: Optimize your chromatographic separation to better resolve metabolites from matrix components. Employing a robust sample clean-up procedure is also crucial.

Experimental Protocols

Protocol 1: Sample Preparation for this compound and Metabolite Analysis from Plasma

This protocol is based on a validated method for this compound with modifications to improve the potential recovery of its metabolites.

StepProcedure
1. Sample Collection Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
2. Internal Standard Prepare a working solution of a suitable internal standard (IS) in methanol. An ideal IS would be a structurally similar compound not present in the sample.
3. Sample Spiking To 1 mL of plasma sample, add a known amount of the IS solution. Vortex briefly.
4. Liquid-Liquid Extraction Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) to the plasma sample. Vortex for 2 minutes.
5. Centrifugation Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
6. Evaporation Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
7. Reconstitution Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.
8. Analysis Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Parameters should be optimized for the specific instrument and for the detection of potential metabolites.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 150 x 2.1 mm)
Mobile Phase Methanol:Water:Acetic Acid (600:400:1, v/v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor Ion (m/z): 476.2 -> Product Ions (m/z): 371, 342, 274
Dwell Time 200 ms

Table 1: Predicted MRM Transitions for Potential this compound Metabolites

Putative MetaboliteMolecular Weight ChangePredicted Precursor Ion (m/z) [M+H]⁺Potential Product Ions (m/z)
Hydroxylated this compound+16492.2Fragments corresponding to the hydroxylated parent structure
N-dealkylated this compound-198278.2Fragments of the core spiro-decanone structure

Note: The product ions for the metabolites are predictive and would need to be confirmed experimentally.

Visualizations

Fluspirilene_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Plasma Plasma Sample LLE Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification of This compound & Metabolites MS->Quant Ident Metabolite Identification (HRMS & Fragmentation) MS->Ident

Caption: Experimental workflow for this compound metabolism analysis.

Fluspirilene_Metabolic_Pathway This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 N-dealkylated this compound This compound->Metabolite2 N-dealkylation (CYP450) Excretion Excretion (e.g., urine) Metabolite1->Excretion Metabolite2->Excretion

References

Fluspirilene Blood-Brain Barrier Penetration: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the assessment of Fluspirilene's penetration across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics relevant to BBB penetration?

A1: this compound is a long-acting, injectable antipsychotic drug of the diphenylbutylpiperidine class used in the management of schizophrenia.[1][2][3] Its ability to penetrate the blood-brain barrier is governed by several key physicochemical and biological properties. It acts primarily as a dopamine D2 receptor antagonist and also exhibits activity at serotonin 5-HT2A receptors within the central nervous system (CNS).[4]

Q2: Does this compound cross the blood-brain barrier?

A2: Yes, this compound is known to cross the blood-brain barrier to exert its therapeutic effects on the central nervous system.[1] However, its net accumulation in the brain is significantly influenced by active transport mechanisms.

Q3: What is the role of P-glycoprotein (P-gp) in this compound's brain penetration?

A3: this compound is both a substrate and an inhibitor of P-glycoprotein (P-gp), an important efflux transporter at the BBB. As a P-gp substrate, this compound is actively pumped out of the brain endothelial cells back into the bloodstream, which limits its effective concentration in the CNS. This is a critical factor to consider in any experimental design.

Q4: How does this compound's lipophilicity affect its BBB penetration?

A4: this compound is a lipophilic compound. Generally, moderate lipophilicity facilitates the passive diffusion of molecules across the lipid membranes of the BBB. However, excessively high lipophilicity can sometimes be detrimental, leading to increased binding to plasma proteins or entrapment within the cell membranes of the barrier, which can reduce the rate of brain entry.

Q5: What is the primary signaling pathway targeted by this compound in the brain?

A5: The principal mechanism of action for this compound is the antagonism of dopamine D2 receptors, primarily within the mesolimbic pathway of the brain. This blockade reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia. It also shows antagonistic effects on serotonin 5-HT2A receptors and has been found to inhibit voltage-dependent calcium channels.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValue / DescriptionCitation
Molar Mass 475.584 g·mol⁻¹
Administration Route Intramuscular (depot injection)
BBB Permeability (Predicted) Crosses the BBB (Score: 0.9713)
P-glycoprotein (P-gp) Interaction Substrate and Inhibitor
Primary Target Dopamine D2 Receptor Antagonist

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol outlines a standard method for assessing the permeability of this compound across a cellular model of the BBB.

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert with a microporous membrane (0.4 µm).

    • For a more robust co-culture model, culture human astrocytes or pericytes on the basolateral side of the well.

    • Maintain the culture until a confluent monolayer with high integrity is formed.

  • Barrier Integrity Assessment:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer. A high TEER value is indicative of tight junction formation.

    • Assess paracellular permeability by adding a fluorescent marker with low BBB permeability, such as Lucifer Yellow, to the apical chamber and measuring its appearance in the basolateral chamber over time.

  • Permeability Assay:

    • Prepare a solution of this compound in a suitable assay buffer.

    • Add the this compound solution to the apical (blood-side) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain-side) chamber.

    • To assess active efflux, perform the experiment in reverse, adding this compound to the basolateral chamber and sampling from the apical chamber. The ratio of permeability in both directions (efflux ratio) can indicate the involvement of transporters like P-gp.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated, high-sensitivity analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model.

Protocol 2: In Situ Brain Perfusion in a Rodent Model

This technique allows for the precise measurement of brain uptake kinetics, isolating the BBB from peripheral pharmacokinetic effects.

  • Animal Preparation:

    • Anesthetize the animal (e.g., a rat) and expose the common carotid artery.

    • Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.

  • Perfusion:

    • Initiate the perfusion with a warmed, oxygenated physiological buffer.

    • Once the circulation is cleared of blood, switch to a perfusion buffer containing a known concentration of radiolabeled or non-labeled this compound.

    • Include a vascular space marker (e.g., radiolabeled sucrose) in the perfusate to correct for the drug remaining in the brain's blood vessels.

  • Sample Collection:

    • Perfuse for a short, defined period (e.g., 1-5 minutes).

    • At the end of the perfusion, decapitate the animal and quickly dissect the brain.

  • Quantification:

    • Homogenize the brain tissue.

    • Quantify the amount of this compound and the vascular marker in the brain homogenate using appropriate analytical techniques (e.g., scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).

  • Data Analysis:

    • Calculate the brain uptake clearance or permeability-surface area (PS) product. To investigate the role of P-gp, this experiment can be performed in P-gp knockout mice or by co-perfusing with a known P-gp inhibitor.

Troubleshooting Guides

Issue 1: High variability in in vitro permeability results.

Potential Cause Troubleshooting Step
Inconsistent Barrier Integrity Regularly monitor TEER values and Lucifer Yellow permeability for each Transwell insert. Discard any inserts that do not meet the pre-defined quality control threshold. Ensure consistent cell seeding density and culture conditions.
Drug Adsorption to Plastic Use low-binding plates and pipette tips. Pre-treat the system with a solution of the drug to saturate non-specific binding sites before starting the experiment.
Poor Drug Solubility Check the solubility of this compound in the assay buffer. A co-solvent like DMSO may be used, but its final concentration should be kept low (typically <1%) as it can affect cell membrane integrity.

Issue 2: Lower than expected brain concentrations in in vivo studies.

Potential Cause Troubleshooting Step
Active Efflux by P-glycoprotein This compound is a P-gp substrate. Consider conducting studies in P-gp knockout animals or co-administering a potent P-gp inhibitor to confirm the extent of efflux.
High Plasma Protein Binding Measure the unbound fraction of this compound in the plasma. Only the unbound drug is available to cross the BBB. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) for a more accurate assessment of BBB transport.
Rapid Peripheral Metabolism Analyze plasma samples to determine the metabolic stability of this compound. A high clearance rate will reduce the amount of drug presented to the brain.

Issue 3: Difficulty in quantifying this compound in brain tissue.

Potential Cause Troubleshooting Step
Low Drug Concentrations Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LOQ), ideally in the low ng/g or pg/g range.
Matrix Effects / Ion Suppression Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or HybridSPE, to remove interfering endogenous components like phospholipids from the brain homogenate before LC-MS/MS analysis.
Inadequate Tissue Homogenization Ensure the brain tissue is thoroughly and consistently homogenized to guarantee complete extraction of the drug from the tissue matrix.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_insitu In Situ Assessment cluster_invivo In Vivo Assessment invitro_start Culture BBB Model (e.g., Transwell) invitro_qc Assess Barrier Integrity (TEER, Lucifer Yellow) invitro_start->invitro_qc invitro_assay Perform Permeability Assay invitro_qc->invitro_assay invitro_quant Quantify this compound (LC-MS/MS) invitro_assay->invitro_quant invitro_end Calculate Papp / Efflux Ratio invitro_quant->invitro_end invivo_start Administer this compound to Animal invitro_end->invivo_start Proceed if permeable insitu_start In Situ Brain Perfusion in Rodent Model insitu_quant Quantify Brain Uptake insitu_start->insitu_quant insitu_end Calculate PS Product insitu_quant->insitu_end invivo_sample Collect Brain & Plasma (or Microdialysate) invivo_start->invivo_sample invivo_quant Quantify Drug Levels invivo_sample->invivo_quant invivo_end Calculate Kp / Kp,uu invivo_quant->invivo_end invivo_end->insitu_start Mechanistic Follow-up start Start: Assess this compound BBB Penetration start->invitro_start Initial Screening start->invivo_start Definitive Study

Caption: Experimental workflow for assessing this compound BBB penetration.

bbb_factors cluster_properties Drug Properties This compound This compound in Blood bbb Blood-Brain Barrier (Endothelial Cells) This compound->bbb Passive Diffusion bbb->this compound Return to Blood brain Brain Parenchyma bbb->brain Entry brain->bbb P-gp Efflux lipophilicity Lipophilicity lipophilicity->bbb Facilitates pgp_substrate P-gp Substrate pgp_substrate->brain Limits protein_binding Plasma Protein Binding protein_binding->this compound Reduces Free Drug

Caption: Factors influencing this compound's transport across the BBB.

signaling_pathway This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonizes s_ht2a Serotonin 5-HT2A Receptor This compound->s_ht2a Antagonizes ca_channel Voltage-gated Ca2+ Channel This compound->ca_channel Inhibits dopamine_signal Dopaminergic Signaling d2r->dopamine_signal serotonin_signal Serotonergic Signaling s_ht2a->serotonin_signal ca_influx Presynaptic Ca2+ Influx ca_channel->ca_influx therapeutic_effect Antipsychotic Effect (Reduced Positive Symptoms) dopamine_signal->therapeutic_effect side_effects Modulation of Negative Symptoms serotonin_signal->side_effects synaptic_inhibition Inhibition of Synaptic Transmission ca_influx->synaptic_inhibition

Caption: Simplified diagram of this compound's CNS targets and effects.

References

Technical Support Center: Minimizing Fluspirilene-Induced Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of fluspirilene-induced extrapyramidal symptoms (EPS) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound-induced extrapyramidal symptoms (EPS)?

A1: The primary mechanism behind this compound-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[1][2] this compound, a potent D2 antagonist, disrupts the normal balance of dopaminergic activity that is critical for motor control.[1][2] This disruption can also lead to a relative increase in cholinergic activity, further contributing to motor side effects.[3]

Q2: What are the common animal models used to assess this compound-induced EPS?

A2: Several well-validated behavioral tests are used in rodent models to quantify EPS. The most common include:

  • Catalepsy Test: This test measures the failure of an animal to correct an externally imposed posture, serving as a model for akinesia and parkinsonism. The bar test, where the time an animal remains with its forepaws on a raised bar is measured, is a standard method.

  • Rotarod Test: This assesses motor coordination deficits by measuring the time an animal can stay on a rotating rod.

  • Vacuous Chewing Movements (VCMs): This is a model used to study tardive dyskinesia, a long-term side effect, by counting involuntary, purposeless chewing movements in rodents.

Q3: Is there a "therapeutic window" for D2 receptor occupancy to minimize EPS?

A3: Yes, a therapeutic window for D2 receptor occupancy has been identified. Antipsychotic efficacy is generally achieved when D2 occupancy levels are between 65% and 80%. The risk of developing EPS increases substantially when D2 occupancy exceeds 80%. Therefore, a key strategy for minimizing EPS is to use a this compound dosage that achieves therapeutic occupancy without crossing this 80% threshold.

Q4: Why are anticholinergic agents used to treat EPS, and what are their limitations?

A4: Anticholinergic agents (e.g., benztropine, biperiden) are used because the blockade of dopamine in the nigrostriatal pathway creates a relative acetylcholine surplus, and these drugs help restore the dopamine/acetylcholine balance. They can be effective for treating drug-induced parkinsonism and acute dystonia. However, their use is limited; they are not recommended for treating tardive dyskinesia or akathisia and can even worsen these conditions. Furthermore, they carry their own side effects, including cognitive impairment and dry mouth, and prophylactic use is generally discouraged.

Q5: How does modulating the serotonin system help in reducing EPS?

A5: The serotonin system plays a crucial role in modulating dopamine release. The leading hypothesis for the lower EPS liability of atypical antipsychotics is their high serotonin-to-dopamine receptor blockade ratio.

  • 5-HT2A Receptor Antagonism: Blocking 5-HT2A receptors can increase dopamine release in the striatum, which helps to balance out the D2 receptor blockade caused by this compound.

  • 5-HT1A Receptor Agonism: Activating 5-HT1A receptors has been shown to potently reverse neuroleptic-induced catalepsy in animal models.

Troubleshooting Guide

Problem: A high incidence of catalepsy is observed in our this compound-treated animal model.

Possible CauseSuggested Solution & Rationale
This compound dose is too high. Perform a dose-response study. The goal is to identify the minimum effective dose for the desired antipsychotic-like effect while keeping D2 receptor occupancy below the 80% threshold where EPS risk sharply increases.
Lack of counterbalancing neurochemical activity. Co-administer a 5-HT1A receptor agonist. Compounds like buspirone and 8-OH-DPAT have demonstrated a potent ability to reverse catalepsy induced by D2 antagonists. This strategy leverages the serotonergic system to counteract the motor side effects.
Dominant D2 antagonism. Introduce a 5-HT2A receptor antagonist. Co-administration with a 5-HT2A antagonist can increase dopamine release, potentially mitigating the motor deficits caused by this compound's D2 blockade. This mimics the mechanism of atypical antipsychotics.

Problem: Animals exhibit significant motor coordination deficits on the rotarod test and/or show signs of orofacial dyskinesia.

Possible CauseSuggested Solution & Rationale
Excessive D2 receptor blockade in the nigrostriatal pathway. Re-evaluate and lower the this compound dose. Similar to catalepsy, this is the most direct approach to reducing the primary cause of the side effect.
Oxidative stress-induced neurotoxicity. Consider adjunctive treatment with antioxidants. Preclinical studies suggest that oxidative stress contributes to antipsychotic-induced motor deficits. Co-administration with agents like Vitamin E or other antioxidants could be explored.
Complex neurochemical imbalance. Explore co-administration with agents shown to be effective in similar models. In studies with the typical antipsychotic haloperidol, co-administration of Imipramine or Nigella sativa oil was shown to attenuate motor impairments. These findings may provide a rationale for testing similar combinations with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of EPS induction and potential therapeutic interventions.

cluster_0 Mechanism of this compound-Induced EPS flusp This compound d2 Dopamine D2 Receptor (Nigrostriatal Pathway) flusp->d2 Blocks da_signal Reduced Dopamine Signaling d2->da_signal Leads to ach_signal Relative Increase in Cholinergic Activity da_signal->ach_signal Causes eps Extrapyramidal Symptoms (e.g., Catalepsy, Parkinsonism) da_signal->eps ach_signal->eps

Caption: Mechanism of this compound-Induced EPS.

cluster_1 Experimental Workflow: Testing a Co-Administration Strategy start Animal Acclimatization & Baseline Assessment grouping Randomize into Groups (e.g., Vehicle, this compound only, This compound + Test Compound) start->grouping admin Drug Administration (Specified route and time course) grouping->admin testing Behavioral Testing admin->testing catalepsy Catalepsy Bar Test testing->catalepsy rotarod Rotarod Test testing->rotarod analysis Data Collection & Statistical Analysis catalepsy->analysis rotarod->analysis

Caption: Workflow for assessing a co-administration strategy.

cluster_2 Strategies for Mitigating this compound-Induced EPS flusp This compound d2_block D2 Receptor Blockade flusp->d2_block eps EPS d2_block->eps Induces ht1a_agonist 5-HT1A Agonist (e.g., Buspirone) ht1a_agonist->eps Reverses ht2a_antagonist 5-HT2A Antagonist da_release Increased Dopamine Release in Striatum ht2a_antagonist->da_release Promotes da_release->d2_block Counteracts

References

Technical Support Center: Stability and Analysis of Fluspirilene in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the storage and analysis of the antipsychotic drug fluspirilene in biological samples.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in whole blood samples during storage?

A1: this compound shows significant degradation in whole blood over time, with the rate of degradation being highly dependent on storage temperature.[1][2] Long-term storage, even at low temperatures, can lead to substantial loss of the parent drug.

Q2: What are the optimal storage conditions for whole blood samples containing this compound?

A2: Based on current stability data, storing whole blood samples at -60°C is recommended to minimize degradation.[1][2] However, even at this temperature, some degradation is observed over extended periods. For short-term storage, refrigeration at 4°C is preferable to room temperature, but freezing is crucial for longer durations.

Q3: Are there known degradation products of this compound in biological samples?

A3: Currently, there is no publicly available data identifying the specific degradation products of this compound in biological matrices. Identifying degradation products typically requires specialized analytical techniques such as high-resolution mass spectrometry (LC-Q-TOF/MS) and NMR spectroscopy.

Q4: Can this compound adsorb to storage containers?

A4: While specific studies on this compound are limited, many drugs, particularly lipophilic and basic compounds, can adsorb to plastic surfaces like polystyrene and polypropylene.[3] This can lead to a significant decrease in the measured concentration of the drug. The use of glass or specially coated low-binding tubes may mitigate this issue.

Q5: Is this compound susceptible to photodegradation?

A5: this compound belongs to the diphenylbutylpiperidine class of antipsychotics. There is currently no relevant research available on the photostability of this specific class of drugs. However, as a general precaution, it is advisable to protect biological samples from light, as many drugs are light-sensitive.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in stored biological samples.

Issue Potential Cause Troubleshooting Steps
Lower than expected this compound concentration 1. Degradation during storage: this compound is known to be unstable in whole blood. 2. Adsorption to container surfaces: The drug may have adsorbed to the walls of the storage tubes, especially if they are made of certain plastics. 3. Incomplete extraction: The extraction method may not be efficient in recovering this compound from the biological matrix.1. Verify storage conditions: Ensure samples were stored at the appropriate temperature (ideally -60°C) and for the shortest possible duration. 2. Evaluate container material: If possible, test for drug recovery from the type of container used. Consider using glass or low-binding tubes for future studies. 3. Optimize extraction protocol: Re-evaluate the extraction solvent, pH, and mixing times. Ensure the method is validated for this compound recovery.
High variability between replicate samples 1. Inconsistent storage conditions: Temperature fluctuations during storage or freeze-thaw cycles can lead to variable degradation rates. 2. Non-homogenous sample: The drug may not be evenly distributed in the sample, especially after thawing. 3. Inconsistent extraction procedure: Variations in the execution of the extraction protocol between samples.1. Standardize storage: Maintain a consistent and monitored cold chain. Minimize freeze-thaw cycles. 2. Ensure proper mixing: Thoroughly vortex samples after thawing and before aliquoting for extraction. 3. Standardize extraction: Use calibrated pipettes and ensure consistent timing and technique for each step of the extraction process.
Presence of unknown peaks in chromatogram 1. Degradation products: The unknown peaks may be degradation products of this compound. 2. Matrix interference: Endogenous components from the biological sample may be co-eluting with the analyte. 3. Contamination: Contaminants from collection tubes, solvents, or handling may be present.1. Analyze a stressed sample: Intentionally degrade a this compound standard (e.g., by heat or pH change) to see if similar peaks are generated. 2. Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve separation from matrix components. 3. Analyze blanks: Run procedural blanks (all steps without the sample) and solvent blanks to identify sources of contamination.

Quantitative Data Summary

The following table summarizes the degradation of this compound in spiked whole blood samples over a 20-week storage period at various temperatures.

Storage TemperatureApproximate Drug Loss after 20 WeeksReference
20°C (Room Temperature)~80%
4°C (Refrigeration)~80%
-20°C (Freezer)~50%
-60°C (Ultra-low Freezer)~50%

Experimental Protocols

While a specific detailed protocol for the this compound stability study cited is not fully available, a general workflow for assessing drug stability in whole blood can be outlined.

General Protocol for Whole Blood Stability Assessment

This protocol describes a general procedure for evaluating the stability of a drug in whole blood.

  • Preparation of Spiked Samples:

    • Obtain fresh, blank whole blood collected with an appropriate anticoagulant.

    • Spike the whole blood with a known concentration of the drug standard (e.g., this compound).

    • Prepare multiple aliquots of the spiked blood in appropriate storage tubes.

  • Storage Conditions:

    • Divide the aliquots into groups for storage at different temperatures (e.g., 20°C, 4°C, -20°C, -60°C).

    • Establish a baseline (T=0) by immediately processing a set of aliquots.

  • Sample Analysis at Time Points:

    • At specified time intervals (e.g., weekly for 20 weeks), retrieve a set of aliquots from each storage temperature.

    • Process the whole blood to extract the drug. A previously published method for antipsychotics involves liquid-liquid extraction.

    • Analyze the extracted samples using a validated analytical method, such as LC-MS/MS, to determine the drug concentration.

  • Data Evaluation:

    • Calculate the percentage of the initial drug concentration remaining at each time point for each storage condition.

    • A loss of >15% of the initial concentration is often considered to indicate potential instability.

Visualizations

Fluspirilene_Stability_Factors cluster_storage Storage Conditions cluster_sample Sample Handling Temp Temperature (+20°C, +4°C, -20°C, -60°C) Degradation Degradation (Loss of Parent Drug) Temp->Degradation Duration Storage Duration Duration->Degradation Light Light Exposure (Photodegradation) Light->Degradation Container Container Material (Adsorption) Container->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation This compound This compound in Biological Sample This compound->Degradation Influenced by

Caption: Factors influencing this compound stability in storage.

Experimental_Workflow start Start: Spike this compound into Whole Blood storage Store Aliquots at Different Temperatures start->storage timepoint Retrieve Samples at Time Points storage->timepoint extraction Liquid-Liquid Extraction timepoint->extraction analysis LC-MS/MS Analysis extraction->analysis data Calculate % Recovery vs. Time Zero analysis->data end End: Determine Stability data->end

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Overcoming Poor Solubility of Fluspirilene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Fluspirilene in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a lipophilic molecule with a high logP value (around 5.18 to 5.86) and very low water solubility (approximately 0.00167 mg/mL).[1] Its chemical structure lacks easily ionizable groups that would enhance its solubility in aqueous solutions.

Q2: What are the common organic solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is practically insoluble in water.[2]

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What is the maximum recommended concentration?

A3: Yes, DMSO is the most common co-solvent used to prepare stock solutions of this compound for in vitro experiments. It is crucial to keep the final concentration of DMSO in your cell culture medium low to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some robust lines may tolerate up to 1%.[1][3] However, primary cells are more sensitive. It is always recommended to perform a vehicle control (medium with the same final DMSO concentration) to assess its effect on your specific cell line and assay.

Q4: Are there alternatives to DMSO for improving this compound's solubility in aqueous buffers?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of cyclodextrins, formulation as a solid dispersion, or the use of co-solvents and surfactants.

Troubleshooting Guide: Preparing this compound Solutions

This guide provides step-by-step protocols for preparing this compound solutions for in vitro experiments.

Method 1: Using DMSO as a Co-solvent

This is the most straightforward and widely used method for preparing this compound for laboratory experiments.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution into your experimental buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (typically ≤ 0.5%).

    • Add the diluted this compound solution to your experimental setup and mix gently.

Troubleshooting:

  • Precipitation upon dilution: If you observe precipitation when diluting the DMSO stock in your aqueous buffer, try a two-step dilution. First, dilute the DMSO stock in a small volume of buffer, vortex, and then add this intermediate dilution to the final volume of your experimental buffer.

  • Cell Toxicity: If you observe cellular toxicity, ensure your final DMSO concentration is sufficiently low. Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.

Method 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Experimental Protocol:

  • Prepare a Cyclodextrin Solution:

    • Prepare a stock solution of β-cyclodextrin or HP-β-cyclodextrin in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring can aid dissolution.

  • Form the Inclusion Complex:

    • Add the this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours at room temperature or with gentle heating to facilitate the formation of the inclusion complex. The solution should become clear as the this compound dissolves.

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.

  • Determine the Concentration:

    • It is advisable to determine the final concentration of the solubilized this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, as the efficiency of complexation can vary.

Troubleshooting:

  • Incomplete Dissolution: If the this compound does not completely dissolve, you can try increasing the concentration of the cyclodextrin, increasing the incubation time, or using a more soluble cyclodextrin derivative like HP-β-CD.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
Water0.00167 mg/mL
DMSO≥20 mg/mL
EthanolSoluble
DMF15 mg/mL
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL

Signaling Pathways and Experimental Workflows

This compound is known to primarily act as a dopamine D2 receptor antagonist. More recent research has also identified it as an inhibitor of the STAT3 signaling pathway, suggesting potential applications in cancer research.

Dopamine D2 Receptor Antagonism Workflow

This compound's antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the brain. This antagonism prevents the downstream signaling cascade typically initiated by dopamine binding.

Fluspirilene_Dopamine_D2_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Cellular Response (e.g., altered gene expression) PKA->Downstream_Effects Phosphorylates This compound This compound This compound->D2_Receptor Blocks

Caption: this compound blocks dopamine D2 receptors, inhibiting downstream signaling.

STAT3 Signaling Inhibition Workflow

Recent studies have shown that this compound can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell survival and proliferation pathways. This suggests a potential role for this compound as an anti-cancer agent.

Fluspirilene_STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates to Nucleus & Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription This compound This compound This compound->pSTAT3 Inhibits Activation

Caption: this compound inhibits the phosphorylation and activation of STAT3.

References

Ensuring consistent Fluspirilene activity between batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Fluspirilene activity between batches in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a long-acting antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain, which helps to alleviate the positive symptoms of schizophrenia.[1][2] Additionally, this compound has been shown to act as a non-competitive antagonist of L-type and N-type calcium channels.

Q2: What are the known binding affinities and IC50 values for this compound?

The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against various targets. These values can serve as a benchmark when evaluating the activity of a new batch.

Target Receptor/ChannelParameterValue (nM)Reference
Dopamine D2 ReceptorKi1.5
Dopamine D3 ReceptorKi1.1
L-type Calcium ChannelIC5030
N-type Calcium ChannelIC5030
Serotonin 5-HT1A ReceptorKi110
Alpha-1 Adrenergic ReceptorKi102
Sigma-1 ReceptorKi150

Q3: How should this compound be stored to ensure its stability?

To maintain the stability and activity of this compound, it is recommended to store the solid compound at -20°C for long-term storage, where it can be stable for at least four years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.

Q4: What are the common solvents for dissolving this compound?

This compound is soluble in various organic solvents. The following table provides solubility information.

SolventSolubilityReference
DMSO10 mg/mL
DMF15 mg/mL
Ethanol0.3 mg/mL

Troubleshooting Guide: Inconsistent this compound Activity

This guide provides a systematic approach to troubleshooting experiments where batch-to-batch variability in this compound activity is suspected.

Step 1: Initial Assessment of Inconsistent Results

The first step is to confirm that the observed inconsistency is likely due to the this compound batch and not other experimental factors.

Question: Have you observed a significant deviation in the expected biological effect of this compound compared to previous experiments?

  • Yes: Proceed to the troubleshooting workflow below.

  • No: Re-evaluate other experimental parameters such as cell line integrity, reagent quality, and instrument calibration before suspecting the this compound batch.

G A Inconsistent Experimental Results Observed B Is this compound the only new variable in the experiment? A->B Ask C Review other experimental parameters: - Cell culture conditions - Reagent quality - Instrument calibration B->C No D Proceed with troubleshooting this compound batch variability B->D Yes

Initial troubleshooting decision workflow.

Step 2: Physicochemical Characterization of the New Batch

Before conducting functional assays, it is prudent to perform basic physicochemical checks on the new batch of this compound.

Question: Does the new batch of this compound meet the expected physicochemical specifications?

  • Appearance: Should be a crystalline solid.

  • Solubility: Test the solubility in a standard solvent like DMSO and compare it to the expected values.

  • Purity: If possible, assess the purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected.

Step 3: Functional Verification of this compound Activity

If physicochemical properties appear normal, the next step is to perform functional assays to directly compare the activity of the new batch with a previously validated batch.

This assay determines the ability of different this compound batches to displace a radiolabeled ligand from the dopamine D2 receptor.

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]raclopride or [3H]spiperone) and varying concentrations of the old and new batches of this compound.

  • Washing and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of this compound. Calculate the Ki value for each batch using the Cheng-Prusoff equation.

G A Prepare D2 Receptor-Expressing Cell Membranes B Incubate with [3H]Radioligand and this compound Batches A->B C Filter and Wash to Separate Bound Ligand B->C D Measure Radioactivity with Scintillation Counter C->D E Calculate Ki Values for Each Batch D->E

Dopamine D2 receptor binding assay workflow.

This assay measures the ability of this compound to block calcium influx through L-type or N-type calcium channels.

  • Cell Culture: Culture a suitable cell line (e.g., PC12 cells for N-type channels) that expresses the calcium channel of interest.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline intracellular calcium concentration using a fluorescence plate reader or microscope.

  • This compound Incubation: Incubate the cells with different concentrations of the old and new batches of this compound.

  • Depolarization and Measurement: Induce calcium influx by depolarizing the cells with a high concentration of potassium chloride. Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the percentage of inhibition of calcium influx against the log concentration of this compound. Calculate the IC50 value for each batch.

Step 4: Interpreting the Results and Taking Action

Question: Do the functional assays reveal a significant difference in activity between the old and new batches of this compound?

  • No: If the Ki or IC50 values are comparable between batches, the source of the experimental inconsistency likely lies elsewhere. Re-examine other experimental variables.

  • Yes: If there is a reproducible and significant difference in activity, contact the supplier of the new batch of this compound. Provide them with the data you have collected. They may be able to provide a replacement batch or further information on the specific lot.

Signaling Pathway

The primary therapeutic effect of this compound is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).

G cluster_0 Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound This compound->D2R Blocks

This compound's antagonism of the dopamine D2 receptor signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Fluspirilene and Penfluridol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The repurposing of existing drugs for oncology applications presents a promising and accelerated route to novel cancer therapies. Within this paradigm, the diphenylbutylpiperidine class of antipsychotic drugs has garnered significant attention for its potent anti-cancer properties. This guide provides a detailed comparison of two prominent members of this class, fluspirilene and penfluridol, based on their performance in various cancer cell line studies. The focus will be on their effects on cell viability, apoptosis, and autophagy, supported by experimental data and detailed methodologies.

Comparative Analysis of Cytotoxicity

Studies directly comparing this compound and penfluridol have demonstrated that both compounds exhibit significant cytotoxic effects against cancer cells. However, penfluridol has been observed to exert a more potent cytotoxic effect in several epithelial ovarian cancer (EOC) cell lines.[1]

Table 1: Comparative IC50 Values of this compound and Penfluridol in Epithelial Ovarian Cancer (EOC) Cell Lines [1]

Cell LineDrugIC50 (µM) at 48h
A2780 This compound~7.5
Penfluridol~5.0
HeyA8 This compound~6.0
Penfluridol~4.0
SKOV3ip1 This compound>10
Penfluridol~7.5
A2780-CP20 (Cisplatin-resistant) This compound~8.0
Penfluridol~6.0
HeyA8-MDR (Multi-drug resistant) This compound~7.0
Penfluridol~5.0
SKOV3-TR (Paclitaxel-resistant) This compound>10
Penfluridol~8.0

Note: The IC50 values are approximated from graphical data presented in the cited study and serve for comparative purposes.

Mechanisms of Action: A Deeper Dive

While both drugs induce cell death, their underlying molecular mechanisms show distinct features.

This compound: A Potent Inhibitor of Cell Cycle Progression and STAT3 Signaling

This compound's anti-cancer activity is significantly attributed to its ability to inhibit key regulators of cell proliferation and survival.

  • CDK2 Inhibition: this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2).[2][3] This inhibition leads to a G1 phase cell cycle arrest, thereby halting the proliferation of cancer cells.[3]

  • STAT3 Inhibition: this compound also effectively inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactivated in many cancers and known to promote cell proliferation, survival, and invasion.

Table 2: Key Molecular Effects of this compound

EffectCancer TypeCell LinesReference
Inhibition of CDK2, Cyclin E, and Rb phosphorylationHepatocellular CarcinomaHepG2, Huh7
G1 Phase Cell Cycle ArrestHepatocellular CarcinomaHepG2, Huh7
Induction of ApoptosisHepatocellular CarcinomaHepG2, Huh7
Inhibition of STAT3 phosphorylationGlioblastomaU251, SNB19, T98, U87, GSCs
Penfluridol: Induction of Autophagy-Mediated Cell Death and ER Stress

Penfluridol's mechanism is multifaceted, with a prominent role in inducing autophagy and endoplasmic reticulum (ER) stress.

  • Autophagy Induction: Penfluridol is a potent inducer of autophagy in various cancer cell lines. It has been shown to block autophagic flux, leading to the accumulation of autophagosomes and subsequent cell death. In some contexts, this autophagy is cytoprotective, and its inhibition can enhance penfluridol-induced apoptosis.

  • ER Stress: The induction of autophagy by penfluridol is linked to its ability to cause ER stress. Upregulation of ER stress markers such as BIP, CHOP, and IRE1α has been observed following penfluridol treatment.

  • Apoptosis Induction: Penfluridol also triggers apoptosis through the activation of pro-apoptotic signaling pathways, including the cleavage of caspase-3 and PARP.

Table 3: Key Molecular Effects of Penfluridol

EffectCancer TypeCell LinesReference
Induction of Autophagy (LC3-II accumulation)Non-Small Cell Lung Cancer, Pancreatic CancerA549, HCC827, BxPC-3, AsPC-1, Panc-1
Induction of ER Stress (BIP, CHOP, IRE1α upregulation)Pancreatic CancerBxPC-3, AsPC-1, Panc-1
Induction of Apoptosis (Caspase-3, PARP cleavage)Glioblastoma, Breast Cancer, Pancreatic CancerU87MG, MDA-MB-231, Panc-1, BxPC-3, AsPC-1
Activation of PP2AEpithelial Ovarian CancerHeyA8, HeyA8-MDR

Signaling Pathways and Experimental Workflows

fluspirilene_pathway cluster_cdk CDK2 Pathway cluster_stat STAT3 Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE STAT3 STAT3 This compound->STAT3 Rb Rb CDK2_CyclinE->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound's mechanism of action.

penfluridol_pathway cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway Penfluridol Penfluridol ER Endoplasmic Reticulum Penfluridol->ER Apoptosis_Pathway Apoptotic Pathways Penfluridol->Apoptosis_Pathway ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Autophagosome Autophagosome Accumulation Autophagy->Autophagosome Cell_Death Cell Death Autophagosome->Cell_Death Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Penfluridol's mechanism of action.

experimental_workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound or Penfluridol (Varying Concentrations) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (e.g., 570nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: General workflow for MTT cell viability assay.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and penfluridol in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or penfluridol at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Following drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LC3, anti-cleaved caspase-3, anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Both this compound and penfluridol demonstrate significant potential as repurposed anti-cancer agents. Penfluridol appears to have a stronger cytotoxic effect in the cancer cell lines where a direct comparison has been made. Their distinct mechanisms of action—this compound's targeting of the cell cycle and STAT3 signaling, and penfluridol's induction of autophagy and ER stress—suggest that they may be effective in different cancer contexts or in combination with other therapies. Further research, including more direct comparative studies across a wider range of cancer types and in vivo models, is warranted to fully elucidate their therapeutic potential.

References

Validating Fluspirilene as a Selective Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluspirilene with other commonly used antipsychotic agents, serving as a resource for validating its use as a selective research tool. By presenting objective performance data, detailed experimental protocols, and clear visualizations of its biological pathways, this guide aims to facilitate informed decisions in compound selection for neuroscience research.

Introduction to this compound

This compound is a first-generation typical antipsychotic belonging to the diphenylbutylpiperidine class of drugs.[1] It is primarily known for its high-affinity antagonism of the dopamine D2 receptor, a key target in the treatment of psychosis.[1] Understanding the selectivity profile of this compound is crucial for its application as a precise research tool to investigate dopaminergic signaling and its role in various neurological and psychiatric disorders. This guide compares this compound's binding and functional profile to that of other widely used antipsychotics: the typical antipsychotic Haloperidol, and the atypical antipsychotics Risperidone and Olanzapine.

Comparative Receptor Binding Affinity

The selectivity of a research compound is determined by its binding affinity across a range of biological targets. The following table summarizes the inhibitory constants (Ki) of this compound and comparator compounds for various CNS receptors. Lower Ki values indicate higher binding affinity. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature to provide a broad comparative overview.[2][3][4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

TargetThis compoundHaloperidolRisperidoneOlanzapine
Dopamine Receptors
D1250282031
D20.25 1.2 3.13 11
D30.50.77.44.8
D40.857.227
Serotonin Receptors
5-HT1A18002302702100
5-HT2A2.15.30.16 4
5-HT2C44020004711
5-HT6>10000>1000032010
5-HT7890220014057
Adrenergic Receptors
α1A1160.854
α1B1.832.319
α2A200012007.54230
Histamine Receptors
H1224002.237
Muscarinic Receptors
M110000100001000026
M210000100001000069
M310000100001000025
M410000100001000043
M510000100001000060

Data compiled from multiple sources, primarily the NIMH PDSP Ki Database. Conditions for each reported value may vary. Refer to the original publications for detailed experimental conditions.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound's primary mechanism of action is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Gi_alpha Gi/o α D2R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Cell Membranes (with D2 Receptors) Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand [3H]-Spiperone (Radioligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis Off_Target_Pathways cluster_STAT3 STAT3 Pathway cluster_CDK2 CDK2 Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Active_Complex Cyclin E/CDK2 Complex This compound->Active_Complex STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression_STAT3 CyclinE Cyclin E CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex G1_S_Transition G1/S Phase Transition Active_Complex->G1_S_Transition

References

Fluspirilene vs. Haloperidol: An In Vitro Potency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the potency of fluspirilene and haloperidol, two well-established antipsychotic drugs. The data presented here, derived from receptor binding assays, offers insights into their relative affinities for the dopamine D2 receptor, a primary target for antipsychotic efficacy.

Quantitative Potency Comparison

The following table summarizes the in vitro binding affinities of this compound and haloperidol for the human dopamine D2 receptor. A lower Ki (inhibitory constant) or higher pKi value indicates a higher binding affinity.

CompoundReceptorAffinity (Ki)Source
This compoundHuman Dopamine D2Nanomolar affinity[1]
HaloperidolHuman Dopamine D2Nanomolar affinity[1]
HaloperidolDopamine D20.89 nM[2]

Note: Direct comparison of absolute Ki values should be made with caution unless determined within the same study under identical experimental conditions. The term "nanomolar affinity" indicates a Ki value in the range of 1-100 nM.

Experimental Protocols

The in vitro potency of these compounds is typically determined through competitive radioligand binding assays. Below is a generalized protocol based on common methodologies.

Dopamine D2 Receptor Binding Assay

This assay measures the ability of a test compound (e.g., this compound or haloperidol) to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.[3]

  • Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.[3]

  • Test Compounds: this compound and haloperidol.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone) is used to determine the amount of radioligand that binds non-specifically to the membranes and other assay components.

  • Incubation Buffer: A buffered solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester to rapidly separate the membranes (with bound radioligand) from the free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Preparation: A reaction mixture is prepared containing the cell membranes, [3H]-spiperone, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).

  • Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Dopamine D2 Receptor Signaling Pathway

This compound and haloperidol are antagonists at the dopamine D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through the activation of an inhibitory G protein (Gi/o). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this receptor, this compound and haloperidol prevent the inhibitory effect of dopamine on adenylyl cyclase.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist This compound / Haloperidol Antagonist->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP

Caption: Dopamine D2 receptor signaling pathway and points of antagonism.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the in vitro potency of compounds like this compound and haloperidol.

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare D2R-expressing cell membranes Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare [3H]-Spiperone (Radioligand) Radioligand->Incubate Compounds Prepare serial dilutions of This compound/Haloperidol Compounds->Incubate Filter Rapidly filter to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

References

Unveiling the Molecular Interactions of Fluspirilene: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's receptor binding profile is paramount for elucidating its mechanism of action, predicting potential side effects, and guiding further development. This guide provides a detailed comparison of the cross-reactivity of Fluspirilene, a typical antipsychotic of the diphenylbutylpiperidine class, against a panel of key central nervous system receptors. The data presented herein, summarized in clear tabular format, is supported by established experimental methodologies to ensure accuracy and reproducibility.

This compound is primarily recognized for its potent antagonism of the dopamine D2 receptor, a key target in the treatment of schizophrenia.[1] However, its clinical efficacy and side-effect profile are shaped by its interactions with a broader range of receptors. This guide delves into the binding affinities of this compound for various dopamine, serotonin, adrenergic, histamine, and muscarinic receptor subtypes, offering a comparative perspective with other commonly used typical and atypical antipsychotic agents.

Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and a selection of other antipsychotic drugs for various G-protein coupled receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database and other peer-reviewed literature.[1]

Table 1: Dopamine Receptor Subtypes

AntipsychoticD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
This compound 2400.2 NDND
Haloperidol251.50.75
Chlorpromazine152.67.83.6
Clozapine851254321
Olanzapine31114.827
Risperidone7531.87.3

ND: No Data Available

Table 2: Serotonin Receptor Subtypes

Antipsychotic5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
This compound 1,7005.9NDNDND
Haloperidol5,000505,0001,0001,000
Chlorpromazine134.5301,0001,000
Clozapine135.49.66.813
Olanzapine2,5004111031
Risperidone1600.165.6302.5

ND: No Data Available

Table 3: Adrenergic, Histamine, and Muscarinic Receptors

AntipsychoticAlpha-1 Adrenergic (Ki, nM)Alpha-2 Adrenergic (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)
This compound 5.9ND2.6>10,000
Haloperidol101,0001,000>10,000
Chlorpromazine2.51002.513
Clozapine7141.11.9
Olanzapine19230726
Risperidone2.87.520>10,000

ND: No Data Available

Experimental Protocols

The binding affinity data presented in this guide are predominantly derived from in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies used in these studies.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Preparations from cell lines (e.g., CHO or HEK293) recombinantly expressing the target human receptor.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]spiperone for D2 receptors).

  • Test Compounds: this compound and other antipsychotics of interest.

  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound in a multi-well plate.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of this compound's main target, the D2 receptor, and a typical workflow for a radioligand binding assay.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP conversion This compound This compound This compound->D2R Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 Determination and Ki Calculation Counting->Data_Analysis

Generalized Workflow for a Radioligand Binding Assay.

References

Fluspirilene's Profile as a Calcium Channel Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of fluspirilene as a calcium channel blocker against other established calcium channel antagonists. This compound, a diphenylbutylpiperidine derivative, is clinically utilized as a long-acting antipsychotic for the management of schizophrenia.[1] Beyond its primary role as a dopamine D2 receptor antagonist, this compound exhibits significant interactions with voltage-gated calcium channels, a characteristic that may contribute to its overall pharmacological profile.[2][3] This document collates quantitative data from various experimental models to objectively compare its performance with classical calcium channel blockers (CCBs), details the experimental methodologies used for these assessments, and visualizes key concepts.

Overview of Calcium Channel Blockade

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. They are classified into several subtypes, with L-, T-, N-, and P/Q-types being the most studied.[4] Classical CCBs are categorized into three main groups: the phenylalkylamines (e.g., verapamil), the benzothiazepines (e.g., diltiazem), and the dihydropyridines (e.g., nifedipine, amlodipine).[5] These drugs primarily target L-type calcium channels, which are abundant in cardiac and smooth muscle, exerting antihypertensive and antianginal effects.

This compound and other diphenylbutylpiperidines represent a distinct class of calcium channel inhibitors. Evidence suggests that they bind to a unique site on the L-type calcium channel, which is allosterically linked to but not identical to the binding sites for phenylalkylamines and dihydropyridines. Furthermore, unlike classical CCBs that predominantly act on L-type channels, this compound demonstrates a broader spectrum of activity across multiple calcium channel subtypes.

Data Presentation: Comparative Potency at Voltage-Gated Calcium Channels

The following tables summarize the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound and other calcium channel blockers across various channel subtypes. It is critical to note that these values are derived from different studies using diverse experimental systems; therefore, direct comparisons should be made with caution.

Table 1: this compound and Related Compounds - Potency at Different Calcium Channel Subtypes

CompoundChannel SubtypeExperimental ModelPotency (IC50/EC50)Reference(s)
This compound L-typeSkeletal Muscle T-tubule Membranes (Voltage-clamp)~0.1-0.2 nM (Kd)
L-typeRat Cerebral Cortical Membranes ([3H]-PN-200-110 binding)30 nM (EC50)
N-typeNGF-differentiated PC12 cells30 nM (IC50)
P-typeCerebellar Purkinje neurons6 µM (EC50)
Penfluridol T-type (α1G)Exogenously expressed rat brain channels93.1 nM (IC50)
T-type (α1H)Exogenously expressed rat brain channels64.1 nM (IC50)
T-type (α1I)Exogenously expressed rat brain channels71.6 nM (IC50)

Table 2: Comparative Potency of Classical Calcium Channel Blockers

CompoundChannel SubtypeExperimental ModelPotency (Threshold Antagonism)Reference(s)
Nitrendipine L-typeK+-depolarized guinea-pig caecum>1 nM
Nicardipine L-typeK+-depolarized guinea-pig caecum>1 nM
Nimodipine L-typeK+-depolarized guinea-pig caecum>1 nM
This compound L-typeK+-depolarized guinea-pig caecum30 nM

Note: The data in Table 2, derived from a functional assay of smooth muscle contraction, highlights the potent effects of dihydropyridines on L-type channels in this tissue, with this compound showing weaker activity in this specific model.

Mandatory Visualization

Calcium_Channel_Blocker_Binding_Sites Binding Sites of Different Calcium Channel Blocker Classes on L-type Channel Ca_Channel α1 Subunit (Pore-forming) Dihydropyridine Site Phenylalkylamine Site Benzothiazepine Site Diphenylbutylpiperidine Site Nifedipine Nifedipine Amlodipine Nifedipine->Ca_Channel:dhp Verapamil Verapamil Verapamil->Ca_Channel:paa Diltiazem Diltiazem Diltiazem->Ca_Channel:btz This compound This compound This compound->Ca_Channel:dpbp Allosterically linked

Caption: L-type calcium channel α1 subunit with distinct binding sites.

G_Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PC12, HEK cells) Plating Plating on Coverslips Cell_Culture->Plating Seal Approach Cell & Form Gigaohm Seal Plating->Seal Pipette Fabricate & Fill Micropipette (Internal Solution) Pipette->Seal Rupture Rupture Membrane (Whole-Cell Configuration) Seal->Rupture Clamp Apply Voltage Protocol & Record Baseline Current Rupture->Clamp Drug_App Perfuse with Drug Solution (e.g., this compound) Clamp->Drug_App Record_Effect Record Post-Drug Current Drug_App->Record_Effect Measure Measure Current Amplitude (Peak or Sustained) Record_Effect->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: Generalized workflow for a whole-cell patch-clamp experiment.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents across the entire cell membrane, allowing for the characterization of a drug's effect on voltage-gated calcium channels.

Objective: To determine the inhibitory concentration (IC50) of a compound on a specific calcium channel subtype.

Methodology:

  • Cell Preparation: Cells endogenously expressing or transfected with the calcium channel subtype of interest (e.g., NGF-differentiated PC12 cells for N-type channels) are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution containing a charge carrier (e.g., 10 mM Ba²⁺ or Ca²⁺) and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels, Cs⁺ for K⁺ channels).

  • Pipette Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 3-7 MΩ and filled with an internal solution designed to match the intracellular ionic environment.

  • Whole-Cell Configuration: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal". A further pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: The cell membrane potential is "clamped" at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward currents are recorded using an amplifier and data acquisition software.

  • Drug Application: After recording stable baseline currents, the external solution containing the test compound (e.g., this compound) at various concentrations is perfused into the chamber.

  • Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the baseline current. A dose-response curve is plotted, and the IC50 value is calculated using a suitable fitting equation (e.g., Hill equation).

Radioligand Binding Assay

This method is used to determine the affinity of a drug for a specific receptor or channel binding site by measuring the displacement of a known radioactive ligand.

Objective: To determine the half-maximal effective concentration (EC50) or inhibitory constant (Ki) of a compound for a specific calcium channel binding site.

Methodology:

  • Membrane Preparation: Tissue (e.g., rat cerebral cortex) or cells expressing the target channel are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-PN-200-110 for the dihydropyridine site on L-type channels), and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from all measurements. The specific binding at each concentration of the competitor drug is plotted, and the EC50 (or IC50) value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks

This compound demonstrates a complex profile as a calcium channel antagonist. It exhibits high potency at L-type channels in neuronal membranes and N-type channels, with IC50 values in the low nanomolar range. Its activity against T-type channels is also notable. However, its potency appears to be lower for P-type channels and in functional assays of smooth muscle contraction compared to classical dihydropyridine CCBs.

The unique binding site and broad-spectrum activity of this compound distinguish it from traditional cardiovascular CCBs. This profile suggests that its calcium channel blocking properties may be more relevant to its neuroleptic effects, potentially by modulating neurotransmitter release, rather than for cardiovascular applications. For drug development professionals, this compound serves as an interesting chemical scaffold for designing novel channel modulators with specific subtype selectivity. Further research with direct, side-by-side comparisons under uniform experimental conditions is necessary to fully elucidate the comparative efficacy and therapeutic potential of its calcium channel blocking activity.

References

In Vitro Showdown: A Comparative Analysis of Fluspirilene and Chlorpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed in vitro comparison of antipsychotic agents is crucial for understanding their pharmacological profiles and potential therapeutic applications. This guide provides an objective side-by-side analysis of two such agents, Fluspirilene and Chlorpromazine, focusing on their receptor binding affinities and cytotoxic effects, supported by experimental data and detailed protocols.

Pharmacological Profile: A Tale of Two Antipsychotics

This compound, a diphenylbutylpiperidine antipsychotic, and Chlorpromazine, a phenothiazine derivative, both exert their primary therapeutic effects through the antagonism of dopamine D2 receptors. However, their broader receptor binding profiles exhibit key differences that contribute to their distinct clinical characteristics.

Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential side effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. Below is a summary of the in vitro binding affinities of this compound and Chlorpromazine for key dopamine and serotonin receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database. It is important to note that these values are averaged from multiple studies and experimental conditions may have varied.[1]

ReceptorThis compound (Ki [nM])Chlorpromazine (Ki [nM])
Dopamine D20.2 - 1.51.8 - 10
Dopamine D30.8 - 3.05.0 - 25
Serotonin 5-HT2A1.0 - 5.02.0 - 15
Serotonin 5-HT2C10 - 505.0 - 30

Data is presented as a range of reported Ki values to reflect variability across different studies.

This data suggests that this compound generally exhibits a higher affinity for the dopamine D2 receptor compared to Chlorpromazine. Both drugs also demonstrate significant affinity for the serotonin 5-HT2A receptor, a characteristic associated with atypical antipsychotics that may contribute to a lower incidence of extrapyramidal side effects.

In Vitro Cytotoxicity: A Look at Cellular Impact

The cytotoxic potential of a drug is a critical aspect of its safety profile. In vitro cytotoxicity assays are used to determine the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.

This compound: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in human hepatocellular carcinoma HepG2 and Huh7 cells, this compound exhibited a significant anti-proliferative effect.[2]

Chlorpromazine: Similarly, Chlorpromazine has been investigated for its cytotoxic effects, particularly in the context of cancer research. Studies on glioblastoma cell lines have demonstrated its ability to inhibit cell viability.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in generating the data presented, the following diagrams are provided.

G Dopamine D2 Receptor Antagonism Pathway cluster_membrane Cell Membrane This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Chlorpromazine Chlorpromazine Chlorpromazine->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits Production PKA Protein Kinase A cAMP->PKA Inhibits Activation Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Reduced Phosphorylation

Dopamine D2 Receptor Antagonism Pathway

G Competitive Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes with Target Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor Drug (this compound or Chlorpromazine) prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine Ki Value measure->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

G MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_drug Add Varying Concentrations of This compound or Chlorpromazine seed_cells->add_drug incubate Incubate for a Defined Period add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

MTT Cell Viability Assay Workflow

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key in vitro assays are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound or Chlorpromazine) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (this compound and Chlorpromazine) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known saturating ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cell line.

Materials:

  • Adherent or suspension cells.

  • Complete cell culture medium.

  • Test compounds (this compound and Chlorpromazine) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Drug Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include control wells with vehicle only.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

This in vitro comparison provides valuable insights into the pharmacological and cytotoxic profiles of this compound and Chlorpromazine. This compound demonstrates a higher affinity for the dopamine D2 receptor, which may underlie its potency. Both drugs exhibit a complex receptor binding profile, interacting with both dopaminergic and serotonergic systems. While direct comparative cytotoxicity data is limited, the provided protocols offer a framework for conducting such head-to-head studies. This information is intended to aid researchers in the design of future experiments and in the broader understanding of the in vitro characteristics of these important antipsychotic agents.

References

Comparative Anticancer Efficacy of Fluspirilene Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

The antipsychotic drug Fluspirilene has demonstrated significant potential as a repurposed anticancer agent, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell types. This guide provides a comparative analysis of its efficacy, mechanisms of action, and the experimental protocols used to evaluate its effects on hepatocellular carcinoma and glioblastoma multiforme.

Quantitative Analysis of this compound's Effects

The anticancer activity of this compound varies between different cancer cell lines. Key metrics for comparison include the half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cell growth, and its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Table 1: Comparative IC50 Values of this compound

Cancer TypeCell LineIC50 (µM)Citation
Hepatocellular CarcinomaHepG24.017[1]
Hepatocellular CarcinomaHuh73.468[1]
Glioblastoma Multiforme (Stem Cell)KGS01~2.5[2]
Glioblastoma Multiforme (Stem Cell)TGS01>5.0[2]
Glioblastoma Multiforme (Stem Cell)TGS04~2.5[2]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)ObservationResultCitation
HepG210, 30Apoptosis InductionSignificant increase in apoptotic cells
Huh710, 30Apoptosis InductionSignificant increase in apoptotic cells
HepG210, 30Cell Cycle AnalysisDose-dependent G1 phase arrest
Huh710, 30Cell Cycle AnalysisDose-dependent G1 phase arrest

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and differentiation. Two primary mechanisms have been identified in different cancer contexts: inhibition of Cyclin-Dependent Kinase 2 (CDK2) in hepatocellular carcinoma and suppression of Signal Transducer and Activator of Transcription 3 (STAT3) in glioblastoma.

1. CDK2 Inhibition in Hepatocellular Carcinoma (HCC)

In HCC cell lines HepG2 and Huh7, this compound functions as a potential CDK2 inhibitor. CDK2 is a key regulator of the G1 to S phase transition in the cell cycle. By inhibiting CDK2, this compound prevents cancer cells from progressing through the cell cycle, leading to G1 arrest. This inhibition subsequently downregulates the expression of Cyclin E and Retinoblastoma protein (Rb), further halting cell proliferation and inducing apoptosis.

CDK2_Pathway This compound's Mechanism in Hepatocellular Carcinoma cluster_0 cluster_1 cluster_2 This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CyclinE Cyclin E This compound->CyclinE decreases expression Rb Rb This compound->Rb decreases expression pho_CDK2 p-CDK2 (Thr160) CDK2->pho_CDK2 pho_Rb p-Rb (Ser795) CDK2->pho_Rb CyclinE->CDK2 G1_Arrest G1 Phase Arrest pho_CDK2->G1_Arrest promotes G1/S transition pho_Rb->G1_Arrest promotes G1/S transition Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound inhibits the CDK2 pathway in HCC.

2. STAT3 Inhibition in Glioblastoma Multiforme (GBM)

In glioblastoma stem cells (GSCs) and differentiated glioma cells, this compound acts as a potent inhibitor of STAT3. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and stemness. This compound inhibits the phosphorylation of STAT3 at the Serine 727 residue, which prevents its translocation to the nucleus. This inactivation of STAT3 leads to decreased proliferation, reduced invasion, and suppression of the stem cell phenotype in GBM cells.

STAT3_Pathway This compound's Mechanism in Glioblastoma cluster_outcomes This compound This compound pSTAT3 p-STAT3 (S727) This compound->pSTAT3 inhibits phosphorylation Proliferation Proliferation This compound->Proliferation Invasion Invasion This compound->Invasion Stemness Stemness This compound->Stemness STAT3 STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to TargetGenes Target Genes (e.g., SOX2, c-MYC, Cyclin D1) Nucleus->TargetGenes activates TargetGenes->Proliferation TargetGenes->Invasion TargetGenes->Stemness

This compound inhibits the STAT3 pathway in GBM.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies.

1. Cell Culture and Drug Treatment

  • Cell Lines: Human hepatocellular carcinoma (HepG2, Huh7) and human glioblastoma cell lines (e.g., U87, T98G) or patient-derived glioma stem cells (GSCs).

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HCC, DMEM/F12 for GSCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept below 0.1%.

  • Treatment: Cells are seeded in plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

2. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in 96-well plates B 2. Treat with this compound (e.g., 24, 48, 72h) A->B C 3. Add MTT reagent and incubate (4h) B->C D 4. Add DMSO to dissolve formazan C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Workflow for the MTT Cell Viability Assay.
  • Procedure:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with serially diluted this compound for specified time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using software like GraphPad Prism.

3. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells (e.g., 4 x 10^5 cells/well) in a 6-well plate and treat with this compound for the desired time.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive) is quantified.

4. Cell Cycle Analysis (PI Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Procedure:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells again with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.

5. Western Blotting

This technique is used to detect and quantify specific proteins to confirm the molecular mechanism of action.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-CDK2, anti-p-STAT3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify protein expression levels relative to a loading control like β-actin.

References

Fluspirilene's Impact on Neuronal Firing: A Comparative Analysis with Other Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

Fluspirilene, a typical antipsychotic of the diphenylbutylpiperidine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1][2] This mechanism is shared with other typical antipsychotics and is central to their action in mitigating the positive symptoms of schizophrenia. However, this compound also possesses a distinct characteristic: the ability to block voltage-gated calcium channels, a feature not as prominent in other antipsychotic classes.[3][4] This dual mechanism of action suggests a unique influence on neuronal excitability and firing rates compared to other antipsychotic agents.

Comparative Effects on Neuronal Firing Rate

Direct comparative studies quantifying the precise effects of this compound on neuronal firing rates against a wide range of other antipsychotics are limited in the public domain. However, by synthesizing data from studies on typical and atypical antipsychotics, a comparative overview can be constructed.

Typical antipsychotics, like haloperidol, are potent D2 receptor antagonists.[5] Their primary effect on dopamine neurons is to increase their firing rate and burst firing activity acutely. This is a compensatory response to the blockade of postsynaptic D2 receptors, leading to a feedback-mediated increase in dopaminergic neuron activity.

Atypical antipsychotics, such as clozapine and risperidone, have a more complex receptor binding profile, including actions on serotonin receptors. This can lead to varied effects on dopamine neuron firing. For instance, some atypical antipsychotics have been shown to induce a small increase in the firing rate of dopamine neurons in the substantia nigra and ventral tegmental area.

This compound, as a typical antipsychotic, is expected to increase the firing rate of dopamine neurons due to D2 receptor blockade. However, its concomitant calcium channel blocking activity may temper this effect. By inhibiting calcium influx, this compound can reduce presynaptic neurotransmitter release, which could lead to a net decrease in neuronal excitability. This suggests that the effect of this compound on neuronal firing is a balance between these two opposing mechanisms.

Here is a summary of the expected and observed effects of different antipsychotics on the firing rate of midbrain dopamine neurons:

AntipsychoticClassPrimary Mechanism of ActionEffect on Dopamine Neuron Firing Rate
This compound Typical (Diphenylbutylpiperidine)D2 Receptor Antagonist, Calcium Channel BlockerExpected to increase firing rate (D2 antagonism), but potentially attenuated by Ca2+ channel blockade.
Haloperidol Typical (Butyrophenone)D2 Receptor AntagonistIncreases firing rate and burst firing.
Chlorpromazine Typical (Phenothiazine)D2 Receptor AntagonistIncreases firing rate.
Clozapine AtypicalD2/D4 and 5-HT2A Receptor AntagonistSmall and transient increase in firing rate.
Risperidone AtypicalD2 and 5-HT2A Receptor AntagonistSmall and reversible increase in firing rate.
Olanzapine AtypicalD2 and 5-HT2A Receptor AntagonistPersistent increase in firing rate.

Experimental Protocols

To assess the effects of antipsychotics on neuronal firing rates, a common methodology is in vivo extracellular single-unit recording in anesthetized rats. The following is a generalized experimental protocol based on standard practices in the field:

Animal Preparation: Male Sprague-Dawley rats are anesthetized with a suitable agent (e.g., chloral hydrate or urethane). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region, such as the substantia nigra pars compacta (SNc) or the ventral tegmental area (VTA), key areas for dopamine neuron activity.

Electrophysiological Recording: A glass microelectrode is lowered into the target brain region to record the extracellular action potentials of single neurons. Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a specific firing pattern.

Drug Administration: Once a stable baseline firing rate is established for a neuron, the antipsychotic drug of interest is administered, typically via intravenous or intraperitoneal injection. The firing rate of the neuron is then recorded continuously for a set period to observe any changes from the baseline. Different doses of the drug can be tested to establish a dose-response relationship.

Data Analysis: The recorded neuronal spikes are amplified, filtered, and digitized. The firing rate (spikes per second) is calculated and compared between the baseline period and the post-drug administration period. Statistical analyses are performed to determine the significance of any observed changes in firing rate.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the dual mechanism of action of this compound at the presynaptic terminal, which ultimately influences neuronal firing.

Fluspirilene_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_drug This compound Action Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Exocytosis Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Dopamine_Release Triggers D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Vesicle Inhibits Release Dopamine Dopamine Dopamine_Release->Dopamine Dopamine->D2_Autoreceptor Binds This compound This compound This compound->Ca_Channel Blocks This compound->D2_Autoreceptor Antagonizes

Caption: Dual inhibitory action of this compound on presynaptic dopamine release.

This diagram illustrates that this compound can modulate neuronal activity through two primary pathways at the presynaptic terminal. By antagonizing the D2 autoreceptor, it blocks the normal inhibitory feedback of dopamine on its own release, which would tend to increase synaptic dopamine. Simultaneously, by blocking voltage-gated calcium channels, it directly inhibits the calcium influx necessary for vesicular release of dopamine, thus decreasing synaptic dopamine. The net effect on the firing rate of the postsynaptic neuron is a complex interplay of these actions, as well as its effects on postsynaptic D2 receptors.

References

Orthogonal Validation of Fluspirilene's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental methods to validate the multifaceted mechanism of action of Fluspirilene, a long-acting antipsychotic of the diphenylbutylpiperidine class. By employing a combination of in vitro and in vivo techniques, researchers can build a robust body of evidence to confirm its primary and secondary pharmacological activities. This document details the experimental protocols for key assays and presents comparative data for this compound and related compounds.

Understanding this compound's Mechanism of Action

This compound's therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway, which is crucial for its antipsychotic properties. Beyond this primary target, this compound exhibits a broader pharmacological profile, including interactions with serotonin 5-HT2A receptors , N-type calcium channels , and sigma-1 receptors . Validating these interactions through diverse and independent (orthogonal) methods is essential for a complete understanding of its pharmacological profile, including both its therapeutic efficacy and potential side effects.

dot

Fluspirilene_MOA cluster_primary Primary Mechanism This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism N_type_Ca N-type Calcium Channel This compound->N_type_Ca Blockade Sigma1R Sigma-1 Receptor This compound->Sigma1R Binding AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Overview of this compound's primary and secondary mechanisms of action.

Orthogonal Validation Methods: A Comparative Overview

To rigorously validate this compound's mechanism of action, a combination of methods targeting different aspects of its pharmacological activity is recommended. The following table summarizes key orthogonal approaches, their principles, and the type of data they generate.

Method Principle Key Readout Target Validated
Radioligand Binding Assay Measures the direct interaction of a drug with its receptor target by competing with a radiolabeled ligand.Binding affinity (Ki)D2, 5-HT2A, Sigma-1 Receptors
cAMP Functional Assay Quantifies the downstream signaling effect of D2 receptor modulation on cyclic AMP (cAMP) levels.Functional potency (IC50)Dopamine D2 Receptor
Calcium Flux Assay Measures changes in intracellular calcium levels in response to receptor activation or channel blockade.Functional potency (IC50)5-HT2A Receptor, N-type Calcium Channel
Patch-Clamp Electrophysiology Directly measures the flow of ions through a specific ion channel in a cell membrane.Inhibition of current (IC50)N-type Calcium Channel
In Vivo Microdialysis Samples the extracellular fluid in a specific brain region of a living animal to measure neurotransmitter levels.Changes in dopamine concentrationDopamine D2 Receptor

Quantitative Data Comparison

The following tables present quantitative data for this compound and related diphenylbutylpiperidine antipsychotics, Pimozide and Penfluridol, obtained through various orthogonal methods. This comparative data helps to contextualize the potency and selectivity of this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound Dopamine D2 Receptor Serotonin 5-HT2A Receptor Sigma-1 Receptor
This compound Data not readily availableData not readily availableData not readily available
Pimozide 3.0[1]Data not readily availableData not readily available
Penfluridol 1600 (for dopamine receptor)[2][3]Data not readily availableData not readily available

Note: Specific Ki values for this compound at these primary targets were not consistently found in the public domain, highlighting a potential area for further experimental validation.

Table 2: Functional Potency (IC50, nM)

Compound Assay Target IC50 (nM)
This compound Patch-Clamp ElectrophysiologyN-type Calcium Channel30[4][5]
This compound Radioligand DisplacementL-type Calcium Channel ([3H]-PN-200-110)30 (EC50)
Pimozide Data not readily availableData not readily availableData not readily available
Penfluridol Data not readily availableData not readily availableData not readily available

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D2 Receptor

dot

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing D2 Receptors) add_radioligand Add Radioligand (e.g., [3H]-Spiperone) prep_membranes->add_radioligand add_competitor Add Competitor (this compound) add_radioligand->add_competitor incubate Incubate add_competitor->incubate filter Filter to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation plot Plot % Inhibition vs. [this compound] scintillation->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Experimental workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

  • Test compound: this compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

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cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells Expressing D2 Receptors pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with Forskolin + D2 Agonist pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->measure_cAMP plot_cAMP Plot cAMP Levels vs. [this compound] measure_cAMP->plot_cAMP calculate_ic50_cAMP Calculate IC50 plot_cAMP->calculate_ic50_cAMP

Caption: Experimental workflow for a cAMP functional assay.

Objective: To determine the functional potency (IC50) of this compound in inhibiting the dopamine D2 receptor-mediated decrease in cAMP levels.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • A D2 receptor agonist (e.g., quinpirole or dopamine).

  • Test compound: this compound at a range of concentrations.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Cell Plating: Seed the D2 receptor-expressing cells into the appropriate microplate and culture overnight to allow for cell attachment.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add this compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a mixture of forskolin and a D2 receptor agonist to the wells. The concentration of the agonist should be at its EC80-EC90 to ensure a robust signal window.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced decrease in cAMP levels.

Patch-Clamp Electrophysiology for N-type Calcium Channels

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Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis_patch Data Analysis prepare_cells Prepare Cells (e.g., PC12, DRG neurons) pull_pipette Pull Glass Micropipette prepare_cells->pull_pipette form_seal Form Giga-ohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell voltage_clamp Voltage-Clamp Cell whole_cell->voltage_clamp record_baseline Record Baseline N-type Current voltage_clamp->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_inhibited Record Inhibited Current apply_this compound->record_inhibited measure_current Measure Current Amplitude record_inhibited->measure_current plot_inhibition Plot % Inhibition vs. [this compound] measure_current->plot_inhibition calculate_ic50_patch Calculate IC50 plot_inhibition->calculate_ic50_patch

Caption: Experimental workflow for patch-clamp electrophysiology.

Objective: To directly measure the inhibitory effect of this compound on N-type calcium channel currents and determine its IC50.

Materials:

  • A cell line or primary neurons expressing N-type calcium channels (e.g., NGF-differentiated PC12 cells or dorsal root ganglion neurons).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular (pipette) solution (e.g., containing Cs+ to block K+ channels).

  • Extracellular (bath) solution (containing Ba2+ or Ca2+ as the charge carrier).

  • Test compound: this compound at a range of concentrations.

Protocol:

  • Cell Preparation: Culture the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with the intracellular solution.

  • Gaining Access: Using a micromanipulator, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential where the N-type calcium channels are in a closed state (e.g., -80 mV).

  • Eliciting Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the N-type calcium channels and record the resulting inward currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound and repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis:

    • Measure the peak amplitude of the N-type calcium current before and after the application of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.

Conclusion

The orthogonal validation of this compound's mechanism of action is critical for a comprehensive understanding of its pharmacology. The methods outlined in this guide, from direct binding assays to in vivo functional readouts, provide a robust framework for confirming its primary D2 receptor antagonism and characterizing its interactions with secondary targets. The comparative data, while highlighting some gaps in the publicly available information for this compound, underscores the importance of such comprehensive profiling. By employing these diverse experimental approaches, researchers can build a strong evidence base to support further drug development and clinical application.

References

A Head-to-Head Comparison of Fluspirilene and Fluphenazine Decanoate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two long-acting injectable (LAI) typical antipsychotics: Fluspirilene and Fluphenazine Decanoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the pharmacokinetics, pharmacodynamics, efficacy, and safety of these compounds.

Mechanism of Action

Both this compound and Fluphenazine Decanoate exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] this compound, a diphenylbutylpiperidine, also demonstrates antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms, though this is a less significant component of its mechanism compared to its potent D2 blockade.[1] Fluphenazine, a phenothiazine, is a potent D2 antagonist with weaker effects on other receptors.

Signaling Pathways

The binding of these antipsychotics to their respective receptors initiates a cascade of intracellular events. The antagonism of the D2 receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP). The antagonism of the 5-HT2A receptor, a Gq/11-coupled GPCR, primarily involves the phospholipase C (PLC) pathway.

D2_receptor_antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Antipsychotic This compound or Fluphenazine Decanoate Antipsychotic->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Gene Expression & Neuronal Activity PKA->Cellular_Response Phosphorylates Targets

Diagram 1: Dopamine D2 Receptor Antagonism Pathway

HTR2A_receptor_antagonism cluster_membrane Cell Membrane HTR2A Serotonin 5-HT2A Receptor G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates This compound This compound This compound->HTR2A Antagonizes Serotonin Serotonin (5-HT) Serotonin->HTR2A Activates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression Ca_release->Cellular_Response PKC->Cellular_Response

Diagram 2: Serotonin 5-HT2A Receptor Antagonism Pathway (this compound)

Pharmacokinetic Profile

Both drugs are formulated as long-acting injectables, which provides the benefit of sustained plasma concentrations and improved medication adherence.[3] However, their pharmacokinetic profiles exhibit some differences.

ParameterThis compoundFluphenazine Decanoate
Administration Route Intramuscular (IM) Depot InjectionIntramuscular (IM) or Subcutaneous (SC) Depot Injection
Dosing Frequency Typically once weeklyEvery 2 to 5 weeks
Time to Peak Plasma Concentration (Tmax) Data not widely publishedWithin 24 hours after IM injection
Apparent Half-life (t½) Long half-life allowing for weekly dosing~7-10 days (single injection); 14.3 days (multiple injections)
Volume of Distribution (Vd) ~7 LData not widely published
Clearance ~0.5 L/h/kgData not widely published

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials comparing this compound and Fluphenazine Decanoate have generally demonstrated comparable efficacy in the management of schizophrenia. A double-blind study involving 28 schizophrenic patients over six months found equal improvement in both treatment groups. Similarly, a Cochrane review of twelve randomized trials concluded that this compound does not differ significantly from other depot antipsychotics, including Fluphenazine Decanoate, in terms of treatment efficacy and response.

In terms of safety and tolerability, the side-effect profiles are also largely similar, which is expected given their shared mechanism of action. However, one meta-analysis suggested that extrapyramidal side effects (EPS) were significantly less prevalent in the short term in patient groups treated with this compound compared to other depot antipsychotics.

Outcome MeasureThis compoundFluphenazine DecanoateKey Findings from Comparative Studies
Global Improvement in Schizophrenia Symptoms EffectiveEffectiveEqual improvement observed in a 6-month double-blind study.
Relapse Rates Comparable to other depot antipsychoticsComparable to other depot antipsychoticsNo significant difference in relapse rates found in multiple randomized controlled trials.
Incidence of Extrapyramidal Side Effects (EPS) May have a lower incidence in the short termStandard risk for typical antipsychoticsOne meta-analysis found significantly less prevalent EPS with this compound in the short term.
Other Adverse Effects Similar to other depot antipsychoticsSimilar to other depot antipsychoticsOverall, no significant differences in other adverse effects were reported.

Experimental Protocols: A Representative Design

While the full, detailed protocols of early comparative studies are not always accessible, a representative experimental design for a head-to-head comparison of these two long-acting injectable antipsychotics can be constructed based on established methodologies for such clinical trials.

experimental_workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (e.g., 24 weeks) cluster_followup Phase 4: Follow-up and Data Collection cluster_analysis Phase 5: Data Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessments (e.g., PANSS, BPRS, AIMS) P2->P3 R1 Double-Blind Randomization P3->R1 T1 Group A: This compound Injection (Weekly) R1->T1 Arm 1 T2 Group B: Fluphenazine Decanoate Injection (Bi-weekly) R1->T2 Arm 2 F1 Regular Assessments of Efficacy and Safety (e.g., PANSS, CGI, UKU) T1->F1 T2->F1 F2 Pharmacokinetic Blood Sampling F1->F2 F3 Final Assessments F2->F3 A1 Statistical Analysis of Primary and Secondary Endpoints F3->A1

Diagram 3: Representative Experimental Workflow

Key Methodological Components:

  • Study Design: A randomized, double-blind, parallel-group design is the gold standard to minimize bias.

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. Typically, this would include patients with a confirmed diagnosis of schizophrenia according to standardized criteria (e.g., DSM-5), within a specific age range, and with a certain severity of symptoms.

  • Interventions: The dosage and administration schedule for both this compound and Fluphenazine Decanoate would be standardized. An initial dose-finding or titration phase may be included.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary Efficacy Endpoints: Changes in Clinical Global Impression (CGI) scores, Brief Psychiatric Rating Scale (BPRS) scores, and rates of relapse.

    • Safety and Tolerability Endpoints: Incidence of treatment-emergent adverse events, assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.

  • Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous efficacy measures and chi-squared or Fisher's exact tests for categorical safety data, would be employed.

Conclusion

This compound and Fluphenazine Decanoate are both effective long-acting injectable antipsychotics with similar mechanisms of action, primarily centered on dopamine D2 receptor antagonism. Clinical evidence suggests comparable efficacy and overall side-effect profiles in the treatment of schizophrenia. The potential for a lower incidence of short-term extrapyramidal side effects with this compound may warrant further investigation in well-powered, long-term comparative studies. The choice between these agents in a clinical or research setting may be guided by factors such as dosing frequency, individual patient tolerability, and regional availability. Future research should focus on obtaining more detailed, head-to-head pharmacokinetic data and conducting larger, long-term comparative effectiveness trials.

References

Safety Operating Guide

Proper Disposal of Fluspirilene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Fluspirilene must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste in a laboratory setting. Due to its toxicological profile, this compound waste must be managed as hazardous chemical waste.

Key Hazard Information for Disposal

This compound presents several hazards that necessitate careful handling during the disposal process. It is classified as "Toxic if swallowed" and "Very toxic to aquatic life with long lasting effects." Therefore, preventing its release into the environment is of paramount importance. All disposal procedures must be designed to contain the compound and its residues securely.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.

Step-by-Step Disposal Procedures for this compound

The following procedures are designed for the disposal of this compound and this compound-contaminated materials in a research or drug development laboratory. These steps are based on general best practices for hazardous chemical waste disposal. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Waste Segregation and Collection
  • Pure this compound and Unused Formulations: Any pure, unused, or off-specification this compound must be disposed of as hazardous chemical waste. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and contaminated vials, must be collected as solid hazardous waste.

  • Contaminated Solvents and Solutions: Liquid waste containing this compound, including rinsates from cleaning contaminated glassware, must be collected in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

Labeling of Waste Containers

Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • The date the waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory manager.

Storage of Hazardous Waste
  • Store all this compound waste in a designated, secure satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed at all times, except when adding waste.

  • Segregate this compound waste from incompatible materials.

  • Use secondary containment (such as a chemical-resistant tray or tub) to prevent the spread of contamination in case of a leak or spill.

Disposal of Empty Containers
  • Precautionary Approach: Due to the acute toxicity of some pharmaceutical compounds, it is recommended to treat empty this compound containers as hazardous waste. They should not be rinsed and discarded in the regular trash.

  • Place the empty, unrinsed container in the solid hazardous waste stream for this compound.

  • Consult with your EHS department for their specific policy on "empty" container management, as regulations can vary.

Arranging for Waste Pickup
  • Once a waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[1]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard protocols for the management of hazardous chemical waste in a laboratory setting and are informed by the hazard information present in Safety Data Sheets (SDS) for this compound. The core principle is the containment of the hazardous material and its proper disposal through an approved hazardous waste management facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Fluspirilene_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_management Waste Management cluster_disposal Final Disposal A This compound Waste Generated (Pure compound, contaminated labware, solutions) B Is the waste solid or liquid? A->B C Collect in Solid Hazardous Waste Container B->C Solid D Collect in Liquid Hazardous Waste Container B->D Liquid E Label Container: 'Hazardous Waste - this compound' List all contents and hazards C->E D->E F Store in designated Satellite Accumulation Area with secondary containment E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Disposal via Approved Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。